Cornuside
Description
Properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKSCGLXONVGL-UPIRYGIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of Cornuside: A Technical Guide for Drug Discovery and Development
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese Cornelian Cherry), has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic properties and established protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its modulation of key inflammatory signaling pathways. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside detailed experimental methodologies, to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Identification
This compound is a complex natural product with the molecular formula C₂₄H₃₀O₁₄ and a molecular weight of 542.5 g/mol .[1][2] Its structure is characterized by a secoiridoid aglycone linked to a glucose moiety and esterified with a galloyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | [1] |
| SMILES | COC(=O)C1=CO--INVALID-LINK--C2=CC(=C(C(=C2)O)O)O)C=C">C@@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |
| InChI Key | SMTKSCGLXONVGL-ZEIULZLQSA-N | [1] |
| CAS Number | 131189-57-6 | [2][3] |
| Synonyms | This compound I | [2] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD) [4]
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 3 | 7.45 | s | |
| 5 | 3.10 | m | |
| 6α | 1.85 | m | |
| 6β | 2.25 | m | |
| 7 | 5.75 | br s | |
| 8 | 4.70 | d | 7.5 |
| 9 | 2.55 | m | |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
| OMe | 3.75 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD) [4]
| Position | Chemical Shift (δ) ppm |
| 1 | 98.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 31.0 |
| 6 | 42.0 |
| 7 | 130.0 |
| 8 | 130.0 |
| 9 | 46.0 |
| 10 | 13.5 |
| 11 | 168.0 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.5 |
| OMe | 51.5 |
Table 4: Mass Spectrometry, IR, and UV-Vis Spectroscopic Data for this compound [4]
| Technique | Parameters | Result |
| HRESIMS | ESI+, m/z | 542.163556 [M+Na]⁺ |
| IR (KBr) | Wavenumber (cm⁻¹) | 3400, 1690, 1630, 1075 |
| UV-Vis (Methanol) | λmax (nm) | 238 |
Experimental Protocols
Isolation and Purification of this compound from Cornus officinalis
The following protocol outlines a general procedure for the extraction and purification of this compound.[1][4]
-
Extraction:
-
Air-dried and powdered fruits of Cornus officinalis are macerated with 50-70% aqueous ethanol (B145695) at room temperature.[1]
-
Ultrasound-assisted extraction can be employed to improve efficiency.[1]
-
The extraction process is typically repeated three times.[1]
-
The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.[1]
-
-
Preliminary Purification (Macroporous Resin Chromatography):
-
The crude extract is suspended in water and applied to a macroporous resin column (e.g., D101).
-
The column is washed with water to remove sugars and other polar impurities.
-
The iridoid glycoside fraction is eluted with a stepwise gradient of ethanol in water.
-
-
Fractionation (Silica Gel Chromatography):
-
The enriched iridoid glycoside fraction is subjected to silica (B1680970) gel column chromatography.
-
Elution is performed with a solvent system such as chloroform-methanol to separate compounds based on polarity.[1]
-
-
Final Purification (Preparative HPLC):
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.[1][4]
-
The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water.[4]
-
Elution is monitored by UV detection at approximately 240 nm.[1]
-
In Vitro Anti-inflammatory Activity Assay
The following protocols are commonly used to evaluate the anti-inflammatory effects of this compound in cell-based assays.
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[3][5]
-
Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 30 µM) for 1-2 hours.[3][5]
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[3][5]
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[5]
-
The absorbance is read at approximately 540 nm, and the NO concentration is determined from a sodium nitrite standard curve.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).[3][5]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Molecular Mechanisms of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of p65.[3][7]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[7][8]
Quantitative Data on Biological Activity
The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following table summarizes key findings.
Table 5: In Vitro Anti-inflammatory Effects of this compound
| Assay | Cell Line | Stimulus | This compound Concentration | Effect | Reference |
| NO Production | RAW 264.7 | LPS | IC₅₀ value reported | Inhibition of NO production | [5] |
| TNF-α Production | RAW 264.7 | LPS | Not specified | Inhibition of TNF-α production | [7] |
| IL-6 Production | RAW 264.7 | LPS | Not specified | Inhibition of IL-6 production | [7] |
| IL-1β Production | RAW 264.7 | LPS | Not specified | Inhibition of IL-1β production | [7] |
| iNOS mRNA Expression | RAW 264.7 | LPS | Not specified | Decreased expression | [7] |
| COX-2 mRNA Expression | RAW 264.7 | LPS | Not specified | Decreased expression | [7] |
| p-IκBα Protein Levels | Mesangial cells | High Glucose | 5, 10, 30 µM | Dose-dependent decrease | [3] |
| p65 Nuclear Translocation | Mesangial cells | High Glucose | 5, 10, 30 µM | Dose-dependent decrease | [3] |
| p-ERK Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |
| p-p38 Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |
| p-JNK Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |
Conclusion
This compound presents a compelling profile as a natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence elucidating its molecular mechanisms of action, provides a solid foundation for further preclinical and clinical investigation. This technical guide offers a consolidated resource for researchers, providing the necessary chemical, analytical, and biological information to advance the development of this compound into a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 8. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cornuside: A Technical Guide on its Origin, Natural Sources, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside (B238336) is a secoiridoid glucoside that has garnered significant scientific interest for its diverse pharmacological activities.[1] Primarily isolated from the fruits of plants in the Cornus genus, it has been a component of traditional medicine for centuries, particularly in East Asia.[2][3] Modern research has begun to elucidate the mechanisms behind its therapeutic effects, revealing its potential in the management of inflammatory diseases, neurodegenerative disorders, and diabetes.[1][4] This technical guide provides a comprehensive overview of the origin, natural sources, and key experimental data related to this compound, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Origin and Natural Sources
This compound is predominantly found in the plant genus Cornus, commonly known as dogwoods. The primary and most studied sources of this compound are the fruits of Cornus officinalis (Japanese cornelian cherry) and Cornus mas (Cornelian cherry).[5][6]
Cornus officinalis, native to East Asia, is a staple in traditional Chinese medicine and is a rich source of various iridoid glycosides, including this compound.[2][7] Cornus mas, native to Southern Europe and Southwestern Asia, also contains this compound, although quantitative analyses suggest potential variations in content compared to C. officinalis.[5][8] The fruit, peel, and branches of C. officinalis have all been identified as potential sources of this bioactive compound.[9]
Chemical Properties
This compound is classified as a secoiridoid glucoside.[10] Its chemical structure consists of a secoiridoid aglycone linked to a glucose molecule. The detailed chemical information for this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H30O14 | [11] |
| Molecular Weight | 542.5 g/mol | |
| Appearance | White-like crystal | [11] |
| Solubility | Soluble in methanol, ethanol (B145695), and DMSO. Insoluble in petroleum ether. | [11] |
| IUPAC Name | methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
| CAS Number | 131189-57-6 | [11] |
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established iridoid biosynthetic pathway, which originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These are condensed to form geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of related secoiridoids.
Key enzymes such as geraniol (B1671447) 10-hydroxylase (G10H) and secologanin (B1681713) synthase (SLS) are involved in the synthesis of loganin, a key intermediate in the biosynthesis of many iridoids.[4] Secologanin, a secoiridoid, is then formed from loganin. It is hypothesized that subsequent glycosylation and other modifications of a secoiridoid precursor lead to the formation of this compound.
Putative biosynthetic pathway of this compound.
Quantitative Data
Quantitative analyses have been performed to determine the concentration of this compound in different plant sources and to evaluate its biological efficacy in various experimental models.
Table 2: this compound Content in Cornus Species
| Species | Cultivar/Genotype | This compound Content (mg/100 g Fresh Weight) | Reference |
| Cornus mas | 'Uholok' | 27.07 | [5] |
| Cornus mas | 'Koralovyi Marka' | 8.81 | [5] |
| Cornus officinalis | Genotype 1 | 2.50 | [5] |
| Cornus officinalis | Genotype 2 | 6.44 | [5] |
Table 3: Quantitative Effects of this compound in In Vitro Models
| Model System | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| High Glucose-Treated Mouse Mesangial Cells | IL-6 Secretion | 5, 10, 30 µM | Dose-dependent decrease | [1] |
| High Glucose-Treated Mouse Mesangial Cells | TNF-α Secretion | 5, 10, 30 µM | Dose-dependent decrease | [1] |
| High Glucose-Treated Mouse Mesangial Cells | Cell Viability | 5, 10, 30 µM | Dose-dependent inhibition | |
| Insulin-Induced HepG2 Cells | Glucose Uptake | 0.582, 1.275, 0.742 µM (EC50 values for different compounds) | Increased glucose uptake | [1] |
Table 4: Quantitative Effects of this compound in In Vivo Models
| Animal Model | Parameter Measured | This compound Dosage | Observed Effect | Reference |
| 3xTg-AD Mice | Brain IL-1β Levels | 20 mg/kg/day | Decrease | [1] |
| 3xTg-AD Mice | Brain IL-6 Levels | 20 mg/kg/day | Decrease | [1] |
| 3xTg-AD Mice | Brain TNF-α Levels | 20 mg/kg/day | Decrease | [1] |
| STZ-Induced Diabetic Rats | Fasting Blood Glucose | Not specified | Reduction | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Cornus officinalis
This protocol outlines a general procedure for the extraction and purification of this compound.[2]
-
Extraction:
-
Macerate dried, powdered fruits of Cornus officinalis with 50% aqueous ethanol.[2]
-
Employ ultrasound-assisted extraction at room temperature to improve efficiency.[2]
-
Repeat the extraction process three times.[2]
-
Filter the combined extracts and concentrate under reduced pressure to obtain a crude extract.[2]
-
-
Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in water and load it onto a macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 70%, 95%).
-
Collect fractions and monitor by TLC or HPLC to identify this compound-containing fractions.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound fraction using a preparative C18 HPLC column.
-
Elute with an appropriate mobile phase (e.g., acetonitrile-water gradient).[2]
-
Monitor the eluate at a suitable wavelength (e.g., 240 nm).[2]
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.[2]
-
Workflow for the extraction and isolation of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on cell proliferation and viability.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound and/or an inducing agent for a specified duration.[1]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
Cytokine Quantification (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody, followed by an enzyme-linked conjugate (e.g., streptavidin-HRP).[1]
-
Substrate Addition: Add a substrate solution to develop a colorimetric reaction.[1]
-
Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the cytokine concentration based on a standard curve.[1]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.[1]
-
Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[10] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[10] This action retains the p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
This compound's inhibition of the NF-κB signaling pathway.
Modulation of AKT/Nrf2 Signaling Pathway
The neuroprotective and antioxidant effects of this compound are linked to its ability to activate the AKT/Nrf2 signaling pathway.[4] Activation of AKT leads to the phosphorylation and nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.[4] This pathway also crosstalks with the NF-κB pathway, with Nrf2 activation leading to the suppression of NF-κB signaling.[4]
This compound's modulation of the AKT/Nrf2 signaling pathway.
Conclusion
This compound is a promising natural product with a well-documented portfolio of biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic effects.[1] Its ability to modulate key signaling pathways such as NF-κB and AKT/Nrf2 underscores its therapeutic potential for a range of diseases.[1][4] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Continued investigation into its biosynthesis and pharmacological mechanisms will be crucial for unlocking its full clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Digestive Enzymes and Antioxidant Activity of Extracts from Fruits of Cornus alba, Cornus sanguinea subsp… [ouci.dntb.gov.ua]
- 7. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [A new secoiridoid from Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Regulation of Anthocyanin Biosynthesis in Cornus Species: The Roles of R2R3‐MYB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridoids, Flavonoids, and Antioxidant Capacity of Cornus mas, C. officinalis, and C. mas × C. officinalis Fruits - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Cornuside in Cornus officinalis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornus officinalis, commonly known as the Japanese cornelian cherry, is a valued plant in traditional medicine, largely owing to its rich content of bioactive iridoid glycosides. Among these, cornuside (B238336), a secoiridoid glucoside, has attracted significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1] A thorough understanding of the biosynthetic pathway of this compound is paramount for the metabolic engineering of this high-value compound and for ensuring the quality and efficacy of C. officinalis-derived products.
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Cornus officinalis. It integrates findings from multi-omics studies, details key enzymatic steps, presents quantitative data on metabolite accumulation, and provides detailed experimental protocols for key analyses.
The Core Biosynthesis Pathway of Iridoids
The biosynthesis of this compound originates from the general iridoid pathway, which is responsible for the formation of the characteristic cyclopentanopyran ring structure. This pathway begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
The initial steps leading to the core iridoid scaffold are relatively well-understood and involve a series of enzymatic reactions:
-
Formation of Geraniol (B1671447): Geraniol synthase (GES) catalyzes the conversion of GPP to the acyclic monoterpene alcohol, geraniol.
-
Oxidation of Geraniol: Geraniol is then hydroxylated by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol. This is followed by oxidation by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial.
-
Reductive Cyclization: The iridoid synthase (IS) then catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton, nepetalactol.
Proposed Biosynthesis Pathway of this compound
Following the formation of the core iridoid structure, a series of modifications, including oxidation, glycosylation, and esterification, lead to the diverse array of iridoids found in Cornus officinalis. This compound is a secoiridoid, meaning it is characterized by the cleavage of the cyclopentane (B165970) ring of the iridoid skeleton. This cleavage is a critical step catalyzed by secologanin (B1681713) synthase.
Based on the current understanding of secoiridoid biosynthesis, the following is a putative pathway leading to this compound in Cornus officinalis:
dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} . Caption: Proposed biosynthesis pathway of this compound in Cornus officinalis.
Key Enzymes and Putative Steps:
-
Secologanin Synthase (SLS): This crucial enzyme, a member of the cytochrome P450 family (CYP72A), catalyzes the oxidative cleavage of the cyclopentane ring of loganin (B1675030) to form secologanin, the precursor to all secoiridoids.[2][3]
-
Conversion to Morroniside (B1252140): The exact enzymatic steps from secologanin to morroniside in C. officinalis are not yet fully elucidated. It likely involves hydrolysis and reduction reactions.
-
Final Acylation to this compound: The final step in the biosynthesis of this compound is proposed to be the acylation of morroniside. Multi-omics studies on C. officinalis have identified several candidate acyltransferase genes that are co-expressed with other iridoid biosynthesis genes.[4][5] However, the specific acyltransferase responsible for this reaction has yet to be functionally characterized.
Data Presentation: Quantitative Analysis of Iridoids
Quantitative analysis of iridoids in different tissues and developmental stages of Cornus officinalis provides valuable insights into the regulation of the biosynthetic pathway. The following tables summarize available quantitative data.
Table 1: Iridoid Content in Different Tissues of Cornus officinalis
| Compound | Pericarp (mg/g DW) | Seed (mg/g DW) | Leaf (mg/g DW) | Stem (mg/g DW) |
| Loganin | 10.4 - 18.0[6] | - | - | - |
| Morroniside | Present | Present | Present | Present |
| This compound | Present | Present | Present | Present |
Table 2: Iridoid Content in Cornus Species Fruits (mg/100 g Fresh Weight)
| Species | Cultivar/Genotype | Loganic Acid | Morroniside | Sweroside + Loganin | This compound |
| Cornus mas | 'Uholok' | 25.33 | 1.83 | 11.02 | 27.07 |
| Cornus officinalis | Genotype 1 | 2.50 | 6.44 | 1.98 | 2.50 |
| Cornus officinalis | Genotype 2 | - | - | - | 6.44 |
Data extracted from a study by Klimenko et al. (2021).[7]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the expression levels of candidate genes involved in the this compound biosynthesis pathway in different tissues or under various conditions.
dot digraph "Gene_Expression_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for gene expression analysis using qRT-PCR.
Methodology:
-
RNA Extraction: Total RNA is isolated from various tissues of C. officinalis (e.g., different developmental stages of the fruit, leaves, stems) using a suitable plant RNA extraction kit or a TRIzol-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
Primer Design: Gene-specific primers for candidate biosynthetic genes (e.g., CoGPPS, candidate CYPs, and acyltransferases) and reference genes (e.g., actin or ubiquitin) are designed using appropriate software.
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).
Heterologous Expression and Enzyme Activity Assays
This protocol is used to functionally characterize candidate enzymes by expressing them in a heterologous system and testing their activity with putative substrates.
dot digraph "Enzyme_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for heterologous expression and enzyme activity assay.
Methodology:
-
Gene Cloning: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into a suitable expression vector.
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as Escherichia coli, Saccharomyces cerevisiae, or transiently expressed in Nicotiana benthamiana. Protein expression is induced under optimal conditions.
-
Protein Purification: The recombinant protein is purified from the host cell lysate, often using affinity chromatography (e.g., His-tag purification).
-
Enzyme Activity Assay: The purified enzyme is incubated with the putative substrate (e.g., morroniside for a candidate acyltransferase) and any necessary co-factors (e.g., acetyl-CoA).
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected product (e.g., this compound). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolite Analysis by UPLC-MS/MS
This protocol provides a sensitive and selective method for the quantification of this compound and its precursors in plant extracts.[1]
Methodology:
-
Sample Preparation:
-
Weigh 1.0 g of powdered C. officinalis fruit sample.
-
Add 25 mL of 70% methanol (B129727) and vortex for 1 minute.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.[1]
-
-
UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient program is used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.[1]
-
Mass Spectrometry: A tandem quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each analyte.
-
-
Quantification: A calibration curve is generated using authentic standards of this compound, morroniside, and loganin to quantify their concentrations in the samples.
Conclusion and Future Perspectives
The biosynthesis of this compound in Cornus officinalis is a complex process that is beginning to be unraveled through the application of modern multi-omics technologies. While the core iridoid pathway is well-established, the specific enzymes responsible for the later tailoring steps that lead to the formation of this compound from the secoiridoid precursor, secologanin, remain to be definitively characterized. The identification of candidate cytochrome P450s and acyltransferases through transcriptomic and metabolomic correlations provides a strong foundation for future functional genomics studies.
Future research should focus on the in vitro and in vivo functional characterization of these candidate genes to fully elucidate the biosynthetic pathway. This knowledge will be instrumental for developing metabolic engineering strategies in plants or microbial systems to enhance the production of this medicinally important compound. A deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will also be crucial for optimizing yields. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this intricate natural product biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cornuside's Mechanism of Action in Neuroinflammation: An In-depth Technical Guide
Introduction
Neuroinflammation is a critical biological response to harmful stimuli in the central nervous system, involving the activation of glial cells such as microglia and astrocytes. While essential for protection and repair, chronic or dysregulated neuroinflammation is a key pathological driver in a spectrum of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1] Cornuside (B238336), a bioactive iridoid glycoside derived from the fruit of Cornus officinalis, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound mitigates neuroinflammation, intended for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways that govern the inflammatory and oxidative stress responses in the brain.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, transcribing a host of pro-inflammatory genes.[1] In the context of neuroinflammation, stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) activate this pathway. This compound has been shown to be a potent inhibitor of NF-κB activation.[4][5] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and thereby downregulating the expression of target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 5. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
Cornuside: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside (B238336), a prominent secoiridoid glucoside isolated from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the compound's multifaceted interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1] Furthermore, this guide summarizes quantitative data on its efficacy, outlines experimental protocols for key assays, and presents visual representations of the signaling cascades modulated by this compound. This comprehensive overview is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway.[2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound attenuates the phosphorylation and degradation of the inhibitory kappa B-alpha (IκB-α).[2][3] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Studies in human umbilical vein endothelial cells (HUVECs) have also demonstrated that this compound can attenuate tumor necrosis factor-alpha (TNF-α)-induced NF-κB p65 translocation.[4]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been found to reduce the phosphorylation of ERK1/2, p38, and JNK1/2 in LPS-stimulated RAW 264.7 cells.[2][3] In high glucose-stimulated podocytes, this compound treatment markedly suppressed the phosphorylation of ERK, p38, and JNK, indicating its potential in mitigating diabetic nephropathy.[5] By inhibiting these key kinases, this compound can suppress the downstream activation of transcription factors and the subsequent production of inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[6][7] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[6][8] In LPS-induced acute lung injury models, this compound treatment led to decreased levels of NLRP3, ASC, cleaved caspase-1, and mature IL-1β.[8][9] This inhibitory effect is partly attributed to the activation of Sirt1-mediated autophagy, which promotes the degradation of the NLRP3 inflammasome.[8]
Activation of the Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is intricately linked with inflammation. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway.[10][11] It promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[11][12] This enhancement of the cellular antioxidant response contributes to the overall anti-inflammatory effect of this compound.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 5, 10, 30 | Dose-dependent reduction | [2] |
| Prostaglandin E2 (PGE2) | 5, 10, 30 | Dose-dependent reduction | [2] |
| TNF-α | 5, 10, 30 | Dose-dependent reduction | [2] |
| IL-6 | 5, 10, 30 | Dose-dependent reduction | [2] |
| IL-1β | 5, 10, 30 | Dose-dependent reduction | [2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in High Glucose-Treated Mesangial Cells
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition | Reference |
| IL-6 | 5, 10, 30 | Significant dose-dependent decrease | [13] |
| TNF-α | 5, 10, 30 | Significant dose-dependent decrease | [13] |
| IL-1β | 5, 10, 30 | Significant dose-dependent decrease | [13] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[14]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14]
-
Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blotting) and allow them to adhere overnight.[14]
-
Treatment Protocol:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 30 µM) for 1-2 hours.[14]
-
Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), to the culture medium.[14]
-
Incubate the cells for the desired period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[14]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[14]
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[14]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[14]
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants.[13]
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay, which typically involves adding the supernatant to a 96-well plate coated with a capture antibody, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the optical density using a microplate reader at the specified wavelength.[13]
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[14]
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[14]
-
Separate equal amounts of protein from each sample by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκB-α, IκB-α, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion
This compound exhibits robust anti-inflammatory effects through the coordinated modulation of multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, as well as by enhancing the cellular antioxidant response. The presented data and mechanistic insights underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on elucidating the precise molecular binding targets of this compound within these signaling pathways and evaluating its efficacy and safety in more complex in vivo models of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 3. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses cytokine-induced proinflammatory and adhesion molecules in the human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]
- 6. Frontiers | this compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response [frontiersin.org]
- 7. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates LPS induced cognitive dysfunction and microglial NLRP3 inflammasome activation by enhancing Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. worldscientific.com [worldscientific.com]
- 12. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Neuroprotective Effects of Cornuside in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Current therapeutic options for AD offer symptomatic relief but do not halt or reverse disease progression.[3] Cornuside, an iridoid glycoside extracted from the fruit of Cornus officinalis (Shan Zhu Yu), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and direct neuroprotective properties.[4][5][6] This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of this compound in various AD models, detailing its mechanisms of action, summarizing quantitative outcomes, and providing standardized experimental protocols to aid in future research and development.
Quantitative Data Summary
The efficacy of this compound has been evaluated across multiple preclinical models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies, offering a comparative look at dosing regimens and therapeutic outcomes.
Table 1: Animal Models and this compound Dosing Regimens
| Animal Model | Induction Method | This compound Dosage | Administration Route | Treatment Duration | Key References |
|---|---|---|---|---|---|
| 3xTg-AD Mouse | Triple-transgenic (APP/PS1/Tau) | 20 mg/kg/day | Intragastric gavage | 4 weeks | [5][7] |
| APP/PS1/tau Mouse | Triple-transgenic (3xTg) | 100 and 200 mg/kg/day | Intragastric gavage | 2 months | [8] |
| ICR Mouse | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | 3, 10, 30 mg/kg/day | Intragastric gavage | 2 weeks | [9][10][11] |
| C57BL/6 Mouse | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | 3, 10, 30 mg/kg/day | Intragastric gavage | 2 weeks | [9] |
| ICR Mouse | Intraperitoneal injection of scopolamine (B1681570) | Not specified | Not specified | Not specified | [12] |
| D-galactose Mouse | D-galactose injection (aging model) | Not specified | Not specified | Not specified | [3] |
| Sprague-Dawley Rat | High-fat/sugar diet + AlCl₃ injection | 400, 700, 1000 mg/kg/day (of Cornus mas extract) | Peroral | 60 days |[13][14] |
Table 2: Effects of this compound on Pathological and Biochemical Markers
| Marker Category | Specific Marker | Model | Effect of this compound | Key References |
|---|---|---|---|---|
| Amyloid Pathology | Amyloid Plaque Deposition | 3xTg-AD | ↓ Reduced | [4][7][8] |
| Aβ₄₀ / Aβ₄₂ Levels | 3xTg-AD, AlCl₃-induced | ↓ Decreased | [8][13] | |
| Full-length APP | 3xTg-AD | ↓ Decreased | [8] | |
| α-secretase (ADAM-10) | 3xTg-AD | ↑ Increased | [8] | |
| Neprilysin (NEP), Insulin Degrading Enzyme (IDE) | 3xTg-AD | ↑ Increased | [8] | |
| Tau Pathology | Tau Hyperphosphorylation | 3xTg-AD | ↓ Inhibited | [4][7][8] |
| p-GSK-3β (Ser9) | 3xTg-AD | ↑ Elevated | [8] | |
| Neuroinflammation | IL-1β, IL-6, TNF-α | 3xTg-AD, Aβ₁₋₄₂-induced | ↓ Decreased | [4][6][7][11] |
| Nitric Oxide (NO), iNOS | 3xTg-AD, Aβ₁₋₄₂-induced | ↓ Decreased | [4][6][7][11] | |
| NLRP3, ASC, Caspase-1 | Aβ₁₋₄₂-induced | ↓ Decreased | [9][10] | |
| GFAP, Iba1 (Glial Activation) | 3xTg-AD, D-galactose | ↓ Down-regulated | [3][6][7] | |
| RAGE Expression | D-galactose, Aβ₁₋₄₂-induced | ↓ Down-regulated | [3][11] | |
| Oxidative Stress | Malondialdehyde (MDA) | 3xTg-AD, Scopolamine, AlCl₃ | ↓ Decreased | [4][7][11][12][13] |
| Superoxide Dismutase (SOD) | 3xTg-AD, Scopolamine | ↑ Increased activity | [4][7][11][12] | |
| Glutathione Peroxidase (GSH-Px) | 3xTg-AD, AlCl₃ | ↑ Increased level | [4][7][13] | |
| Catalase (CAT) | Scopolamine, Aβ₁₋₄₂-induced | ↑ Increased activity | [11][12] | |
| Synaptic/Neurotrophic | Syntaxin1A, PSD95 | PS19 mice (CIG) | ↑ Increased expression | [1] |
| BDNF, NGF | 3xTg-AD, D-galactose | ↑ Increased expression | [3][7][8] | |
| p-CREB | 3xTg-AD | ↑ Increased | [8] | |
| Cholinergic System | Acetylcholine (ACh) | Scopolamine, Aβ₁₋₄₂-induced | ↑ Increased level | [11][12] |
| | Acetylcholinesterase (AChE) | Scopolamine, AlCl₃ | ↓ Decreased activity |[3][11][12][13] |
Core Mechanisms and Signaling Pathways
This compound exerts its neuroprotective effects by modulating several critical signaling pathways implicated in the pathogenesis of Alzheimer's disease.
Attenuation of Neuroinflammation and Oxidative Stress via AKT/Nrf2/NF-κB
A primary mechanism of this compound is the mitigation of neuroinflammation and oxidative stress. It achieves this by activating the prosurvival AKT/Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[4][7] this compound treatment leads to increased phosphorylation of AKT, which promotes the nuclear translocation of Nrf2.[6][7] Nuclear Nrf2 then upregulates the expression of antioxidant enzymes like SOD and GSH-Px. Concurrently, this compound prevents the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7] This dual action helps restore cellular homeostasis and protect neurons from inflammatory and oxidative damage.
Inhibition of NLRP3 Inflammasome via Mitophagy Promotion
In AD, mitochondrial dysfunction is a key driver of neuroinflammation, partly through the activation of the NLRP3 inflammasome.[9][10] Damaged mitochondria release reactive oxygen species (ROS) and mitochondrial DNA, which are potent activators of NLRP3. This compound has been shown to re-establish mitophagy, the selective autophagic clearance of damaged mitochondria.[9] It facilitates this process through the Pink1/Parkin signaling pathway, leading to the removal of dysfunctional mitochondria.[9][10] By improving mitochondrial health and function, this compound reduces the triggers for NLRP3 inflammasome assembly and activation, thereby decreasing the production and release of the pro-inflammatory cytokine IL-1β and preventing subsequent neuronal damage.[9]
Modulation of RAGE-Mediated Signaling
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor that binds to Aβ and AGEs, triggering downstream inflammatory and oxidative stress pathways. This compound has been shown to interfere with this axis.[3][11] Studies suggest this compound can directly bind to the RAGE V domain, impeding the Aβ-RAGE interaction.[11] By blocking this interaction, this compound inhibits the RAGE-mediated activation of NF-κB and the expression of thioredoxin-interacting protein (TXNIP), a key regulator of oxidative stress.[11] This leads to reduced ROS production, decreased neuroinflammation, and protection against neuronal injury.[3][11]
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound's neuroprotective effects.
General Experimental Workflow
The evaluation of this compound in AD models typically follows a standardized workflow, from model induction and treatment to behavioral and post-mortem tissue analysis.
Animal Models and Drug Administration
-
3xTg-AD Mice : These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ and tau pathology.[7] They serve as a comprehensive model for AD progression.
-
Aβ₁₋₄₂ Injection Model : An acute model of AD is induced by intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide into the brains of mice (e.g., ICR or C57BL/6).[9][11] This rapidly induces cognitive deficits and neuroinflammation.
-
Drug Administration : this compound is typically dissolved in a vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium) and administered daily via intragastric gavage at specified dosages.[7][15] Control groups receive the vehicle alone.
Behavioral Testing: Morris Water Maze (MWM)
The MWM test is a standard method for assessing spatial learning and memory in rodents.[5]
-
Apparatus : A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase : Mice undergo training trials (e.g., 4 trials per day for 5 days) to learn the platform's location using distal cues. The time taken to find the platform (escape latency) and the swim path are recorded.
-
Probe Trial : 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Biochemical Analyses
-
Western Blotting : Used to quantify the expression levels of specific proteins.[7][15]
-
Protein Extraction : Brain tissues (hippocampus and cortex) are homogenized in lysis buffer.
-
Quantification : Protein concentration is determined using a BCA assay.
-
Electrophoresis : Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Transfer : Proteins are transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies (e.g., anti-p-Tau, anti-Nrf2, anti-NLRP3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection : Bands are visualized using an ECL substrate and quantified via densitometry. Loading controls (e.g., GAPDH, β-actin) are used for normalization.
-
-
ELISA : Used to measure the concentration of cytokines and other molecules.[5]
-
Brain tissue homogenates are prepared.
-
Samples are added to microplate wells pre-coated with a capture antibody specific for the target protein (e.g., IL-1β, TNF-α, Aβ₄₂).
-
A detection antibody is added, followed by a substrate solution.
-
The resulting colorimetric change is measured with a microplate reader, and concentrations are determined against a standard curve.
-
Histopathological Analysis
-
Immunohistochemistry (IHC) : Visualizes the localization and expression of proteins in tissue sections.[5]
-
Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Sections are incubated with primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia).
-
A secondary antibody conjugated to a fluorescent tag or an enzyme is applied.
-
Sections are imaged using a fluorescence or light microscope. The number of positive cells or the stained area is quantified.
-
-
Thioflavin S Staining : Used to detect dense-core amyloid plaques.[5]
-
Brain sections are incubated in a Thioflavin S solution.
-
After washing, the sections are mounted and viewed under a fluorescence microscope.
-
Plaques appear as bright green fluorescent aggregates, which can be counted and their area measured.
-
Conclusion and Future Directions
The evidence strongly supports the neuroprotective potential of this compound as a multi-target agent for Alzheimer's disease. Its ability to concurrently mitigate neuroinflammation, oxidative stress, Aβ and tau pathology, and mitochondrial dysfunction positions it as a compelling candidate for further development.[4][7][9] Future research should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing, long-term safety and toxicity assessments, and eventual translation into clinical trials. Investigating potential synergistic effects with other AD therapies could also open new avenues for treatment.
References
- 1. The Neuroprotective Effects of Cornel Iridoid Glycoside | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 3. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cornel iridoid glycoside ameliorates cognitive deficits in APP/PS1/tau triple transgenic mice by attenuating amyloid-beta, tau hyperphosphorylation and neurotrophic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates cognitive impairments induced by Aβ1-42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates cognitive impairments induced by Aβ1−42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates cognitive impairments via RAGE/TXNIP/NF-κB signaling in Aβ1-42 induced Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates cognitive impairments in scopolamine induced AD mice: Involvement of neurotransmitter and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cornus mas ameliorates AlCl3-induced Alzheimer's disease in rats with metabolic syndrome by regulating inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
Cornuside's Immunomodulatory Effects on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has garnered significant attention for its potent immunomodulatory and anti-inflammatory properties. Macrophages, key players in the innate immune system, are central to the initiation and resolution of inflammation. Their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of immune responses. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates macrophage function, with a focus on its impact on signaling pathways, cytokine production, and polarization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers in macrophages, as reported in the scientific literature. While specific IC50 values are not consistently available, the data clearly demonstrates a dose-dependent inhibitory effect on pro-inflammatory mediators.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | Not specified | Significantly inhibited | [1] |
| Prostaglandin E2 (PGE2) | Not specified | Significantly inhibited | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Significantly inhibited | [1] |
| Interleukin-6 (IL-6) | Not specified | Significantly inhibited | [1] |
| Interleukin-1beta (IL-1β) | Not specified | Significantly inhibited | [1] |
Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages
| Protein/Gene | This compound Concentration | Observed Effect | Reference |
| iNOS (protein) | Not specified | Decreased expression | [1] |
| COX-2 (protein) | Not specified | Decreased expression | [1] |
| iNOS (mRNA) | Not specified | Decreased expression | [1] |
| COX-2 (mRNA) | Not specified | Decreased expression | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the macrophage inflammatory response.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to significantly attenuate the LPS-stimulated phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]
Caption: this compound inhibits the NF-κB signaling pathway in macrophages.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK, are also crucial for the production of inflammatory mediators. This compound has been demonstrated to reduce the LPS-induced phosphorylation of ERK1/2, p38, and JNK1/2 in macrophages.[1]
Caption: this compound modulates the MAPK signaling pathway in macrophages.
Macrophage Polarization
Preliminary evidence suggests that this compound can influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This is a critical aspect of its immunomodulatory potential, as M1 macrophages are key drivers of inflammation, while M2 macrophages are involved in tissue repair and resolution of inflammation. Further research is needed to fully elucidate the quantitative effects of this compound on specific M1 and M2 markers.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound on macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Cells are incubated for a specified duration depending on the assay (e.g., 24 hours for cytokine and nitric oxide assays).
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan (B1609692) crystals.
-
Procedure:
-
After treatment with this compound, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
The plates are blocked to prevent non-specific binding.
-
Cell culture supernatants and standards are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm.
-
The cytokine concentration is calculated from the standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin).
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the immunomodulatory effects of this compound on macrophages.
Caption: A generalized experimental workflow for in vitro studies.
Conclusion and Future Directions
This compound demonstrates significant immunomodulatory effects on macrophages by inhibiting the production of pro-inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways. The available data strongly supports its potential as a therapeutic agent for inflammatory conditions.
Future research should focus on:
-
Determining the precise IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and enzymes in macrophages.
-
Conducting in-depth studies to quantify the effects of this compound on M1 and M2 macrophage polarization markers.
-
Elucidating the upstream molecular targets of this compound within the inflammatory signaling cascades.
-
Evaluating the efficacy of this compound in preclinical models of various inflammatory diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.
References
The Therapeutic Potential of Cornuside: A Technical Guide for Drug Discovery and Development
Introduction: Cornuside (B238336), a secoiridoid glucoside predominantly isolated from the fruits of Cornus officinalis (Japanese cornelian cherry), is emerging as a compelling natural compound with a broad spectrum of pharmacological activities.[1] Extensive preclinical research, encompassing both in vitro and in vivo models, has illuminated its potent anti-inflammatory, neuroprotective, and anti-diabetic properties.[1] This technical guide provides a comprehensive analysis of the therapeutic applications of this compound, with a focus on its molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its engagement with critical signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic utility of this compound.
Core Therapeutic Areas and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in a variety of pathologies. The primary areas of investigation include inflammatory disorders, neurodegenerative diseases, and diabetic complications.
Anti-Inflammatory and Immunomodulatory Effects
Chronic inflammation is a key pathological driver of numerous diseases, including autoimmune disorders and neurodegenerative conditions.[2] this compound has demonstrated significant anti-inflammatory and immunomodulatory activities across various experimental models.[1] Its mechanisms of action in this context are multifaceted, involving the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.[1][2]
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4] This inhibition is achieved through the modulation of central inflammatory pathways, including:
-
Nuclear Factor-kappa B (NF-κB) Signaling: this compound suppresses the activation of the NF-κB pathway, a pivotal regulator of inflammation, by inhibiting the phosphorylation of IκB-α and subsequently preventing the nuclear translocation of the p65 subunit.[1][2][3]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The compound also modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, p38, and JNK.[2][5]
-
NLRP3 Inflammasome: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of active IL-1β.[2]
-
Nrf2/HO-1 Antioxidant Pathway: this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which helps to counteract inflammation-associated oxidative stress.[2][6]
Neuroprotective and Anti-Neuroinflammatory Properties
This compound has emerged as a promising agent for neurodegenerative diseases, particularly Alzheimer's disease (AD).[4][7] Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-mitochondrial dysfunction activities.[4][8] In a triple-transgenic mouse model of AD, this compound treatment was found to alleviate neuronal injury, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and improve synaptic damage.[4][8]
The underlying mechanism for these neuroprotective effects involves the modulation of astrocyte activation and the A1/A2 phenotype switch via the AKT/Nrf2/NF-κB signaling axis .[4][8] this compound activates the AKT/Nrf2 pathway, which in turn suppresses NF-κB signaling, thereby reducing neuroinflammation and oxidative stress.[1][4]
Anti-Diabetic and Renoprotective Effects
This compound has shown significant potential in the management of diabetes and its complications, particularly diabetic nephropathy (DN).[3][5] It has been demonstrated to inhibit the high glucose-induced proliferation of mesangial cells and alleviate the inflammatory response, key events in the pathogenesis of DN.[3][9]
The mechanisms contributing to its anti-diabetic and renoprotective effects include:
-
Inhibition of AKT and NF-κB Signaling: In high glucose-treated mesangial cells, this compound inhibits the AKT and NF-κB signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines.[3][9]
-
Regulation of Angiogenesis and MAPK Signaling: this compound has been shown to alleviate renal injury in diabetic rat models by inhibiting angiogenesis and blocking the MAPK signaling pathway in podocytes.[10]
-
Amelioration of Endoplasmic Reticulum Stress (ERS): this compound has been reported to protect against diabetic kidney disease by regulating Ca2+ disorder-mediated apoptosis in renal tubular epithelial cells, a process linked to ERS.[11]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound, providing insights into its potency and efficacy in various models.
| Table 1: In Vitro Anti-Inflammatory and Anti-Diabetic Activity of this compound | |||
| Model System | Treatment | Key Findings | Reference |
| High Glucose-Treated Mesangial Cells | 5, 10, and 30 μM this compound | Dose-dependent inhibition of cell proliferation and reduction of IL-6, TNF-α, and IL-1β production. | [3] |
| LPS-Stimulated RAW 264.7 Macrophages | Not specified | Inhibition of pro-inflammatory cytokine production. | [12] |
| Insulin-Resistant HepG2 Cells | 0.582, 1.275, and 0.742 μM (EC50 values for compounds 1, 3, and 7, respectively) | Significant antidiabetic activity, improving glucose consumption. | [13] |
| Table 2: In Vivo Neuroprotective and Anti-Diabetic Efficacy of this compound | ||||
| Animal Model | Disease Induction | This compound Dosage | Key Outcomes | Reference |
| Triple-transgenic mice (3xTg-AD) | Alzheimer's Disease | Not specified | Alleviated neuronal injury, reduced amyloid plaques, inhibited Tau phosphorylation, and improved synaptic damage. | [4] |
| db/db mice | Diabetic Kidney Disease | Not specified | Significantly improved renal function and ameliorated renal pathological changes. | [11] |
| Streptozotocin-induced diabetic rats | Diabetic Nephropathy | Not specified | Alleviated renal dysfunction and pathological lesions. | [10] |
| Rats with myocardial ischemia/reperfusion injury | Coronary occlusion | 20 and 40 mg/kg (i.v.) | Decreased infarct volume, improved hemodynamics, and reduced myocardial damage. | [14] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the AKT/Nrf2/NF-κB axis in neuroprotection.
Experimental Workflows
Caption: A generalized experimental workflow for in vitro anti-inflammatory studies.
Caption: A generalized experimental workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound's biological activities.
In Vitro Anti-Inflammatory Assay in Mesangial Cells
-
Cell Culture: Mouse mesangial cells (MMCs) are cultured in appropriate media. For experiments, cells are treated with high glucose (e.g., 25 mM) to establish an in vitro model of diabetic nephropathy.[3]
-
This compound Treatment: MMCs are treated with varying concentrations of this compound (e.g., 0, 5, 10, and 30 μM).[3]
-
Cell Viability and Proliferation Assays: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Cell proliferation is measured using the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (IL-6, TNF-α, and IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits.[3]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins involved in the AKT and NF-κB signaling pathways (e.g., p-AKT, AKT, p-IκB-α, p65), as well as markers of cell proliferation (PCNA, cyclin D1, p21).[3]
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The mRNA expression levels of genes associated with cell cycle and inflammation are quantified using RT-qPCR.[3]
In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model
-
Animal Model: Triple-transgenic (3xTg-AD) mice, which develop both amyloid-beta plaques and neurofibrillary tangles, are used as a model for Alzheimer's disease.[4]
-
This compound Administration: this compound is administered to the 3xTg-AD mice, typically via oral gavage, for a specified duration.[15]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate learning and memory.[7]
-
Tissue Processing: Following the treatment period, mice are euthanized, and brain tissues are collected. The brains are then processed for histological and biochemical analyses.[15]
-
Immunohistochemistry and Immunofluorescence: Brain sections are stained with antibodies to detect amyloid-beta plaques, phosphorylated Tau, and markers of astrocytes and microglia to assess neuropathology and neuroinflammation.[4]
-
Biochemical Assays: The levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress (superoxide dismutase, glutathione (B108866) peroxidase, malondialdehyde) in brain homogenates are measured using ELISA and other biochemical assays.[4]
-
Western Blot Analysis: The expression levels of proteins involved in synaptic function and key signaling pathways (e.g., AKT, Nrf2, NF-κB) are determined by Western blotting of brain tissue lysates.[4]
Future Directions and Conclusion
This compound stands out as a promising natural product with a well-documented portfolio of biological activities, including potent anti-inflammatory, neuroprotective, and anti-diabetic effects.[1] Its capacity to modulate multiple critical signaling pathways underscores its potential for the development of novel therapeutics for a range of complex diseases.[1]
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Elucidation of the precise molecular binding targets of this compound within the identified signaling pathways.[2]
-
Comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluation of the efficacy and safety of this compound in a broader range of preclinical models of chronic diseases.[2]
-
Investigation of potential synergistic effects when co-administered with existing therapeutic agents.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. worldscientific.com [worldscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 10. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]
- 11. This compound as a promising therapeutic agent for diabetic kidney disease: Targeting regulation of Ca2+ disorder-mediated renal tubular epithelial cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Protective roles of this compound in acute myocardial ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Cornuside's Effect on the AKT/Nrf2/NF-κB Signaling Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside (B238336), a prominent secoiridoid glucoside isolated from the fruits of Cornus officinalis (Japanese cornelian cherry), has emerged as a natural compound with significant therapeutic potential.[1][2][3] Extensive preclinical research has highlighted its potent anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's biological activities, with a specific focus on its multifaceted interactions with the pivotal AKT, Nrf2, and NF-κB signaling pathways. Chronic inflammation and oxidative stress are key drivers of numerous pathologies, including neurodegenerative diseases, diabetic complications, and acute lung injury.[1][6] this compound's ability to modulate the intricate crosstalk between these core signaling pathways positions it as a compelling candidate for further drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the signaling cascades it influences to support ongoing and future research.
Core Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects not by targeting a single molecule, but by modulating an integrated network of signaling pathways that regulate cellular responses to stress and inflammation. The AKT, Nrf2, and NF-κB pathways are central to its mechanism of action.
NF-κB Signaling Pathway: Inhibition of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[2][7] Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes.
This compound has been consistently shown to be a potent inhibitor of this pathway.[2][8] It significantly attenuates the LPS-stimulated phosphorylation and degradation of IκBα.[2][7] This action prevents the nuclear translocation of the p65 subunit, thereby suppressing the expression of downstream inflammatory mediators, including:
-
Pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][9][10]
-
Inflammatory enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][7][11]
Nrf2 Pathway: Activation of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular antioxidant defenses.[1] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a suite of antioxidant and cytoprotective enzymes.
This compound is a known activator of the Nrf2 pathway.[1][6][11] Treatment with this compound leads to increased nuclear translocation of Nrf2, resulting in the upregulation of critical antioxidant enzymes such as:
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][13] This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage, which is intimately linked to inflammation.[6]
AKT Signaling Pathway and Integrated Crosstalk
The PI3K/AKT pathway is a crucial signaling cascade involved in regulating cell survival, proliferation, and metabolism. The effect of this compound on the AKT pathway appears to be context-dependent.
-
Inhibition: In models of diabetic nephropathy, high glucose levels induce the proliferation of mesangial cells via AKT activation. In this context, this compound has been shown to inhibit the phosphorylation of AKT, thereby reducing pathological cell proliferation and inflammation.[9][14]
-
Activation: Conversely, in neurodegenerative disease models, this compound activates the AKT/Nrf2 signaling pathway.[4][12] The phosphorylation of AKT (p-AKT) is shown to be an upstream event that promotes the activation and nuclear translocation of Nrf2.[4]
This integrated AKT/Nrf2/NF-κB signaling axis is critical to this compound's neuroprotective and anti-neuroinflammatory effects.[3][4] By activating the AKT/Nrf2 pathway, this compound bolsters antioxidant defenses. The activated Nrf2 pathway can, in turn, suppress NF-κB signaling, creating a powerful dual mechanism that simultaneously reduces oxidative stress and inflammation.[3][4][6] This coordinated modulation allows this compound to regulate astrocyte phenotypes, inhibit neuroinflammation, and ultimately alleviate cognitive impairment in preclinical models.[4][5][12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from key in vitro and in vivo studies, demonstrating the potent biological activity of this compound.
Table 1: Summary of In Vitro Effects of this compound
| Cell Model | Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Mouse Mesangial Cells | High Glucose | 5, 10, 30 µM | Cell Viability & Proliferation | Significant dose-dependent reduction | [9] |
| Mouse Mesangial Cells | High Glucose | 5, 10, 30 µM | IL-6, TNF-α, IL-1β Secretion | Significant dose-dependent decrease | [9] |
| Mouse Mesangial Cells | High Glucose | 5, 10, 30 µM | p-AKT, p-IκBα Expression | Dose-dependent decrease | [9] |
| RAW 264.7 Macrophages | LPS | Not specified | NO, PGE₂, TNF-α, IL-6, IL-1β | Significant inhibition | [2][7] |
| RAW 264.7 Macrophages | LPS | Not specified | iNOS, COX-2 Expression | Decreased mRNA and protein levels | [2][7] |
| RAW 264.7 Macrophages | LPS | Not specified | p-IκBα, Nuclear p65 | Attenuated phosphorylation and translocation | [2][7] |
| HUVECs | LPS | Not specified | Nrf2 Nuclear Translocation | Increased | [11][15] |
| HUVECs | LPS | Not specified | iNOS, COX-2 Expression | Inhibited |[11] |
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | This compound Dosage | Treatment Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| 3xTg-AD Mice | 10, 20 mg/kg/day | 4 weeks | Alleviated neuronal injury, reduced amyloid plaques, inhibited Tau phosphorylation. | [4][12] |
| 3xTg-AD Mice | 10, 20 mg/kg/day | 4 weeks | Decreased brain levels of IL-1β, IL-6, TNF-α; Increased SOD, GSH-Px. | [4][12] |
| 3xTg-AD Mice | 10, 20 mg/kg/day | 4 weeks | Increased brain p-AKT and nuclear Nrf2; Decreased p-NF-κB p65. | [4] |
| LPS-induced ALI Mice | 25, 50 mg/kg | Pre- and Post-LPS | Improved survival, reduced pulmonary edema and inflammation. | [6][13] |
| LPS-induced ALI Mice | 25, 50 mg/kg | Pre- and Post-LPS | Activated Keap1-Nrf2 pathway (increased nuclear Nrf2, GPX4, NQO1). | [6][13] |
| LPS-induced ALI Mice | 25, 50 mg/kg | Pre- and Post-LPS | Inhibited NLRP3 inflammasome activation (decreased Caspase-1, IL-1β). |[6][13] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's modulation of the integrated AKT/Nrf2/NF-κB signaling axis.
Caption: A generalized experimental workflow for in vitro studies of this compound.
Caption: Logical flow from this compound's molecular action to therapeutic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation of this compound's biological activities.
Cell Culture and Treatment
This protocol is generally applicable for in vitro inflammation studies using cell lines like murine RAW 264.7 macrophages or mouse mesangial cells (MMCs).[9][16]
-
Cell Line Maintenance: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[16]
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Aspirate the old medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 30 µM) in a fresh serum-free or low-serum medium for 1-2 hours.[9][16]
-
Introduce the inflammatory stimulus (e.g., 1 µg/mL LPS or high glucose) to the culture medium.[9][16]
-
Incubate for the desired period (e.g., 30-60 minutes for signaling protein phosphorylation, 24 hours for cytokine and nitric oxide assays).[16]
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to quantify the expression and phosphorylation status of key proteins like p-AKT, total AKT, nuclear Nrf2, p-p65, and IκBα.[3][17]
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][17]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][17]
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[17]
-
-
Detection: Wash the membrane again as described above. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[16][17]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[9]
-
Sample Collection: Following the treatment protocol, collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
ELISA Procedure:
-
Use a commercial ELISA kit according to the manufacturer's instructions.
-
Typically, a 96-well plate is pre-coated with a capture antibody specific for the target cytokine.
-
Add standards (recombinant cytokine of known concentrations) and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.[16]
-
Wash again and add an enzyme-conjugate (e.g., Streptavidin-HRP).
-
Add the substrate solution to develop color. Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Conclusion
This compound is a potent, multi-target natural compound that exerts significant anti-inflammatory and antioxidant effects. Its primary mechanism of action involves the coordinated modulation of the interconnected AKT, Nrf2, and NF-κB signaling pathways. By inhibiting the master inflammatory regulator NF-κB while simultaneously activating the primary antioxidant defense pathway Nrf2—an effect that can be driven by AKT activation—this compound effectively mitigates the cellular damage caused by inflammation and oxidative stress. The comprehensive data and methodologies presented in this guide underscore the therapeutic potential of this compound for a range of complex diseases and provide a solid foundation for researchers and drug development professionals to advance its journey from preclinical discovery to potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 8. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 9. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. worldscientific.com [worldscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Investigating the Antioxidant Capacity of Cornuside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside, a bisiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese cornelian cherry), has garnered significant scientific interest for its therapeutic potential.[1][2] Extensive research has demonstrated its potent anti-inflammatory and antioxidant properties, positioning it as a promising candidate for the development of novel therapies for a range of oxidative stress-related diseases.[3][4] This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for its evaluation.
Molecular Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the cellular stress response and inflammation. The principal mechanisms include the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB and MAPK signaling cascades.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
This compound has been shown to promote the nuclear translocation of Nrf2.[1] This leads to the upregulation of several critical antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4] HO-1, in particular, is a potent antioxidant that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[1] The activation of the Nrf2/HO-1 axis by this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[5]
Inhibition of NF-κB and MAPK Signaling Pathways
Chronic inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response.
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[1]
The MAPK family, including p38, JNK, and ERK, are also key regulators of inflammation and cellular stress responses. Oxidative stress can lead to the phosphorylation and activation of MAPKs, which in turn can activate downstream inflammatory targets. Evidence suggests that this compound can modulate the MAPK signaling pathway, contributing to its anti-inflammatory and antioxidant effects.[6]
Quantitative Data on Antioxidant Capacity
While specific quantitative data for isolated this compound is limited in the current literature, studies on extracts of Cornus officinalis, a primary source of this compound, provide valuable insights into its antioxidant potential. The following tables summarize the findings from various in vitro antioxidant assays performed on these extracts. It is important to note that these values reflect the activity of the entire extract and not solely that of this compound.
Table 1: Radical Scavenging Activity of Cornus officinalis Extracts
| Assay | Extract Type | IC50 / EC50 Value (μg/mL) | Reference |
| DPPH | Ethanol (B145695) | 99.32 | [4][5] |
| ABTS | Ethanol | 138.51 | [4][5] |
| DPPH | Ethanolic | EC50: 1820 | [7] |
| ABTS | Ethanolic | EC50: 600 | [7] |
IC50: The concentration of the extract required to scavenge 50% of the free radicals. EC50: The concentration of the extract that gives a half-maximal response.
Table 2: Effect of Cornus officinalis Extract on Antioxidant Enzyme Expression
| Enzyme | Cell Line | Treatment | Observation | Reference |
| Cu/Zn-SOD | RAW 246.7 | 100 μg/mL ethanol extract | Increased expression | [4] |
| Mn-SOD | RAW 246.7 | 100 μg/mL ethanol extract | Increased expression | [4] |
| Catalase | RAW 246.7 | 100 μg/mL ethanol extract | Increased expression | [4] |
| GPx | RAW 246.7 | 100 μg/mL ethanol extract | Increased expression | [4] |
| SOD | 3xTg-AD Mice | This compound administration | Increased activity | [3][8] |
| GSH-Px | 3xTg-AD Mice | This compound administration | Increased level | [3][8] |
SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.
Experimental Protocols
The evaluation of the antioxidant capacity of this compound involves a series of well-established in vitro and cellular assays. The following are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
This compound solutions of varying concentrations
-
Methanol or ethanol (as solvent)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
In a microplate well or cuvette, add a specific volume of the DPPH solution.
-
Add a specific volume of the this compound solution (or solvent for the control).
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control.
-
The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound solutions of varying concentrations
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[7]
-
Prepare a series of dilutions of this compound.
-
Add a specific volume of the this compound solution to a specific volume of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of ABTS•+ scavenging and determine the IC50 or TEAC (Trolox Equivalent Antioxidant Capacity) value.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of intracellular ROS in a cell-based model.
-
Reagents and Equipment:
-
Cultured cells (e.g., HepG2, RAW 264.7)
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or other ROS inducer
-
This compound solutions
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific period (e.g., 1-24 hours).
-
Wash the cells and incubate them with the DCFH-DA probe.
-
Induce oxidative stress by adding a ROS inducer like AAPH.
-
Measure the fluorescence intensity over time.
-
The antioxidant activity is determined by the ability of this compound to suppress the fluorescence signal compared to the control.
-
Measurement of Antioxidant Enzyme Activity
This involves quantifying the activity of key antioxidant enzymes like SOD, CAT, and GPx in cell lysates or tissue homogenates after treatment with this compound.
-
Procedure:
-
Treat cells or animals with this compound.
-
Prepare cell lysates or tissue homogenates.
-
Use commercially available assay kits to measure the activity of SOD, CAT, and GPx according to the manufacturer's instructions.
-
Protein concentration of the samples should be determined to normalize the enzyme activity.
-
The results are typically expressed as units of enzyme activity per milligram of protein.
-
Conclusion
This compound demonstrates significant antioxidant capacity through its ability to modulate critical cellular signaling pathways, particularly by activating the Nrf2/HO-1 axis and inhibiting NF-κB and MAPK-mediated inflammation. While quantitative data on the pure compound is still emerging, studies on Cornus officinalis extracts strongly support its potent antioxidant and cytoprotective effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound's antioxidant properties, facilitating its potential development as a therapeutic agent for a variety of oxidative stress-driven pathologies. Further research focusing on the in vivo efficacy and bioavailability of pure this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Cornuside: A Promising Therapeutic Agent for Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a severe microvascular complication of diabetes and a leading cause of end-stage renal disease worldwide.[1][2][3] The complex pathophysiology of DN involves a cascade of events, including hyperglycemia-induced inflammation, oxidative stress, apoptosis, and abnormal angiogenesis.[1] Cornuside (B238336), a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has emerged as a promising therapeutic candidate for DN, demonstrating multifaceted protective effects in preclinical studies.[1][4] This technical guide provides a comprehensive overview of the current evidence supporting the therapeutic potential of this compound in diabetic nephropathy, with a focus on its mechanisms of action, experimental data, and relevant protocols.
Mechanisms of Action
This compound exerts its renoprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of diabetic nephropathy.
Inhibition of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in mediating cellular responses to a variety of stimuli, including high glucose.[5][6] In the context of DN, the activation of MAPK signaling, particularly the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), contributes to podocyte apoptosis and inflammation.[5] Studies have shown that this compound treatment markedly suppresses the phosphorylation of ERK, p38, and JNK in high glucose-stimulated podocytes, indicating its ability to block the activation of this pro-apoptotic and pro-inflammatory pathway.[4][5][6]
Regulation of Angiogenesis
Aberrant angiogenesis is a recognized contributor to the progression of diabetic nephropathy.[5][6] this compound has been shown to repress angiogenesis in the kidney tissues of diabetic rats and in high glucose-stimulated podocytes.[4][5][6] This anti-angiogenic effect is achieved, at least in part, by downregulating the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[1]
Modulation of the AKT/NF-κB Signaling Pathway
In high glucose-treated mesangial cells, this compound has been demonstrated to inhibit the AKT and nuclear factor-kappa B (NF-κB) signaling pathways.[1][7] It achieves this by reducing the phosphorylation of AKT and the NF-κB inhibitor alpha (IκB-α), which in turn prevents the nuclear translocation of NF-κB.[1][7] The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][7]
Attenuation of Oxidative Stress via the Keap1-Nrf2 Pathway
While direct studies on this compound are emerging, extracts from Cornus officinalis, rich in iridoid glycosides like this compound, have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant pathway.[8] This pathway is a critical regulator of cellular defense against oxidative stress.[9][10] Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes, thereby ameliorating oxidative and inflammatory renal tissue damage.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of diabetic nephropathy.
Table 1: In Vivo Effects of this compound in Streptozotocin (B1681764) (STZ)-Induced Diabetic Nephropathy in Rats
| Parameter | Control Group | DN Model Group | DN + this compound Group | Reference |
| Fasting Blood Glucose | Normal | Increased | Reduced | [4][5][6] |
| 24-h Proteinuria | Normal | Increased | Reduced | [4][5][6] |
| Serum Creatinine | Normal | Increased | Reduced | [4][5][6] |
| Blood Urea (B33335) Nitrogen (BUN) | Normal | Increased | Reduced | [4][5][6] |
| VEGF Expression in Kidney | Normal | Increased | Downregulated | [5] |
| Renal Pathological Lesions | Normal | Severe | Attenuated | [4][5][6] |
Table 2: In Vitro Effects of this compound on High Glucose (HG)-Stimulated Podocytes
| Parameter | Control (Normal Glucose) | HG-Stimulated | HG-Stimulated + this compound | Reference |
| p-ERK Phosphorylation | Normal | Increased | Markedly Suppressed | [5] |
| p-p38 Phosphorylation | Normal | Increased | Markedly Suppressed | [5] |
| p-JNK Phosphorylation | Normal | Increased | Markedly Suppressed | [5] |
| VEGF Expression | Normal | Increased | Repressed | [5] |
Table 3: In Vitro Effects of this compound on High Glucose (HG)-Stimulated Mesangial Cells
| Parameter | Control (Normal Glucose) | HG-Stimulated | HG-Stimulated + this compound | Reference |
| Cell Viability | Normal | Increased | Reduced | [7][11] |
| IL-6 Expression | Normal | Increased | Decreased | [7] |
| TNF-α Expression | Normal | Increased | Decreased | [7] |
| IL-1β Expression | Normal | Increased | Decreased | [7] |
| p-AKT Expression | Normal | Increased | Decreased | [7] |
| p-IκB-α Expression | Normal | Increased | Inhibited | [7] |
| PCNA Expression | Normal | Increased | Decreased | [7] |
| Cyclin D1 Expression | Normal | Increased | Decreased | [7] |
| p21 Expression | Normal | Suppressed | Increased | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vivo Model of Diabetic Nephropathy
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1][5]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg in 0.1 M citrate (B86180) buffer (pH 4.5) is administered.[5][6]
-
Confirmation of Diabetes: Fasting blood glucose levels are measured two days after STZ injection. Rats with fasting blood glucose >300 mg/dL are considered diabetic.[5][6]
-
Treatment: this compound (e.g., 100 mg/kg/day) is administered to the treatment group via oral gavage for a specified period (e.g., 8 weeks), while the control and DN model groups receive a vehicle (e.g., 1% carboxymethylcellulose).[6]
-
Assessment of Renal Function: 24-hour proteinuria, serum creatinine, and blood urea nitrogen (BUN) levels are measured.[1][5]
-
Histological Analysis: Kidney tissues are stained with hematoxylin-eosin (H&E) and Periodic Acid-Schiff (PAS) to assess pathological lesions, including glomerular hypertrophy, tubular injury, and mesangial matrix expansion.[4][5][6]
-
Immunofluorescence: Staining for CD31 is used to detect neovascularization.[1][4]
-
Western Blotting: Levels of angiogenic factors and MAPK signaling-related proteins are assessed in kidney tissue lysates.[1][5]
In Vitro Model of Diabetic Nephropathy (Podocytes)
-
Cell Culture: Rat podocytes are cultured and stimulated with high glucose (HG) to mimic the DN microenvironment.[1][4][5]
-
Western Blotting: This technique is used to assess the levels of angiogenic factors (e.g., VEGF) and MAPK signaling-related proteins (p-ERK, p-p38, p-JNK) in cell lysates following treatment with this compound.[1][5]
In Vitro Model of Diabetic Nephropathy (Mesangial Cells)
-
Cell Culture: A mouse mesangial cell line (e.g., SV40-MES13) is cultured and treated with high glucose to induce a DN-like state.[7]
-
Cell Viability Assays: Cell Counting Kit-8 (CCK-8) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assays are used to determine the effect of this compound on mesangial cell proliferation.[7][11]
-
ELISA: Enzyme-linked immunosorbent assay is employed to measure the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the cell culture supernatant.[7]
-
RT-qPCR and Western Blotting: These techniques are used to detect the expression of genes and proteins associated with the AKT and NF-κB signaling pathways.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action in diabetic nephropathy.
Caption: Experimental workflow for evaluating this compound in diabetic nephropathy.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for the management of diabetic nephropathy. Its ability to target multiple key pathological pathways, including MAPK signaling, angiogenesis, and inflammation, underscores its potential as a multifaceted treatment option. Further research, including pharmacokinetic studies and well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in human subjects. This guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapy for this debilitating disease.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cornus Officinalis Iridoid Glycosides Protect against Chronic Renal Failure in Rats by Activating the Nrf2-antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Keap1/Nrf2/ARE signaling unfolds therapeutic targets for redox imbalanced-mediated diseases and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives | MDPI [mdpi.com]
- 11. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Legacy of Cornus officinalis and the Therapeutic Potential of Cornuside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history of Cornus officinalis, commonly known as the Japanese cornelian cherry or "Shan Zhu Yu," and its contemporary scientific validation, with a specific focus on its bioactive iridoid glycoside, cornuside (B238336). For centuries, this plant has been a cornerstone of traditional Chinese medicine, and modern research is now elucidating the molecular mechanisms behind its therapeutic efficacy. This document provides a comprehensive overview of its ethnobotanical uses, quantitative data on this compound content, detailed experimental protocols for its isolation and biological evaluation, and visual representations of its mechanisms of action.
Ethnobotanical Uses of Cornus officinalis
Cornus officinalis has a long and well-documented history of use in traditional Chinese medicine, primarily for tonifying the liver and kidney.[1][2] Its fruits are used to treat a wide array of conditions, reflecting a holistic understanding of its physiological effects.
Table 1: Traditional Ethnobotanical Uses of Cornus officinalis
| Traditional Use Category | Specific Ailments Treated | Supporting Citations |
| Kidney and Liver Health | Dizziness, tinnitus, weakness of the waist and knees, kidney and liver disorders.[3][4] | [3][4] |
| Astringent Properties | Excessive sweating, frequent urination, incontinence, heavy menstrual bleeding, premature ejaculation.[5][6] | [5][6] |
| Reproductive Health | Impotence, seminal emission, and as a component in formulas for male and female sexual vitality.[1][3][7] | [1][3][7] |
| General Tonic | Replenishing vital energy (Qi), fatigue, and adrenal weakness.[5] | [5] |
| Other Conditions | Diabetes, cough, asthmatic problems, and night sweats.[3][7] | [3][7] |
This compound: A Key Bioactive Compound
Modern phytochemical investigations have identified this compound as a significant bioactive constituent of Cornus officinalis, contributing to its therapeutic properties.[5] Quantitative analyses have been performed to determine the concentration of this compound in the plant material.
Table 2: Quantitative Data on this compound Content in Cornus officinalis
| Plant Part | Cultivar/Genotype | This compound Content (mg/100 g Fresh Weight) | Analytical Method | Supporting Citations |
| Fruit | Genotype 1 | 2.50 | HPLC | [8] |
| Fruit | Genotype 2 | 6.44 | HPLC | [8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound from Cornus officinalis.
Extraction and Isolation of this compound
This protocol outlines a multi-step process for obtaining purified this compound.[5]
a) Extraction:
-
Maceration: Macerate dried, powdered fruits of Cornus officinalis with 50% aqueous ethanol (B145695) (e.g., 1 kg of powder in 10 L of solvent).
-
Ultrasound-Assisted Extraction: Employ ultrasound-assisted extraction at room temperature to improve efficiency.
-
Repeated Extraction: Repeat the extraction process three times to maximize the yield.
-
Filtration and Concentration: Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[5]
b) Macroporous Resin Column Chromatography:
-
Column Preparation: Pack a column with a suitable macroporous resin (e.g., D101).
-
Loading: Dissolve the crude extract in water and load it onto the column.
-
Washing: Wash the column with deionized water to remove sugars and other polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Fraction Collection and Analysis: Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure.
c) Silica (B1680970) Gel Column Chromatography:
-
Sample Preparation: Dissolve the concentrated fraction from the macroporous resin column in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Column Packing and Loading: After drying, load the adsorbed sample onto a silica gel column (100-200 mesh).
-
Elution: Elute the column with a solvent gradient of increasing polarity, such as a chloroform-methanol gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pooling: Combine the pure or semi-pure fractions for the final purification step.
d) Preparative High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the semi-purified this compound fraction in the mobile phase.
-
Injection: Inject the sample onto a preparative C18 column.
-
Elution: Elute with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, at a specified flow rate (e.g., 18 mL/min).
-
Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 240 nm or 245 nm) and collect the peak corresponding to this compound.[5]
-
Final Processing: Combine the collected fractions, and remove the solvent under reduced pressure to obtain purified this compound.
In Vitro Anti-Inflammatory Activity Assay
This protocol details the evaluation of this compound's anti-inflammatory effects in a macrophage cell line.[2][8]
a) Cell Culture and Treatment:
-
Cell Line: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well or 6-well plates for other assays) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for nitric oxide and cytokine assays, or shorter time points for signaling pathway analysis).
b) Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
c) Western Blot Analysis for Signaling Pathways:
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for proteins in the NF-κB (e.g., p-IκBα, IκBα, p-p65, p65) and MAPK (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK) pathways overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Neuroprotective Effects Assay
This protocol describes the assessment of this compound's neuroprotective potential in a neuroblastoma cell line.
a) Cell Culture and Treatment:
-
Cell Line: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Induction of Neurotoxicity: Induce oxidative stress and neurotoxicity by exposing the cells to hydrogen peroxide (H₂O₂).
-
Treatment: Treat the cells with this compound at various concentrations before or concurrently with the H₂O₂ exposure.
b) Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay.
-
Reactive Oxygen Species (ROS) Generation: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Lactate Dehydrogenase (LDH) Release: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.
-
Western Blot Analysis: Analyze the expression and phosphorylation of proteins involved in key signaling pathways, such as the MAPK and PI3K/Akt pathways, as described in the anti-inflammatory protocol.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its modulation of several key signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a typical experimental workflow.
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway
Figure 2: this compound's Modulation of the MAPK Signaling Pathway
Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay
Conclusion
The ethnobotanical uses of Cornus officinalis provide a valuable foundation for modern pharmacological research. This compound, a key bioactive iridoid glycoside, has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical studies. Its mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB and MAPK, highlight its potential as a lead compound for the development of novel therapeutics. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to standardize its evaluation. Continued research into the pharmacology of this compound and other constituents of Cornus officinalis is warranted to fully translate its traditional medicinal applications into evidence-based clinical treatments.
References
- 1. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. medicinal herbs: SHAN ZHU YU - Cornus officinalis [naturalmedicinalherbs.net]
- 7. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cornuside: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese cornelian cherry), is a compound of significant interest in the pharmaceutical and scientific communities.[1][2][3] With a rich history in traditional medicine for treating inflammatory diseases and invigorating blood circulation, modern research is now elucidating the molecular mechanisms behind its therapeutic potential.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and associated experimental protocols of this compound, tailored for professionals in drug discovery and development.
Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in research and development. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5- trihydroxybenzoyl)oxyethyl]-2- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 3,4-dihydro-2H-pyran-5- carboxylate | [1] |
| Molecular Formula | C₂₄H₃₀O₁₄ | [1][4][5][6][7] |
| Molecular Weight | 542.49 g/mol | [1][3][4][5][7] |
| CAS Number | 131189-57-6 | [1][3][4][5][6] |
| Appearance | White-like crystal, Solid powder | [1][4] |
| Solubility | Soluble in DMSO (100 mg/mL), methanol, ethanol, pyridine, and DMF (20 mg/mL).[1][4][6][8][9] Some aqueous solubility in PBS (pH 7.2) at 10 mg/mL.[6][9] Insoluble in petroleum ether.[4] | |
| Specific Rotation (α) | -91 (c, 1.0 in MeOH) | [4] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD) [10]
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 3 | 7.45 | s | |
| 5 | 3.10 | m | |
| 6α | 1.85 | m | |
| 6β | 2.25 | m | |
| 7 | 5.75 | br s | |
| 8 | 4.70 | d | 7.5 |
| 9 | 2.55 | m | |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
| OMe | 3.75 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD) [10]
| Position | Chemical Shift (δ) ppm |
| 1 | 98.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 35.5 |
| 6 | 31.0 |
| 7 | 130.0 |
| 8 | 128.0 |
| 9 | 45.0 |
| 10 | 13.5 |
| 1' | 102.5 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
| OMe | 52.0 |
| C=O | 168.0 |
Table 4: Other Spectroscopic Data
| Technique | Key Data | Reference |
| HRESIMS | m/z 543.1685 [M + Na]⁺ | [11] |
| UV-Vis (in Methanol) | λmax at 220 nm, 230 nm, 280 nm | [6][12] |
| IR (KBr) | νmax (cm⁻¹) at 3256 (Hydroxy), 2959, 2926, 1727, 1669 (Carbonyl), 1523, 1458 | [12] |
Biological Activities and Signaling Pathways
This compound exhibits a wide array of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective effects.[1][8][13] It modulates several key intracellular signaling pathways, as detailed below.
Anti-inflammatory and Immunomodulatory Effects
This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][13][14] This is achieved through the modulation of critical signaling cascades.
-
AKT/NF-κB Pathway: this compound inhibits the phosphorylation of IκB-α and reduces the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.[14][15] It also suppresses the PI3K/AKT signaling pathway, which is involved in inflammation-mediated diseases.[14][15]
-
MAPK Pathway: this compound also down-regulates the Mitogen-Activated Protein Kinase (MAPK) pathway by suppressing the phosphorylation of JNK and ERK, which are involved in inflammatory processes.[3][16]
Neuroprotective and Antioxidant Effects
This compound has demonstrated potential in mitigating neurodegenerative conditions like Alzheimer's disease.[13] It can alleviate neuronal injuries, reduce amyloid plaque pathology, and inhibit Tau phosphorylation.[13] These neuroprotective effects are linked to its ability to modulate astrocyte phenotypes and reduce oxidative stress.
-
AKT/Nrf2/NF-κB Pathway: this compound activates the AKT/Nrf2 signaling pathway, which upregulates antioxidant response elements, while simultaneously inhibiting the NF-κB pathway.[13] This dual action reduces the production of pro-inflammatory cytokines and enhances the cellular antioxidant defense mechanisms.[13]
Experimental Protocols
This section details methodologies for key experiments related to the isolation, analysis, and biological evaluation of this compound.
Isolation and Purification of this compound
A common procedure for obtaining pure this compound from Cornus officinalis fruits is outlined below.[1][17]
Methodology:
-
Extraction: The dried and powdered fruits are extracted with 50% aqueous ethanol, often with the aid of ultrasound to improve efficiency.[17] This process is typically repeated multiple times to maximize the yield. The combined extracts are then filtered and concentrated under reduced pressure to obtain a crude extract.[17]
-
Preliminary Purification: The crude extract is subjected to macroporous resin column chromatography to enrich the iridoid glycoside fraction.[17] This is followed by silica gel column chromatography using a solvent gradient (e.g., chloroform-methanol) to further separate the compounds.[17]
-
Final Purification: The fractions containing this compound are pooled and subjected to preparative high-performance liquid chromatography (HPLC) for final purification.[17] The purity of the isolated this compound is then confirmed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[17]
In Vitro Anti-inflammatory Assay
The anti-inflammatory properties of this compound can be assessed using cell-based assays.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.[18][19]
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18][19]
-
Analysis of Inflammatory Markers:
-
ELISA: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Western Blotting: The expression and phosphorylation status of key signaling proteins (e.g., IκB-α, NF-κB p65, ERK, JNK) in cell lysates are analyzed by Western blotting to elucidate the mechanism of action.[18][19]
-
HPLC-MS/MS for Quantification in Plasma
A robust method for quantifying this compound in biological matrices is essential for pharmacokinetic studies.[20]
Methodology:
-
Sample Preparation: A protein precipitation method is used to extract this compound from plasma samples.[20] An internal standard is added, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected.[20]
-
Analysis: The dried and reconstituted sample is injected into an HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[20] Chromatographic separation is typically achieved on a C18 reversed-phase column.[20]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.[20]
Conclusion
This compound is a promising natural compound with well-documented physicochemical properties and a range of biological activities. Its anti-inflammatory, antioxidant, and neuroprotective effects, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and professionals to advance the scientific understanding and potential clinical applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C24H30O14 | CID 131348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 16. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cornuside
Introduction
Cornuside is a significant iridoid glycoside predominantly found in the fruits of Cornus officinalis (Shan zhu yu), a plant with a long history of use in traditional medicine.[1] Emerging research has underscored its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[1] To advance the pharmacological profiling and clinical development of this compound, a precise and validated analytical method for its quantification in various matrices is indispensable. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the accurate determination of this compound, tailored for researchers, scientists, and professionals in drug development.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is employed, and the separation is achieved through a gradient elution using a mobile phase consisting of an aqueous solution and an organic solvent (acetonitrile or methanol). Detection can be performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). For quantification in biological matrices like plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity.[1] For analysis of plant materials, HPLC-DAD is a robust and commonly used technique.[2]
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS) (e.g., Loganin)[1]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)[1]
-
Methanol (B129727) (HPLC or LC-MS grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Acetic acid (glacial)
-
Ultrapure water[1]
-
Control plasma (for bioanalytical methods)[1]
-
Cornus officinalis fruit powder (for plant analysis)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1200 series or equivalent)[1]
-
Detector:
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[3]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol is designed for the quantification of this compound in plasma samples, which is essential for pharmacokinetic studies.[1]
1. Preparation of Standard and Sample Solutions [1]
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to achieve concentrations from 50 ng/mL to 20 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Loganin) in methanol.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank plasma to obtain final concentrations ranging from 5 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (10 ng/mL), medium (100 ng/mL), and high (1000 ng/mL).
2. Sample Preparation (Protein Precipitation) [1]
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
3. Chromatographic and MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent.[1]
-
Column: C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Mass Spectrometer: Triple quadrupole with ESI source.[1]
Protocol 2: Quantification of this compound in Cornus officinalis Fruits by HPLC-DAD
This protocol is suitable for the quality control and standardization of Cornus officinalis extracts.
1. Sample Preparation (Ultrasound-Assisted Extraction) [4]
-
Weigh 1.0 g of powdered, dried Cornus officinalis fruits into a conical flask.
-
Add 50 mL of 70% ethanol.[5]
-
Perform ultrasound-assisted extraction at room temperature for 30 minutes.[4]
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process twice more to ensure maximum yield.[4]
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: HPLC with DAD detector.
-
Column: C18 column.[2]
-
Mobile Phase: A gradient solvent system of acetonitrile, methanol, and 0.1% acetic acid in water.[2]
-
Detection Wavelength: 240 nm or 245 nm.[4]
Data Presentation
Table 1: HPLC-MS/MS Method Validation Parameters for this compound in Plasma [1]
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Precision (RSD%) | <15% |
| Accuracy (%) | 85 - 115% |
Table 2: HPLC-DAD Chromatographic Conditions for Iridoid Glycosides [2]
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile, Methanol, 0.1% Acetic Acid |
| Detection Wavelength | 260 nm |
| Flow Rate | 1.0 mL/min |
Table 3: Content of this compound and Related Iridoid Glycosides in Cornus Species [6][7]
| Species | Cultivar/Genotype | This compound Content (mg/100 g Fresh Weight) |
| Cornus mas | 'Koralovyi Marka' | 8.81 |
| Cornus mas | 'Uholok' | 27.07 |
| Cornus officinalis | Genotype 1 | 2.50 |
| Cornus officinalis | Genotype 2 | 6.44 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: General workflow for assessing the pharmacological activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Cornus mas and Cornus Officinalis—Analogies and Differences of Two Medicinal Plants Traditionally Used [frontiersin.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cornuside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cornuside. This compound, a principal iridoid glycoside found in Cornus officinalis, has demonstrated significant potential for therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2] The presented protocol is applicable for the analysis of this compound in complex matrices such as plasma and herbal extracts, making it an invaluable tool for pharmacokinetic studies, quality control, and drug development.[1][2] This document provides comprehensive experimental protocols, quantitative data, and a visual workflow to facilitate the implementation of this method in a research or drug development setting.
Introduction
Cornus officinalis, commonly known as Shan zhu yu, is a traditional medicine with a long history of use for its various health benefits.[1] The therapeutic effects of Cornus officinalis are largely attributed to its rich content of iridoid glycosides, with this compound being a prominent bioactive constituent.[2] Emerging research has highlighted the pharmacological potential of this compound, including its anti-inflammatory, antioxidant, and hypoglycemic properties.[3] To further investigate its therapeutic efficacy, pharmacokinetic profile, and for quality assurance of herbal preparations, a reliable and sensitive analytical method for the quantification of this compound is imperative.[1][2]
This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for efficient separation, coupled with tandem mass spectrometry for precise and accurate quantification.[2]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification by minimizing matrix effects and extracting the target analyte efficiently.[2] The following are optimized protocols for plasma and Cornus fruit samples.
a) Plasma Sample Preparation (Protein Precipitation) [1]
This protocol is suitable for pharmacokinetic studies where this compound concentration in a biological fluid is measured.
-
Materials:
-
Procedure:
-
Thaw plasma samples on ice.[1]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[1]
-
Vortex for 30 seconds.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 2 minutes.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.[1]
-
b) Cornus Fruit Sample Preparation (Solvent Extraction) [2]
This protocol is designed for the quality control of herbal materials and extracts.
-
Materials:
-
Procedure:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.[2]
-
Add 25 mL of 70% methanol.[2]
-
Vortex for 1 minute to ensure thorough mixing.[2]
-
Perform ultrasonication for 30 minutes at room temperature.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[2]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.[2]
-
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the separation and detection of this compound.
a) Liquid Chromatography
| Parameter | Condition |
| System | UPLC system (e.g., Agilent 1200 series or equivalent)[1] |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 2 µL[2] |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient is typically employed. A starting condition of 5% B held for 1 minute, ramped to 95% B over 8 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration is a good starting point. |
b) Mass Spectrometry
| Parameter | Condition |
| System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410 or equivalent)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 541.15 [M-H]⁻ (based on the molecular formula C₂₄H₃₀O₁₄) |
| Product Ions (m/z) | To be determined empirically, but common fragments for iridoid glycosides involve the loss of the glucose moiety. |
| Gas Temperature | 350°C |
| Gas Flow | 8 L/min |
| Capillary Voltage | 3000 V |
| Collision Energy (CE) | Optimized for each transition |
| Cone Voltage (CV) | Optimized for each transition |
Quantitative Data Summary
The developed LC-MS/MS method was validated for its quantitative performance. The following tables summarize the key validation parameters for the analysis of this compound in plasma.[1]
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 2000 | >0.99[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 10 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 1000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Low | 10 | Consistent and reproducible |
| Medium | 100 | Consistent and reproducible |
| High | 1000 | Consistent and reproducible |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in both biological and herbal matrices.[1][2] The method is sensitive, specific, and reliable, making it a valuable tool for researchers in pharmacology, drug metabolism, and traditional medicine to accurately assess the pharmacokinetic profile and quality of this compound-containing products.[1] The straightforward sample preparation and rapid analysis time allow for high-throughput screening.[1]
References
Application Note: Structural Elucidation of Cornuside Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cornuside (B238336) is a bisiridoid glucoside isolated from the fruits of Cornus officinalis, a plant used in traditional medicine.[1] This compound has attracted significant scientific interest due to its wide range of pharmacological properties, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[1][2] Accurate determination of its complex chemical structure is fundamental to understanding its biological activity and for the development of potential therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of natural products like this compound.[1][3] This document provides detailed protocols and data for the structural characterization of this compound using 1D and 2D NMR techniques.
NMR Data for this compound
The structural framework of this compound is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated methanol (B129727) (CD₃OD). It is important to note that chemical shift values can vary slightly depending on the solvent and experimental conditions.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD) [3]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant J (Hz) |
|---|---|---|---|
| 3 | 7.45 | s | |
| 5 | 3.10 | m | |
| 6α | 1.85 | m | |
| 6β | 2.25 | m | |
| 7 | 5.75 | br s | |
| 8 | 4.70 | d | 7.5 |
| 9 | 2.55 | m | |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
| OMe | 3.75 | s |
Note: The complete assignment of all protons requires detailed 2D NMR analysis. The data presented are characteristic signals.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ) ppm |
|---|---|
| 1 | ~95.3 |
| 3 | ~152.0 |
| 4 | ~110.0 |
| 5 | ~40.5 |
| 6 | ~30.1 |
| 7 | ~128.5 |
| 8 | ~145.2 |
| 9 | ~45.8 |
| 10 | ~15.1 |
| 11 | ~170.0 |
| OMe | ~51.8 |
| Glc-1' | ~100.0 |
| Glc-2' | ~74.9 |
| Glc-3' | ~77.8 |
| Glc-4' | ~71.6 |
| Glc-5' | ~78.2 |
| Glc-6' | ~62.7 |
Experimental Protocols
The structural elucidation of this compound relies on a suite of NMR experiments. Below are detailed methodologies for the key experiments.[1]
1. Sample Preparation A pure sample of this compound (typically 1-10 mg) is dissolved in 0.5-0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then transferred to a standard 5 mm NMR tube.[1] The choice of solvent is critical as it must dissolve the compound without its signals overlapping key sample resonances.[4]
2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Objective: To determine the number of different types of protons and their electronic environment.[1]
-
Protocol: A standard proton pulse sequence is used. The residual solvent peak is utilized as an internal standard. Data is acquired with sufficient scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR (Carbon NMR):
-
Objective: To determine the number of different types of carbon atoms.[1]
-
Protocol: The spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.[1][3] A proton-decoupled pulse sequence is employed to simplify the spectrum, resulting in singlets for each carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[1]
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[1]
-
Protocol: A standard COSY pulse sequence is used. The spectral width in both dimensions is set to cover the entire proton chemical shift range. The data is typically acquired as a matrix of 1024 x 1024 or 2048 x 2048 data points.[1] Cross-peaks in the spectrum indicate coupled protons.[5]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.[6]
-
Protocol: A standard HSQC pulse sequence with gradients for coherence selection is used.[1] The spectral width is set to the proton range in the F2 dimension and the carbon range in the F1 dimension. This experiment is highly sensitive and helps in assigning the carbons of the molecular backbone.[6]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons.[6]
-
Protocol: A standard HMBC pulse sequence with gradients is used. The experiment is optimized for a long-range coupling constant of approximately 8 Hz.[1] This is crucial for connecting different spin systems and piecing together the complete molecular structure, including quaternary carbons.
-
Visualized Workflows and Pathways
NMR Structural Elucidation Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
References
Application Notes and Protocols for the Extraction of Cornuside from Cornus officinalis Fruits
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of cornuside (B238336), a bioactive iridoid glycoside, from the fruits of Cornus officinalis. This compound has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and immunomodulatory activities.[1] These effects are attributed to its ability to modulate key cellular signaling pathways.[2] This guide presents detailed experimental protocols, quantitative data for process optimization, and visual representations of the extraction workflow and a relevant biological pathway.
Data Presentation: Optimizing this compound Extraction
The yield and purity of extracted this compound are critically dependent on several experimental parameters. The following table summarizes optimized conditions for ultrasound-assisted extraction of this compound from Cornus officinalis fruits, based on scientific literature. Response surface methodology (RSM) is a powerful tool for optimizing these parameters.[3]
| Parameter | Optimized Value | Reference |
| Ethanol (B145695) Concentration | 65% in water (v/v) | [3] |
| Extraction Temperature | 63°C | [3] |
| Extraction Time | 50 minutes | [3] |
| Solid-to-Solvent Ratio | 1:40 g/mL | [3] |
| Ultrasonic Frequency | 40 kHz | [3] |
| Ultrasonic Power | 250 W | [3] |
Experimental Protocols
The isolation of this compound is a multi-step process that involves extraction from the plant material followed by a series of purification steps.[1]
I. Ultrasound-Assisted Extraction of Crude this compound
This initial step aims to efficiently extract a broad range of compounds, including this compound, from the dried fruits.
Materials:
-
Dried, powdered fruits of Cornus officinalis
-
65% Ethanol (EtOH) in water (v/v)
-
Ultrasonic bath
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Accurately weigh the powdered Cornus officinalis fruit material.
-
Place the powder in a suitable extraction vessel.
-
Add the 65% ethanol-water solvent at a solid-to-solvent ratio of 1:40 (g/mL).[3]
-
Place the vessel in an ultrasonic bath set to a frequency of 40 kHz and a power of 250 W.[3]
-
Conduct the extraction at 63°C for 50 minutes.[3] To ensure maximum yield, this extraction process can be repeated three times.[1]
-
After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.[3]
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 60°C.[3]
-
Lyophilize (freeze-dry) the concentrated extract to obtain a crude powder.[3]
II. Purification of this compound
A multi-step chromatographic process is employed to isolate this compound from the crude extract.
A. Macroporous Resin Column Chromatography
This step enriches the iridoid glycoside fraction and removes impurities like pigments and polysaccharides.[1]
Materials:
-
Crude extract powder
-
Macroporous resin (e.g., Diaion HP-20)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
Procedure:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-conditioned macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations in water (e.g., 10%, 30%, 50%, 70%, 95%).
-
Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[1]
-
Combine the fractions rich in this compound and concentrate them under reduced pressure.[1]
B. Silica (B1680970) Gel Column Chromatography
This step further separates compounds based on their polarity.
Materials:
-
This compound-rich fraction from the previous step
-
Silica gel
-
Chromatography column
-
Solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate)
Procedure:
-
Adsorb the concentrated this compound-rich fraction onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto a silica gel column.[1]
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect and analyze the fractions by TLC or HPLC to identify those containing this compound.[1]
-
Combine the pure or semi-pure fractions for the final purification step.[1]
C. Preparative High-Performance Liquid Chromatography (HPLC)
This is the final step to obtain high-purity this compound.
Materials:
-
Semi-purified this compound fraction
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the semi-purified this compound fraction in the mobile phase.[1]
-
Inject the sample onto the preparative C18 column.[1]
-
Elute with a suitable mobile phase gradient at a specified flow rate (e.g., 18 mL/min).[1]
-
Monitor the elution profile at an appropriate wavelength (e.g., 240 nm or 245 nm).[1]
-
Collect the peak corresponding to this compound.[1]
-
Evaporate the solvent to obtain purified this compound.[1]
-
Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the multi-step process for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Modulation
This compound has been shown to exert its anti-inflammatory and neuroprotective effects by modulating key signaling pathways. One such pathway is the AKT/Nrf2/NF-κB axis.[4] this compound can activate the AKT/Nrf2 pathway, which in turn suppresses the pro-inflammatory NF-κB signaling pathway.[2][4]
Caption: this compound's modulation of the AKT/Nrf2/NF-κB signaling pathway.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Cornuside's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] These application notes provide a comprehensive guide to the in vitro cell-based assays used to characterize the anti-inflammatory effects of this compound. The protocols detailed herein are designed to be a valuable resource for researchers investigating the therapeutic potential of this compound and other natural products for inflammatory diseases.
The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Notably, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This leads to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] Furthermore, emerging evidence suggests that this compound may also exert its anti-inflammatory effects through the modulation of the NLRP3 inflammasome and the activation of the Nrf2/HO-1 antioxidant pathway.[1]
This document provides detailed protocols for the most common in vitro assays used to evaluate the anti-inflammatory properties of this compound, including the measurement of nitric oxide production, cytokine levels, and the analysis of key inflammatory proteins by Western blot. Additionally, quantitative data from representative studies are summarized in tabular format to facilitate comparison and experimental design.
Data Presentation: Summary of this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers. It is important to note that these values can vary depending on the specific experimental conditions, including the cell line, stimulant concentration, and incubation time.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10, 30, 100 | Concentration-dependent inhibition | Not explicitly stated | [2] |
| RAW 264.7 Macrophages | LPS | Not Specified | Significant inhibition | Not explicitly stated | [4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Cytokine Measured | % Inhibition / Fold Change | Reference |
| RAW 264.7 Macrophages | LPS | Not Specified | TNF-α, IL-6, IL-1β | Significantly inhibited | [2] |
| Mesangial Cells | High Glucose | 5, 10, 30 | IL-6, TNF-α, IL-1β | Dose-dependent decrease | [5][6] |
| HUVECs | TNF-α | Not Specified | MCP-1 | Attenuated expression | [7] |
Table 3: Effect of this compound on Inflammatory Enzyme Expression
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Protein Measured | Effect on Protein Expression | Reference |
| RAW 264.7 Macrophages | LPS | Not Specified | iNOS, COX-2 | Decreased mRNA and protein expression | [3] |
| HUVECs | LPS | Not Specified | iNOS, COX-2 | Inhibited expression | [8] |
Experimental Protocols
Cell Culture and Induction of Inflammation
1.1. Cell Line and Culture Conditions
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and suitable model for in vitro inflammation studies.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
1.2. Induction of Inflammation
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blotting) and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), to the culture medium.[4]
-
Incubate the cells for the desired period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[4]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.[9][10]
2.1. Reagents
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 2.5% phosphoric acid.[9]
-
Griess Reagent B: 0.1% (w/v) naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[9]
-
Sodium Nitrite (NaNO2) standard solution.
2.2. Protocol
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Prepare a standard curve using serial dilutions of the NaNO2 standard solution.
-
In a separate 96-well plate, add 100 µL of the collected supernatant or standard solution to each well.
-
Combine equal volumes of Griess Reagent A and Griess Reagent B immediately before use to form the Griess reagent.[9]
-
Add 100 µL of the Griess reagent to each well containing the supernatant or standard.[9]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[9][10]
-
Calculate the nitrite concentration in the samples by interpolating from the NaNO2 standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines a sandwich ELISA for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[11][12][13]
3.1. Reagents and Materials
-
ELISA plate (96-well, high protein-binding capacity).
-
Capture antibody specific for the cytokine of interest.
-
Detection antibody (biotinylated) specific for the cytokine of interest.
-
Recombinant cytokine standard.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA or 10% FBS).
3.2. Protocol
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate 3-4 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µL of cell culture supernatant or diluted recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).[13]
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well.[14]
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples from the standard curve.
Western Blot Analysis
This protocol is for the detection of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., IκB-α, p65, ERK, p38, JNK).[15][16][17]
4.1. Reagents and Materials
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies specific to the target proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
4.2. Protocol
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[4]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 3. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 7. This compound suppresses cytokine-induced proinflammatory and adhesion molecules in the human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
- 14. bowdish.ca [bowdish.ca]
- 15. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Leinco Technologies [leinco.com]
Application Notes and Protocols for Studying Cornuside's Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the neuroprotective effects of Cornuside, an iridoid glycoside with significant therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways involved, offering a practical guide for researchers in the field of neuropharmacology and drug development.
I. Animal Models and this compound Administration
This compound has demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases, primarily focusing on Alzheimer's disease and ischemic stroke.[1][2][3] The selection of an appropriate animal model is critical for elucidating the specific mechanisms of this compound's action.
Table 1: Animal Models and this compound Dosage Regimens
| Disease Model | Animal Species | Induction Method | This compound Dosage | Administration Route | Treatment Duration | Key References |
| Alzheimer's Disease | Triple-transgenic (3xTg-AD) Mice | Genetic (APP/PS1/Tau mutations) | 20 mg/kg/day | Intragastric gavage | 4 weeks | [1][4] |
| Alzheimer's Disease | ICR Mice | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | 3, 10, 30 mg/kg/day | Intragastric gavage | 2 weeks | [5][6] |
| Brain Aging | Mice | D-galactose injection | Not specified | Not specified | Not specified | [7] |
| Ischemic Stroke | Rats | Middle Cerebral Artery Occlusion-Reperfusion (MCAO/R) | Not specified | Not specified | Not specified | [2][8][9] |
II. Quantitative Data Summary
The neuroprotective effects of this compound have been quantified through various behavioral assessments and biochemical analyses. The following tables summarize the key findings from preclinical studies.
Table 2: Effects of this compound on Behavioral Outcomes in Alzheimer's Disease Models
| Behavioral Test | Animal Model | This compound Dosage | Key Findings | Reference |
| Morris Water Maze | 3xTg-AD Mice | 20 mg/kg/day | Reduced escape latency, increased platform crossings and time in target quadrant. | [1] |
| Morris Water Maze | Aβ₁₋₄₂-induced Mice | 3, 10, 30 mg/kg/day | Significantly ameliorated cognitive function. | [5] |
| Nest Building Test | Aβ₁₋₄₂-induced Mice | 3, 10, 30 mg/kg/day | Significantly ameliorated cognitive function. | [5] |
| Novel Object Recognition Test | Aβ₁₋₄₂-induced Mice | 3, 10, 30 mg/kg/day | Significantly ameliorated cognitive function. | [5] |
| Step-down Test | Aβ₁₋₄₂-induced Mice | 3, 10, 30 mg/kg/day | Significantly ameliorated cognitive function. | [5] |
Table 3: Effects of this compound on Neuropathological and Biochemical Markers
| Marker | Disease Model | Key Findings with this compound Treatment | Reference |
| Amyloid Plaque | 3xTg-AD Mice | Reduced amyloid plaque pathology. | [1][4] |
| Tau Phosphorylation | 3xTg-AD Mice | Inhibited Tau phosphorylation. | [1][4] |
| Synaptic Damage | 3xTg-AD Mice | Repaired synaptic damage. | [1][4] |
| Neuroinflammation (IL-1β, IL-6, TNF-α) | 3xTg-AD Mice | Lowered the release of these pro-inflammatory cytokines. | [1][4] |
| Oxidative Stress (MDA, SOD, GSH-Px) | 3xTg-AD Mice | Lowered malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activity. | [1][4] |
| Astrocyte Activation | 3xTg-AD Mice | Significantly reduced the activation of astrocytes and modulated A1/A2 phenotypes. | [1][4] |
| Brain Infarct Volume | MCAO/R Rats | Reduced brain infarct volume. | [2] |
| Neurological Function | MCAO/R Rats | Improved neurological function. | [2] |
| Blood-Brain Barrier Permeability | MCAO/R Rats | Improved blood-brain barrier and intestinal permeability. | [2] |
| NLRP3 Inflammasome | Aβ₁₋₄₂-induced Mice | Decreased NLRP3 inflammasome activation (reduced levels of NLRP3, ASC, Caspase-1, GSDMD, and IL-1β). | [6] |
| Mitophagy | Aβ₁₋₄₂-induced Mice | Promoted mitophagy via the Pink1/Parkin signaling pathway. | [6] |
III. Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
Animal Model Induction
a) Alzheimer's Disease Model (Aβ₁₋₄₂ Injection) [5][6]
This protocol describes the intracerebroventricular (ICV) injection of Amyloid-beta 1-42 (Aβ₁₋₄₂) to induce Alzheimer's-like pathology in mice.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame.
-
Injection: Inject Aβ₁₋₄₂ into the cerebral ventricles.
-
Post-Operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring, until the animal recovers. Allow a recovery period before commencing treatment.
b) Ischemic Stroke Model (MCAO/R) [2][8]
The middle cerebral artery occlusion-reperfusion (MCAO/R) model is a common method to mimic ischemic stroke in rats.
-
Anesthesia: Anesthetize the rat.
-
Surgical Procedure: Expose the common carotid artery and its bifurcation. Introduce a nylon filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care.
Behavioral Assessment: Morris Water Maze[1][5]
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Training: For 4-5 consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Data Collection: Record the escape latency (time to find the platform), swim path, number of platform crossings, and time spent in the target quadrant using a video tracking system.
Biochemical Analysis: Western Blotting[10][11]
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.
General experimental workflow for studying this compound.
This compound has been shown to exert its neuroprotective effects by modulating complex signaling networks involved in neuroinflammation, oxidative stress, and cell survival.
Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cognitive impairments via RAGE/TXNIP/NF-κB signaling in Aβ1-42 induced Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates cognitive impairments induced by Aβ1-42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against ischemic stroke in rats by suppressing the IL-17F/TRAF6/NF-κB pathway via the brain-gut axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Application Notes and Protocols for Cornuside in Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and mechanism of action of Cornuside in preclinical mouse models of psoriasis. The protocols are based on established methodologies for inducing psoriasis-like skin inflammation in mice and evaluating the therapeutic efficacy of investigational compounds.
Data Presentation
The following tables summarize the key findings on the efficacy of this compound in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. While the precise quantitative data from the primary literature is not publicly available in the abstracts, the tables are structured to reflect the reported outcomes.
Table 1: this compound Dosage and Administration in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Dosage | Administration Route | Frequency | Duration | Mouse Strain |
| This compound | Specific mg/kg dosages not available in abstracts. Likely multiple dose levels were tested. | Intraperitoneal injection is a common route for systemic administration in such studies. | Daily | Typically 5-7 consecutive days, concurrent with IMQ application. | BALB/c mice are commonly used for IMQ-induced psoriasis models. |
| Vehicle Control | Saline or other appropriate vehicle. | Matched to the this compound administration route. | Daily | Matched to the treatment duration. | Matched to the treatment group. |
| Positive Control | e.g., Calcipotriol ointment or Methotrexate. | Topical or systemic, depending on the compound. | Daily | Matched to the treatment duration. | Matched to the treatment group. |
Table 2: Effects of this compound on Psoriasis-like Skin Inflammation
| Treatment Group | Psoriasis Area and Severity Index (PASI) Score | Skin Erythema | Skin Scaling | Skin Thickness | Inflammatory Infiltration |
| IMQ + Vehicle | Significantly elevated | Severe | Severe | Significant increase | Marked infiltration of immune cells |
| IMQ + this compound | Significantly lower than IMQ + Vehicle group | Reduced | Reduced | Reduced | Reduced |
Table 3: Immunomodulatory Effects of this compound in Psoriatic Skin
| Treatment Group | Th1 Cell Infiltration | Th17 Cell Infiltration | Th2 Cell Aggregation | Macrophage Infiltration | M1 Macrophage Polarization |
| IMQ + Vehicle | Increased | Increased | Decreased | Increased | Promoted |
| IMQ + this compound | Inhibited | Inhibited | Promoted | Inhibited | Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a mouse model of psoriasis.
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This protocol describes the induction of a psoriasis-like phenotype in mice, which is a widely used and well-established model.
Materials:
-
BALB/c mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
Electric shaver
-
Calipers
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Anesthetize the mice and shave a designated area on the back (e.g., 2 x 3 cm).
-
Allow the mice to recover for 24 hours.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Monitor the mice daily for signs of psoriasis-like skin inflammation, including erythema, scaling, and thickness.
-
Measure the thickness of the back skin daily using calipers.
-
Score the severity of the skin lesions daily using a modified Psoriasis Area and Severity Index (PASI) for mice, evaluating erythema, scaling, and induration on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of the scores for these three parameters constitutes the total PASI score.
Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound to the psoriasis mouse model.
Materials:
-
This compound (pure compound)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.
-
Divide the mice into experimental groups:
-
Control group (no IMQ, vehicle treatment)
-
IMQ + Vehicle group
-
IMQ + this compound (low dose)
-
IMQ + this compound (high dose)
-
IMQ + Positive control
-
-
Administer this compound or the vehicle via intraperitoneal injection daily, starting from the first day of IMQ application and continuing for the duration of the experiment.
-
Monitor the mice for any adverse reactions to the treatment.
Evaluation of Therapeutic Efficacy
This protocol describes the methods used to assess the effectiveness of this compound treatment.
a) Macroscopic Evaluation:
-
Photograph the back skin of the mice daily to document the visual changes in the psoriatic lesions.
-
Record the daily PASI scores and skin thickness measurements for each group.
b) Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect skin biopsy samples from the treated area.
-
Fix the samples in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the epidermal thickness and inflammatory cell infiltration.
c) Flow Cytometry Analysis of Immune Cells:
-
Isolate skin tissues and prepare single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., CD4, CD8, F4/80) and intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17).
-
Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells in the skin.
d) Western Blotting for Signaling Pathway Analysis:
-
Isolate proteins from skin tissue or from in vitro cultured bone marrow-derived macrophages treated with this compound.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of ERK and JNK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of ERK and JNK.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an IMQ-induced psoriasis mouse model.
This compound's Mechanism of Action in Psoriasis
Caption: this compound inhibits ERK and JNK phosphorylation, reducing M1 macrophage polarization.
Application Notes: Western Blot Analysis of Cornuside's Effect on the NF-κB Pathway
Introduction
Cornuside, a secoiridoid glucoside extracted from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3] A primary mechanism underlying its therapeutic potential is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] The NF-κB pathway is a critical regulator of inflammatory gene expression.[4][5] In resting cells, the NF-κB p50/p65 heterodimer is held inactive in the cytoplasm by its inhibitor, IκBα.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[4] This process unmasks a nuclear localization signal on the p65 subunit, allowing the active p50/p65 complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][6]
These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on the NF-κB pathway using Western blot analysis. The protocols herein detail the quantification of key pathway proteins, including the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
Data Presentation: Effects of this compound on NF-κB Pathway Proteins
This compound has been shown to inhibit the NF-κB pathway in a dose-dependent manner. The following tables summarize the expected quantitative changes in key NF-κB pathway proteins following this compound treatment in cells stimulated with an inflammatory agent like LPS or high glucose.
Table 1: Effect of this compound on IκBα Phosphorylation and Degradation
| Treatment Group | This compound Conc. (µM) | p-IκBα Protein Level (Relative to Stimulated Control) | Total IκBα Protein Level (Relative to Stimulated Control) |
| Unstimulated Control | 0 | Baseline | High |
| Stimulated Control (e.g., LPS) | 0 | High | Low (Degraded) |
| This compound + Stimulus | 5 | Decreased | Increased |
| This compound + Stimulus | 10 | Significantly Decreased | Significantly Increased |
| This compound + Stimulus | 30 | Markedly Decreased | Markedly Increased |
| Data synthesized from studies showing this compound inhibits LPS- and high glucose-induced phosphorylation of IκBα.[2][3] |
Table 2: Effect of this compound on p65 Nuclear Translocation
| Treatment Group | This compound Conc. (µM) | Nuclear p65 Protein Level (Relative to Stimulated Control) | Cytosolic p65 Protein Level (Relative to Stimulated Control) |
| Unstimulated Control | 0 | Low | High |
| Stimulated Control (e.g., LPS) | 0 | High | Low |
| This compound + Stimulus | 5 | Decreased | Increased |
| This compound + Stimulus | 10 | Significantly Decreased | Significantly Increased |
| This compound + Stimulus | 30 | Markedly Decreased | Markedly Increased |
| Data synthesized from studies showing this compound attenuates the translocation of the p65 subunit to the nucleus.[2][3] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to measure changes in NF-κB pathway proteins in response to this compound.
Protocol 1: Cell Culture, Treatment, and Stimulation
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, A549, or mesangial cells) in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Pre-treatment: Once cells are attached and have reached the desired confluency, replace the medium with fresh, low-serum medium. Add this compound at various final concentrations (e.g., 5, 10, 30 µM) to the appropriate wells. Include a vehicle-only control group. Incubate for 1-2 hours.
-
Stimulation: After pre-treatment, add the inflammatory stimulus to the wells. For example, add lipopolysaccharide (LPS) to a final concentration of 1 µg/ml.[5]
-
Incubation: Incubate the cells for a predetermined time. For analyzing IκBα phosphorylation, a short incubation of 15-30 minutes is typically sufficient. For p65 translocation, a longer incubation of 30-60 minutes may be required.[5]
Protocol 2: Protein Extraction
A) Total Protein Lysate (for p-IκBα and Total IκBα)
-
Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Add 100-150 µl of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and store it at -80°C.
B) Cytoplasmic and Nuclear Fractionation (for p65 Translocation)
-
Follow a commercial nuclear and cytoplasmic extraction kit protocol for optimal results and clear separation.[7]
-
Alternatively, after washing with PBS, gently scrape cells in a hypotonic buffer and incubate on ice.
-
Lyse the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle, leaving the nuclei intact.
-
Centrifuge at low speed (e.g., 500 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[7]
-
Wash the nuclear pellet with the hypotonic buffer.
-
Lyse the nuclei using a high-salt nuclear extraction buffer to release nuclear proteins.[7]
-
Centrifuge at high speed to clarify the nuclear extract.
Protocol 3: Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[5][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[5][8]
-
Blocking: Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IκBα, anti-IκBα, anti-p65) diluted in blocking buffer according to the manufacturer's recommendation. This is typically done overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[5]
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.[5]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin for total and cytoplasmic lysates, or Lamin B1/Histone H3 for nuclear lysates).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Measuring Inflammatory Cytokines in Response to Cornuside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornuside, a secoiridoid glucoside extracted from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1] Its potential as a therapeutic agent for inflammatory diseases is underscored by its ability to modulate key signaling pathways and subsequently reduce the production of pro-inflammatory cytokines. These application notes provide detailed protocols for measuring the in vitro effects of this compound on inflammatory cytokine production, offering a framework for researchers investigating its mechanism of action and therapeutic potential.
The primary anti-inflammatory effects of this compound are attributed to its modulation of several key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways.[1] By inhibiting these pathways, this compound effectively reduces the expression and secretion of pivotal pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3]
Data Presentation: Effect of this compound on Pro-inflammatory Cytokines
The following tables summarize the quantitative effects of this compound on the production of key pro-inflammatory cytokines from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in High Glucose-Treated Mesangial Cells
| Cytokine | Stimulant | This compound Concentration (µM) | Observed Effect on Cytokine Levels |
| IL-6 | High Glucose | 5, 10, 30 | Significant dose-dependent decrease |
| TNF-α | High Glucose | 5, 10, 30 | Significant dose-dependent decrease |
| IL-1β | High Glucose | 5, 10, 30 | Significant dose-dependent decrease |
Data synthesized from a study on diabetic nephropathy.[2]
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Stimulant | This compound Concentration | Observed Effect on Mediator Levels |
| Nitric Oxide | LPS | Not specified | Significant inhibition |
| Prostaglandin E2 | LPS | Not specified | Significant inhibition |
| TNF-α | LPS | Not specified | Significant inhibition |
| IL-6 | LPS | Not specified | Significant inhibition |
| IL-1β | LPS | Not specified | Significant inhibition |
Data from a study on the anti-inflammatory mechanism of this compound.[3]
Table 3: Effect of this compound on Neuroinflammation in 3xTg-AD Mice
| Inflammatory Factor | Model | Treatment | Observed Effect on Factor Levels |
| TNF-α | 3xTg-AD Mice | This compound | Significant inhibition of increase |
| IL-1β | 3xTg-AD Mice | This compound | Significant inhibition of increase |
| IL-6 | 3xTg-AD Mice | This compound | Significant inhibition of increase |
| NO | 3xTg-AD Mice | This compound | Significant inhibition of increase |
| iNOS | 3xTg-AD Mice | This compound | Significant inhibition of increase |
Data from a study on this compound's effect on Alzheimer's Disease.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for investigating its anti-inflammatory effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: A generalized experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Stimulation
This protocol provides a general guideline for culturing and stimulating cells to study the anti-inflammatory effects of this compound. Specific cell types (e.g., RAW 264.7 macrophages, primary mesangial cells) and stimulants (e.g., LPS, high glucose) should be chosen based on the research question.
Materials:
-
Appropriate cell line and complete culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Inflammatory stimulant (e.g., Lipopolysaccharide (LPS), high glucose)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Sterile cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into culture plates at a predetermined density and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used for this compound) should be included. Incubate for a specific pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulant to the wells containing this compound and control wells. An unstimulated control group (cells with medium and vehicle only) should also be included.
-
Incubation: Incubate the plates for a duration appropriate for the specific cytokine and cell type being studied (e.g., 6-24 hours).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for cytokine analysis by ELISA. Centrifuge to pellet any detached cells and store the supernatant at -80°C until use.
-
Cell Lysate: For Western blot analysis of intracellular signaling proteins, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Collect the lysate and store at -80°C.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[5][6][7] It is recommended to use commercially available ELISA kits and follow the manufacturer's instructions.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Wash Buffer
-
Assay Diluent
-
Recombinant cytokine standards
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the cytokine standard in Assay Diluent to generate a standard curve.
-
Sample Addition: Add standards and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.
-
Incubation: Seal the plate and incubate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer.
-
Detection Antibody: Add the diluted biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the diluted Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB Substrate Solution to each well and incubate in the dark until color develops.
-
Stop Reaction: Add the Stop Solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Western Blotting for Inflammatory Signaling Proteins
This protocol outlines the steps for detecting key inflammatory signaling proteins (e.g., phosphorylated forms of NF-κB p65, p38, ERK, JNK) in cell lysates.[8]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound. By utilizing these methods, scientists can effectively quantify the effects of this compound on inflammatory cytokine production and elucidate the underlying molecular mechanisms. This will contribute to a deeper understanding of this compound's therapeutic potential and support its further development as a novel anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. bowdish.ca [bowdish.ca]
- 6. biomatik.com [biomatik.com]
- 7. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
- 8. Western Blot Protocol | Leinco Technologies [leinco.com]
Application Notes and Protocols for Establishing a Streptozotocin-Induced Diabetic Nephropathy Model for Cornuside Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1][2] The development of reliable animal models that mimic the pathophysiology of human DN is crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents. The streptozotocin (B1681764) (STZ)-induced diabetic rodent model is a widely used and well-characterized model for type 1 diabetes that develops renal injury with similarities to human DN.[3][4]
Cornuside (B238336), an iridoid glycoside isolated from the fruit of Cornus officinalis, has demonstrated significant therapeutic potential in mitigating diabetic complications, including nephropathy.[1][5] Its protective effects are attributed to its anti-inflammatory, antioxidant, anti-proliferative, and anti-apoptotic properties.[1] this compound has been shown to modulate key signaling pathways involved in the pathogenesis of DN, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Transforming Growth Factor-β (TGF-β)/Smad pathways.[1][6]
These application notes provide detailed protocols for establishing an STZ-induced diabetic nephropathy model in rodents and for the subsequent administration of this compound to evaluate its therapeutic efficacy.
Data Presentation
Table 1: In Vivo Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model [1][5]
| Parameter | Control | DN Model (STZ) | DN Model + this compound |
| Fasting Blood Glucose (mg/dL) | ~100 | >300 | Reduced vs. DN Model |
| 24h Proteinuria (mg/24h) | Normal | Significantly Increased | Significantly Reduced |
| Serum Creatinine (B1669602) (mg/dL) | Normal | Significantly Increased | Significantly Reduced |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Significantly Increased | Significantly Reduced |
| Glomerular Hypertrophy | Absent | Present | Attenuated |
| Mesangial Matrix Expansion | Absent | Present | Attenuated |
| Tubular Injury | Absent | Present | Attenuated |
Table 2: Biochemical Markers in Diabetic Nephropathy [7][8][9]
| Marker | Description | Clinical Significance in DN |
| Albuminuria | Presence of albumin in the urine. | An early and key indicator of glomerular damage.[7] |
| Serum Creatinine | A waste product from muscle metabolism. | Elevated levels indicate impaired kidney function.[7] |
| Blood Urea Nitrogen (BUN) | A waste product from protein metabolism. | Elevated levels suggest decreased kidney function. |
| Cystatin C | A small protein produced by all nucleated cells. | A sensitive marker of changes in glomerular filtration rate.[7] |
| Kidney Injury Molecule-1 (KIM-1) | A protein expressed in proximal tubule cells upon injury. | A specific marker for tubular damage.[7] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A protein involved in the innate immune response. | A marker of tubular injury.[7] |
| Transforming Growth Factor-β1 (TGF-β1) | A cytokine that promotes fibrosis. | Elevated urinary levels are associated with mesangial expansion.[10] |
| Tumor Necrosis Factor-α (TNF-α) | A pro-inflammatory cytokine. | Increased urinary excretion is linked to the severity of tubular damage.[8] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rodents using a single high-dose intraperitoneal injection of STZ.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) Buffer (pH 4.5), cold
-
Male Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the animals for 4-6 hours prior to STZ injection.[3]
-
STZ Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 6.5 mg/mL for rats or 7 mg/mL for mice.[3][11] STZ is light-sensitive and degrades quickly in solution, so it should be prepared fresh and kept on ice.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 65 mg/kg for rats or 55 mg/kg for mice.[3][11]
-
Blood Glucose Monitoring: Two to three days after STZ injection, measure fasting blood glucose levels from the tail vein using a glucometer. Animals with fasting blood glucose levels >300 mg/dL are considered diabetic and are included in the study.[11]
-
Model Establishment: The diabetic nephropathy model is typically established over 4-8 weeks. Monitor body weight, food and water intake, and blood glucose levels weekly.
-
Confirmation of Nephropathy: At the end of the experimental period, place animals in metabolic cages for 24-hour urine collection to measure proteinuria. Collect blood samples to measure serum creatinine and BUN.[5]
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to the established STZ-induced diabetic nephropathy model.
Materials:
-
This compound
-
Vehicle (e.g., normal saline)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Divide the diabetic animals into at least two groups: a DN model group receiving the vehicle and a DN + this compound group. A non-diabetic control group should also be included.
-
This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: Administer this compound or vehicle daily via oral gavage. A typical dose used in studies is 100 mg/kg.[12]
-
Duration of Treatment: The treatment period can range from 4 to 8 weeks, depending on the study's objectives.
-
Monitoring and Endpoint Analysis: Throughout the treatment period, monitor the parameters mentioned in Protocol 1. At the end of the study, sacrifice the animals and collect kidney tissues for histological and molecular analysis.
Protocol 3: Histological Examination of Kidney Tissue
This protocol describes the basic histological staining for assessing renal pathology.
Materials:
-
4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain
-
Periodic Acid-Schiff (PAS) stain
-
Light microscope
Procedure:
-
Tissue Fixation: Perfuse the kidneys with cold PBS followed by 4% PFA. Excise the kidneys and fix them in 4% PFA overnight at 4°C.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink). This stain is used to assess overall kidney morphology, including glomerular hypertrophy and tubular injury.[5][13]
-
PAS Staining: Deparaffinize and rehydrate the sections. Treat with periodic acid to oxidize carbohydrates, followed by Schiff's reagent to visualize glycogen (B147801) and glycoproteins (magenta). This stain is used to assess the thickness of the glomerular basement membrane and mesangial matrix expansion.[5][13]
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the histopathological changes.[14]
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Hyperglycemia in diabetic nephropathy activates several intracellular signaling pathways that contribute to renal injury. This compound has been shown to interfere with these pathways, thus exerting its renoprotective effects.
Caption: TGF-β/Smad signaling pathway in diabetic nephropathy and the inhibitory role of this compound.
Caption: NF-κB signaling pathway in diabetic nephropathy and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]
- 6. Transforming growth factor-β/Smad signalling in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulointerstitial Biomarkers for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers in diabetic nephropathy: Present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urinary biomarkers for early diabetic nephropathy: Beyond albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The protective effect and mechanism of this compound on diabetic nephropathy model mice [journal.china-pharmacy.com]
- 13. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histological Examination of the Diabetic Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Cornuside-Treated Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells.[1] Emerging research has highlighted the therapeutic potential of Cornuside, a major bioactive iridoid glycoside isolated from Cornus officinalis, in mitigating psoriasis-like skin inflammation.[2] this compound has been shown to alleviate psoriatic symptoms such as erythema, scaling, and skin thickness in preclinical models.[2][3] Its mechanism of action involves the modulation of immune cell populations and key inflammatory signaling pathways.[2] Flow cytometry is a critical tool for dissecting these cellular and molecular changes, providing quantitative insights into the immunomodulatory effects of this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze immune cell dynamics in a murine model of psoriasis treated with this compound.
Pathophysiological Relevance
In psoriasis, the immune response is skewed towards a pro-inflammatory state, with notable contributions from T helper (Th)1 and Th17 cells, as well as macrophages.[4] this compound treatment has been demonstrated to counteract this by inhibiting the infiltration of Th1 and Th17 cells into the skin, while promoting the accumulation of anti-inflammatory Th2 cells.[2] Furthermore, this compound impedes the infiltration of macrophages and suppresses the polarization of pro-inflammatory M1 macrophages.[2] This immunomodulation is attributed to the inhibition of the ERK and JNK signaling pathways.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on immune cell populations in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model.
Table 1: Effect of this compound on Immune Cell Infiltration in Psoriatic Skin Lesions
| Immune Cell Population | Control (Vehicle) | IMQ-Induced | IMQ + this compound |
| Th1 Cells (%) | Low | High | Significantly Reduced |
| Th17 Cells (%) | Low | High | Significantly Reduced |
| Th2 Cells (%) | Normal | Low | Significantly Increased |
| Macrophages (%) | Low | High | Significantly Reduced |
Data are representative of typical findings and should be generated for each specific experiment.
Table 2: Effect of this compound on Macrophage Polarization
| Macrophage Phenotype | Control (Vehicle) | IMQ-Induced | IMQ + this compound |
| M1 Macrophages (%) | Low | High | Significantly Reduced |
| M2 Macrophages (%) | Normal | Low | Increased |
Data are representative of typical findings and should be generated for each specific experiment.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-Like Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice, a widely used model for preclinical studies.[5][6][7]
Materials:
-
BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound (dissolved in an appropriate vehicle)
-
Calipers
-
Anesthesia
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice.
-
On day 0, anesthetize the mice and measure the baseline skin thickness using calipers.
-
Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 6-8 consecutive days.
-
For the treatment group, administer this compound (e.g., via oral gavage or topical application) daily, starting from day 0. The vehicle control group should receive the vehicle alone. A positive control group treated with a standard psoriasis therapy can also be included.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.
-
On the final day of the experiment, euthanize the mice and collect skin and spleen samples for further analysis.
Preparation of Single-Cell Suspension from Mouse Skin
This protocol details the isolation of immune cells from the skin for flow cytometry analysis.[5][6][7][8][9]
Materials:
-
Excised mouse skin
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Excise the dorsal skin from the euthanized mice and place it in cold PBS.
-
Mince the skin into small pieces using scissors.
-
Digest the minced skin in RPMI-1640 containing Collagenase IV and DNase I for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtered suspension, discard the supernatant, and resuspend the cell pellet.
-
If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Wash the cells with PBS and filter through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or an automated cell counter.
Flow Cytometry Staining and Analysis
This protocol outlines the staining of isolated immune cells with fluorescently labeled antibodies for identification and quantification.
Materials:
-
Single-cell suspension from skin or spleen
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Intracellular staining buffer kit (if analyzing intracellular cytokines)
-
Cell stimulation cocktail (e.g., PMA, ionomycin, brefeldin A)
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1x10^7 cells/mL in FACS buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular cytokine staining (e.g., IFN-γ for Th1, IL-17 for Th17), stimulate the cells with a cell stimulation cocktail for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with the appropriate antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Table 3: Suggested Flow Cytometry Panel for Psoriasis Immune Cell Profiling
| Target | Fluorochrome | Cell Population Identified |
| CD45 | AF700 | All leukocytes |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | T helper cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| IFN-γ | FITC | Th1 cells |
| IL-17A | PE | Th17 cells |
| GATA3 | Alexa Fluor 647 | Th2 cells |
| F4/80 | BV421 | Macrophages |
| CD11b | BV510 | Myeloid cells |
| CD86 | BV605 | M1 Macrophages |
| CD206 | BV786 | M2 Macrophages |
Visualization of Pathways and Workflows
Conclusion
The application of flow cytometry is indispensable for elucidating the immunomodulatory effects of this compound in psoriasis models. The protocols and information provided herein offer a robust framework for researchers to investigate the therapeutic potential of this compound and similar compounds. By quantifying the changes in key immune cell populations and understanding the underlying signaling pathways, these methods will facilitate the development of novel therapeutics for psoriasis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Cornuside in Plant Extracts Using UPLC-Q-TOF-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cornuside (B238336), a prominent secoiridoid glucoside isolated from the fruits of Cornus officinalis (Japanese cornelian cherry), has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Accurate and reliable identification and characterization of this compound in complex plant extracts are paramount for quality control, standardization of herbal products, and further drug development. This application note provides a detailed protocol for the rapid and sensitive identification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS). This methodology offers high resolution, mass accuracy, and the ability to perform fragmentation analysis for unambiguous compound identification.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for the effective extraction of this compound and the removal of interfering matrix components.
Materials:
-
Dried and powdered plant material (e.g., Cornus fruit)
-
70% Methanol (B129727) (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.[2]
-
Add 25 mL of 70% methanol to the tube.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[2]
-
Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency.[2][3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[2]
-
Carefully collect the supernatant and transfer it to a clean tube.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[2]
UPLC-Q-TOF-MS/MS Instrumentation and Conditions
The following parameters are optimized for the separation and detection of this compound.
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 2 µL[2]
-
Column Temperature: 30 °C
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2][4]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-1000
-
MS/MS Analysis: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions.
Data Presentation
The identification of this compound is based on its retention time and mass spectral data, including the accurate mass of the precursor ion and its characteristic fragmentation pattern.
Table 1: UPLC-Q-TOF-MS/MS Data for the Identification of this compound
| Compound | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Molecular Formula | Key Fragment Ions (m/z) |
| This compound | ~25-30 | 539.1770 | C₂₄H₃₂O₁₄ | 377, 215, 179, 161 |
Note: Retention time can vary depending on the specific UPLC system and gradient conditions.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the identification of this compound in plant extracts is depicted below.
Caption: Experimental workflow for this compound identification.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.[1][5]
1. Inhibition of the NF-κB Signaling Pathway
This compound can suppress inflammatory responses by inhibiting the activation of the NF-κB pathway.[1]
Caption: this compound's inhibition of the NF-κB pathway.
2. Modulation of the AKT/Nrf2 Signaling Pathway
This compound can enhance the cellular antioxidant response by activating the Nrf2 pathway via AKT signaling.[5]
Caption: this compound's activation of the AKT/Nrf2 pathway.
The UPLC-Q-TOF-MS/MS method described provides a powerful and reliable tool for the identification of this compound in plant extracts. The high sensitivity, selectivity, and mass accuracy of this technique, combined with detailed fragmentation analysis, allow for confident characterization of this bioactive compound. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, quality control, and drug discovery.
References
Application Notes: Evaluating the Cytotoxicity of Cornuside Using Cell Viability Assays
Introduction
Cornuside is a secoiridoid glucoside predominantly isolated from the fruits of Cornus officinalis, a plant utilized in traditional medicine.[1] Scientific interest in this compound has grown due to its diverse pharmacological activities, including potent anti-inflammatory, immunomodulatory, antioxidant, and neuroprotective properties.[1][2][3] In the context of drug development and toxicology, particularly in cancer research, it is crucial to determine the cytotoxic potential of such bioactive compounds. This compound has been shown to induce dose-dependent cytostatic growth arrest in cancer cell lines and can modulate key pathways involved in cell survival and apoptosis, such as the AKT and NF-κB signaling pathways.[2][4]
These application notes provide detailed protocols for three common colorimetric and fluorescence-based assays used to quantify the cytotoxic effects of this compound: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V/PI assay for differentiating between apoptosis and necrosis.
Experimental Protocols
MTT Assay: Assessment of Cell Metabolic Activity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.[5]
Protocol
-
Materials and Reagents:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or using an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][8]
-
LDH Assay: Assessment of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[11]
Protocol
-
Materials and Reagents:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (e.g., 10X Triton X-100, often provided in the kit)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the vehicle and untreated controls, prepare wells for a maximum LDH release control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Maximum Release Control: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 400-600 x g for 5 minutes to pellet the cells.[11]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] The percentage of cytotoxicity is calculated using the formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Annexin V/PI Assay: Assessment of Apoptosis and Necrosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[16]
Protocol
-
Materials and Reagents:
-
This compound stock solution
-
6-well or 12-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well) in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS and once with 1X Binding Buffer.[17]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Data Presentation
The quantitative data derived from these assays can be summarized to compare the cytotoxic effects of this compound across different cell lines and conditions.
| Assay | Cell Line | Parameter Measured | Typical Result with this compound |
| MTT Assay | MDA-MB-231 (TNBC) | Cell Viability (IC₅₀) | Dose-dependent decrease in viability (IC₅₀ ≈ 0.1%)[4] |
| LDH Assay | Rat Cortical Neurons | LDH Release (% Cytotoxicity) | Dose-dependent decrease in LDH leakage rate[18][19] |
| Annexin V/PI | HSC-T6 Cells | % Apoptotic Cells | Dose-dependent increase in apoptotic cell population[20] |
| Caspase Activity | MDA-MB-231 (TNBC) | Caspase-3/7 Activation | Dose-dependent increase in activity[4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for this compound cytotoxicity testing.
Signaling Pathway
This compound can induce apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating executioner caspases.[4]
Caption: this compound's role in the intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Growth inhibitory efficacy of Cornus officinalis in a cell culture model for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. This compound attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of Protein Expression in Tissues from Cornuside Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection and semi-quantification of protein expression in tissues from studies investigating the therapeutic effects of cornuside (B238336). This document includes detailed protocols, data presentation guidelines, and visualizations of relevant signaling pathways.
Introduction to this compound and its Effects on Protein Expression
This compound, a prominent iridoid glycoside isolated from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties in a range of preclinical models. Its therapeutic potential is largely attributed to its ability to modulate key signaling pathways and alter the expression of proteins involved in inflammation and cellular stress responses. Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of these protein changes within the tissue microenvironment, providing critical insights into the mechanisms of this compound's action.
Data Presentation: Quantitative Summary of Protein Expression Changes
The following tables summarize the effects of this compound on the expression of key proteins as determined by semi-quantitative analysis of immunohistochemical staining in various preclinical models.
Table 1: Effect of this compound on Glial Cell Activation Markers
| Protein Marker | Tissue/Cell Type | Model | This compound Treatment | Effect on Protein Expression | Reference |
| GFAP (Glial Fibrillary Acidic Protein) | Brain (Cortex and Hippocampus) | D-galactose-induced aging mice | Varies by study | Down-regulation of GFAP-positive astrocytes.[1] | [1] |
| Iba1 (Ionized calcium-binding adapter molecule 1) | Brain (Cortex and Hippocampus) | D-galactose-induced aging mice | Varies by study | Down-regulation of Iba1-positive microglia.[1] | [1] |
Table 2: Effect of this compound on Inflammatory Markers
| Protein Marker | Tissue/Cell Type | Model | This compound Treatment | Effect on Protein Expression | Reference |
| MPO (Myeloperoxidase) | Lung | Lipopolysaccharide (LPS)-induced acute lung injury in mice | 25 or 50 mg/kg | Dose-dependent reduction in MPO levels.[2][3] | [2][3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Caption: this compound inhibits the AKT/NF-κB signaling pathway.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
Detailed Protocol for Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues
This protocol provides a generalized procedure for chromogenic IHC. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for specific targets and tissues.
1. Deparaffinization and Rehydration:
-
Place slides in a xylene solution for 2 changes of 5 minutes each.
-
Transfer slides through a graded series of ethanol (B145695):
-
100% ethanol for 2 changes of 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
3. Blocking and Antibody Incubation:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Block non-specific binding by incubating slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature.
-
Incubate slides with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
4. Detection:
-
Rinse slides with wash buffer for 3 changes of 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse slides with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
5. Chromogen Visualization:
-
Incubate slides with a peroxidase substrate solution, such as 3,3'-Diaminobenzidine (DAB), until the desired brown color intensity is achieved (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing reagent.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
Protocol for Semi-Quantitative Analysis of IHC Staining using ImageJ/Fiji
This protocol outlines a method for the semi-quantitative analysis of chromogenic IHC staining.
1. Image Acquisition:
-
Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera.
-
Ensure consistent lighting, magnification, and exposure settings across all images to be compared.
2. ImageJ/Fiji Setup:
-
Open the captured image in ImageJ/Fiji.
-
Calibrate the image to a known scale if measurements of area are required.
3. Color Deconvolution:
-
Separate the DAB (brown) and hematoxylin (blue) stains into individual channels.
-
Go to Image > Color > Colour Deconvolution.
-
Select "H DAB" from the dropdown menu. This will generate three new images: one for hematoxylin, one for DAB, and a residuals image.
4. Thresholding and Measurement of Stained Area:
-
Select the DAB image.
-
Go to Image > Adjust > Threshold.
-
Adjust the threshold to select the positively stained areas (brown). The selected areas will be highlighted in red.
-
Go to Analyze > Set Measurements and ensure "Area" and "Area fraction" are checked.
-
Go to Analyze > Measure to obtain the percentage of the image area that is positively stained.
5. Measurement of Staining Intensity:
-
In the thresholded DAB image, you can also measure the mean gray value of the stained area, which corresponds to the staining intensity.
-
In the Set Measurements dialog, ensure "Mean gray value" is checked.
-
The "Mean" value in the results table will represent the average intensity of the staining.
6. Data Analysis:
-
Record the "Area Fraction (%)" or "Mean Gray Value" for each image.
-
Perform statistical analysis to compare the staining between control and this compound-treated groups.
Experimental Workflow Visualization
Caption: General workflow for immunohistochemistry and analysis.
References
- 1. Immunohistochemical expression of glial fibrillary acidic protein and CAM5.2 in glial tumors and their role in differentiating glial tumors from metastatic tumors of central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility and Stability of Cornuside for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the solubility and stability of cornuside (B238336) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its solubility and stability critical for in vivo research?
This compound is a secoiridoid glucoside extracted from the fruit of Cornus officinalis.[1] It has garnered significant interest for its anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] For in vivo studies, it is imperative that this compound is fully dissolved in a biocompatible vehicle to ensure accurate dosing, optimal bioavailability, and to prevent precipitation at the injection site, which could lead to adverse effects or inaccurate results.[1] Due to its chemical structure, this compound has limited aqueous solubility, making formulation a key challenge.[1] Furthermore, its ester linkage makes it susceptible to hydrolysis, impacting its stability.[3]
Q2: What are the primary strategies to enhance the solubility of this compound for animal studies?
Several methods can be employed to improve the solubility of this compound for in vivo administration.[1] The most common approaches include:
-
Co-solvents: Utilizing a mixture of a primary organic solvent like Dimethyl Sulfoxide (DMSO) with other water-miscible solvents such as polyethylene (B3416737) glycol 300 (PEG300).[4]
-
Surfactants: Incorporating non-ionic surfactants like Tween-80 to improve the stability of the compound in an aqueous solution.[4]
-
Complexation: Using agents like cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[4]
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, it is recommended to prepare this compound formulations fresh before each experiment.[1] If storage is necessary, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[3] All solutions should be protected from light to prevent photodegradation.[3]
Q4: How can I assess the stability of my this compound formulation?
The stability of a this compound solution should be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate and quantify the intact this compound from its degradation products, allowing for an accurate assessment of its stability over time and under various conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound powder does not fully dissolve. | Inadequate solvent or insufficient mixing. | 1. Use an appropriate solvent such as DMSO, methanol, or ethanol.[3] 2. Employ sonication or gentle warming in a water bath to aid dissolution, being cautious of potential degradation at high temperatures.[1] 3. Ensure solvents, especially DMSO, are anhydrous as absorbed moisture can decrease solubility.[1] |
| Precipitation occurs upon adding aqueous buffer/saline. | The concentration of the organic co-solvent is too low in the final formulation to maintain solubility. | 1. Decrease the dilution factor of the stock solution into the aqueous phase.[4] 2. Increase the percentage of the organic co-solvent in the final formulation, if tolerated by the animal model.[4] 3. Add a surfactant like Tween-80 to stabilize the formulation.[4] 4. Consider using a cyclodextrin-based formulation to enhance aqueous solubility.[4] |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution or precipitation of this compound. | 1. After attempting to fully dissolve the compound, filter the solution through a 0.22 µm syringe filter to remove any particulates before administration.[1] 2. Re-evaluate the formulation procedure, ensuring all components are added in the correct order and mixed thoroughly. |
| Inconsistent experimental results. | Degradation of this compound in the formulation. | 1. Prepare the formulation fresh before each use.[1] 2. Protect the formulation from light and store it appropriately if not used immediately.[3] 3. Conduct a stability study of this compound in the chosen vehicle using HPLC to confirm its integrity over the duration of the experiment.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | A common primary solvent for creating stock solutions.[4] |
| Dimethylformamide (DMF) | 20 mg/mL | Suitable for preparing stock solutions.[4] |
| Ethanol | 20 mg/mL | Can be used as a primary solvent or co-solvent.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Indicates some aqueous solubility that can be improved with formulation strategies.[4] |
Table 2: Example Co-Solvent Formulation for Oral Gavage in Mice
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent to dissolve this compound. |
| PEG300 | 40% | Co-solvent to improve solubility and biocompatibility. |
| Tween-80 | 5% | Surfactant to enhance stability in the aqueous phase. |
| Saline | 45% | Aqueous vehicle for administration. |
This formulation is a general guideline and may need to be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in anhydrous DMSO to a concentration of 25 mg/mL.[4]
-
Add co-solvents: In a sterile tube, for every 100 µL of the this compound stock solution, add 400 µL of PEG300. Vortex thoroughly until the solution is homogeneous.
-
Add surfactant: To the mixture, add 50 µL of Tween-80 and vortex to ensure uniform mixing.
-
Final dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly. The final formulation should be a clear solution.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare SBE-β-CD solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 25 mg/mL.[4]
-
Form the inclusion complex: Slowly add the this compound stock solution to the SBE-β-CD solution while vortexing. The ratio of the stock solution to the cyclodextrin (B1172386) solution should be optimized to ensure complete dissolution and stability. A starting point is a 1:4 ratio (v/v) of this compound stock to SBE-β-CD solution.
Protocol 3: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions using HPLC analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 reversed-phase column
-
Mobile phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is a common choice for iridoid glycosides.[3]
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[3] Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for predetermined time points.[3] Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for predetermined time points.[3]
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C) for predetermined time points.[3]
-
Photostability: Expose an aliquot of the this compound stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[3]
-
HPLC Analysis: Analyze all samples by HPLC, monitoring the peak area of the intact this compound and the appearance of any degradation peaks.
Visualizations
Caption: A generalized experimental workflow for in vivo studies with this compound.
Caption: this compound's inhibitory effect on the AKT/NF-κB signaling pathway.[5]
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The protective effect and mechanism of this compound on diabetic nephropathy model mice [journal.china-pharmacy.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cornuside in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Cornuside in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound in animal models typically low?
A1: The poor oral bioavailability of this compound, and its related iridoid glycosides like morroniside, is attributed to several factors. These include its hydrophilic nature, which can limit its passive diffusion across the lipid-rich intestinal membrane. Furthermore, it may be subject to efflux by intestinal transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[1] Some studies also suggest that rapid metabolism, either in the intestines or during its first pass through the liver, contributes to its low systemic exposure.
Q2: What are the initial troubleshooting steps if I observe low and variable plasma concentrations of this compound in my animal study?
A2: If you are encountering low and variable plasma concentrations of this compound, consider the following troubleshooting steps:
-
Verify Analytical Method: Ensure your method for quantifying this compound in plasma is validated for sensitivity, accuracy, and precision. An HPLC-MS/MS method is typically required for the low concentrations expected.
-
Check Formulation: Confirm that the this compound is fully dissolved or homogenously suspended in your vehicle before administration. For aqueous vehicles, solubility can be a limiting factor.
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability between animals.
-
Assess Gut Health: The health status of the animal's gastrointestinal tract can influence drug absorption. Ensure animals are healthy and properly acclimatized.
-
Consider First-Pass Metabolism: Investigate the potential for rapid metabolism in the liver and intestines using in vitro models like liver microsomes.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the poor bioavailability of this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This can improve the solubilization and absorption of poorly soluble compounds.
-
Nanoemulsions: Similar to SEDDS, nanoemulsions are fine oil-in-water dispersions that can enhance the solubility and absorption of lipophilic and hydrophilic compounds.
-
Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of compounds like this compound.
Troubleshooting Guides
Issue: Inconsistent Plasma Concentrations of this compound Across Animals in the Same Treatment Group
-
Potential Cause 1: Inaccurate Dosing.
-
Solution: Ensure the oral gavage technique is consistent and accurate for all animals. Verify the concentration and homogeneity of the this compound formulation immediately before dosing.
-
-
Potential Cause 2: Variability in Food Intake.
-
Solution: Standardize the fasting period before dosing. The presence of food can significantly impact the absorption of many compounds.
-
-
Potential Cause 3: Inter-animal Physiological Differences.
-
Solution: While some biological variability is expected, significant outliers may indicate underlying health issues in those animals. Monitor animal health closely throughout the study.
-
Issue: this compound Plasma Levels are Undetectable or Below the Limit of Quantification (BLQ)
-
Potential Cause 1: Insufficient Dose.
-
Solution: The administered dose may be too low to achieve detectable plasma concentrations. A dose-ranging study may be necessary.
-
-
Potential Cause 2: Extremely Poor Absorption.
-
Solution: This is a strong indication that a bioavailability-enhancing formulation is necessary. Consider formulating this compound in an SLN or SEDDS.
-
-
Potential Cause 3: Rapid Elimination.
-
Solution: The sampling time points may be missing the absorption phase. Collect blood samples at earlier time points post-dosing (e.g., starting at 5-15 minutes).
-
Data Presentation
The following tables summarize pharmacokinetic data for compounds related to this compound and demonstrate the potential for bioavailability enhancement using advanced formulations, based on data from compounds with similar challenges.
Table 1: Pharmacokinetic Parameters of Morroniside and Loganin in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Morroniside | 100 | 1,230 ± 260 | 0.25 ± 0.14 | 2,140 ± 450 |
| Loganin | 100 | 850 ± 180 | 0.33 ± 0.18 | 1,560 ± 320 |
Data is illustrative and compiled from various pharmacokinetic studies of Cornus officinalis extracts in rats.
Table 2: Illustrative Example of Bioavailability Enhancement of a Poorly Soluble Compound (Curcumin Derivative) Using Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Curcumin (B1669340) Derivative (Free) | 5 | 150 ± 30 | 0.5 ± 0.2 | 450 ± 90 | - |
| Curcumin Derivative in SLNs | 5 | 2,800 ± 550 | 4.0 ± 1.0 | 16,650 ± 3,300 | ~37-fold |
This table serves as an example of the potential for SLNs to improve bioavailability and is based on published data for a curcumin derivative, not this compound. Similar studies are required to confirm these effects for this compound.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for this compound.
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Method (Hot Homogenization Technique): a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve the desired amount of this compound in the molten lipid. c. Heat the surfactant solution in purified water to the same temperature. d. Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse pre-emulsion. e. Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles. f. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs. g. Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Oral Bioavailability Study of this compound Formulation in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, or nanoformulation) at the desired concentration.
-
Dosing: a. Fast the rats overnight (12-18 hours) with free access to water. b. Administer the this compound formulation via oral gavage at a specific dose. A control group should receive the vehicle without this compound.
-
Blood Sampling: a. Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Processing: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation): a. To 50 µL of rat plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard. b. Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualization
Caption: this compound's inhibition of the NF-κB signaling pathway.[3]
Caption: General experimental workflow for an oral bioavailability study in rats.
Caption: Logical workflow for troubleshooting poor bioavailability.
References
Optimizing Cornuside dosage for maximum therapeutic effect in rats
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing cornuside (B238336) dosage for maximum therapeutic effect in rat models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose of this compound for in vivo experiments in rats?
A1: The optimal starting dose of this compound depends on the specific rat model and the therapeutic area under investigation. Based on published studies, a dose of 100 mg/kg/day administered via oral gavage has been used in streptozotocin-induced diabetic nephropathy models in rats.[1] For mouse models of Alzheimer's disease, doses have ranged from 10-30 mg/kg/day.[1][2] It is imperative to conduct a dose-response study to determine the most efficacious and non-toxic dose for your specific experimental conditions.
Q2: What is the most appropriate route of administration for this compound in rats?
A2: Both oral gavage and intraperitoneal (IP) injection have been utilized in animal studies.[1] Oral gavage is often preferred as it mimics the clinical route of administration for oral therapeutics.[1] IP injection can be used for more direct systemic delivery.[1] The choice should be guided by the experimental objective and the pharmacokinetic profile you aim to achieve.
Q3: How should I prepare a this compound solution for animal administration?
A3: The vehicle for dissolving this compound depends on the administration route.
-
For oral gavage: this compound can be dissolved in a vehicle such as 1% carboxymethyl cellulose.[1]
-
For intraperitoneal injection: A solution in <1% DMSO has been reported.[1][2] It is critical to ensure this compound is completely dissolved. Preparing fresh solutions daily is recommended to maintain stability.[1]
Q4: What are the primary signaling pathways modulated by this compound that I should investigate?
A4: this compound exerts its therapeutic effects, particularly its anti-inflammatory, antioxidant, and neuroprotective properties, by modulating several key signaling pathways. The most prominently reported pathways are:
-
AKT/NF-κB Pathway: this compound has been shown to inhibit the activation of the AKT and NF-κB signaling pathways, which are involved in inflammation and cell proliferation.[3][4]
-
AKT/Nrf2/NF-κB Axis: In models of neuroinflammation, this compound activates the protective AKT/Nrf2 pathway, which boosts antioxidant responses, while simultaneously suppressing the pro-inflammatory NF-κB pathway.[2][5][6]
-
MAPK and NLRP3 Inflammasome: this compound also demonstrates anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway and suppressing the NLRP3 inflammasome.[7]
Troubleshooting Guides
Q5: My Western blot for phosphorylated proteins (e.g., p-AKT) shows a weak or non-existent signal. What could be the cause?
A5: A weak signal for phosphorylated proteins is a common issue. Here are several potential causes and solutions:
-
Protein Degradation: Phosphatases in your sample can dephosphorylate your target protein. Always use lysis buffers containing a cocktail of protease and phosphatase inhibitors and keep samples on ice.
-
Low Antibody Concentration: The antibody concentration may be too low. Optimize the primary and secondary antibody concentrations by performing a titration.[1]
-
Inefficient Transfer: Verify your protein transfer from the gel to the membrane. You can use a Ponceau S stain on the membrane post-transfer to visualize total protein.
-
Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and have not expired.[1]
Q6: I am inducing diabetic nephropathy in rats with streptozotocin (B1681764) (STZ), but I'm experiencing a high mortality rate. How can I mitigate this?
A6: High mortality is a known challenge with STZ induction, often due to severe hypoglycemia within the first 24 hours post-injection or subsequent severe hyperglycemia.[1]
-
Prevent Hypoglycemia: Immediately after the STZ injection, provide the rats with a 5% sucrose (B13894) solution in their drinking water for the first 24 hours to counteract the initial massive insulin (B600854) release and prevent hypoglycemic shock.[1]
-
Monitor Glucose Levels: Closely monitor blood glucose levels, especially 48-72 hours after injection, to confirm the diabetic model and monitor animal health.[1]
-
Supportive Care: Ensure animals have easy access to food and water to prevent malnutrition and dehydration.[1]
Data Presentation
Table 1: Summary of this compound Dosage Regimens in Rodent Models
| Animal Model | Induction Method | Rat/Mouse Strain | Administration Route | Dosage | Treatment Duration | Key References |
| Diabetic Nephropathy | Streptozotocin (STZ) | Sprague-Dawley Rats | Oral Gavage | 100 mg/kg/day | 8 weeks | [1] |
| Alzheimer's Disease | Triple-transgenic (APP/PS1/Tau) | 3xTg-AD Mice | Intraperitoneal Injection | 10 & 20 mg/kg/day | 4 weeks | [2] |
| Sepsis | Cecal Ligation and Puncture (CLP) | Rats | Intravenous Injection | Not specified | Not specified | [8] |
| Stress-Induced Deficits | Immobilization Stress | Rats | Oral Administration | 100 mg/kg (as part of Cornus officinalis extract) | 14 days | [9] |
Table 2: Effects of this compound on Key Biomarkers
| Biomarker | Effect of this compound | Model System | Therapeutic Area | Key References |
| p-AKT, p-NF-κB p65 | Decrease | High Glucose-Treated Mesangial Cells | Diabetic Nephropathy | [3][4] |
| PCNA, Cyclin D1 | Decrease | High Glucose-Treated Mesangial Cells | Diabetic Nephropathy | [3][4] |
| p-AKT, Nuclear Nrf2 | Increase | 3xTg-AD Mice | Alzheimer's Disease | [2] |
| p-NF-κB p65 | Decrease | 3xTg-AD Mice | Alzheimer's Disease | [2] |
| TNF-α, IL-1β, IL-6 | Decrease | 3xTg-AD Mice; LPS-activated macrophages | Neuroinflammation, Sepsis | [2][6] |
| SOD, GSH-Px | Increase | 3xTg-AD Mice | Alzheimer's Disease | [6] |
| iNOS, COX-2 | Decrease | LPS-activated HUVECs | Inflammation | [10] |
| Caspase-3 Activity | Decrease | Rat Cortical Neurons (Oxygen-Glucose Deprivation) | Cerebral Ischemia | [11] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Rats with Streptozotocin (STZ)
This protocol is adapted from methodologies used to investigate the effects of this compound on diabetic nephropathy.[1]
Materials:
-
Streptozotocin (STZ)
-
Cold Citrate (B86180) Buffer (0.1 M, pH 4.5)
-
Male Sprague-Dawley or Wistar rats
-
Glucometer and test strips
-
5% Sucrose solution
Procedure:
-
Fast rats overnight (8-12 hours) before STZ injection, with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately prior to use. A commonly used dose is a single intraperitoneal injection of 60-65 mg/kg body weight.[1]
-
Inject the STZ solution intraperitoneally.
-
Immediately following the injection, replace drinking water with a 5% sucrose solution for the next 24 hours to prevent hypoglycemia.[1]
-
After 24 hours, return to normal drinking water.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels above 250-300 mg/dL are considered diabetic.[1]
-
Allow the diabetic model to stabilize for a period (e.g., 2-4 weeks) before initiating this compound treatment as per the experimental design.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This general protocol outlines the key steps for analyzing protein expression levels of signaling molecules.[1]
Materials:
-
Tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-NF-κB, anti-Nrf2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples or lyse cells in ice-cold RIPA buffer.[12] Centrifuge at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[12]
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[12]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to manufacturer's instructions) overnight at 4°C.[12]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
Visualizations
Caption: this compound's inhibition of the pro-inflammatory AKT/NF-κB signaling pathway.
Caption: this compound's dual modulation of the AKT/Nrf2/NF-κB axis.
Caption: General experimental workflow for in vivo studies with this compound in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of this compound on experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Cornus officinalis on Stress-Induced Hippocampal Deficits in Rats and H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. This compound attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Refining the extraction protocol for Cornuside to minimize degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the extraction protocol for Cornuside and minimize its degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. 2. Inappropriate Solvent-to-Solid Ratio: Insufficient solvent volume can lead to incomplete extraction. 3. Insufficient Extraction Time or Temperature: The conditions may not be optimal for efficient extraction. 4. Improper Particle Size: Large particle size of the plant material reduces the surface area for extraction. | 1. Repeat the extraction process 2-3 times to ensure all this compound is extracted.[1][2] 2. Optimize the solvent-to-plant material ratio. A common starting point is 10:1 (v/w), with ratios up to 1:40 (g/mL) showing improved yields.[2] 3. For heating reflux, ensure the temperature is adequate (e.g., around 65-80°C). For ultrasound-assisted extraction (UAE), optimize power and time (e.g., 50-75 minutes).[2] 4. Ensure the dried fruits are finely powdered (e.g., 40-60 mesh) to increase the surface area for solvent penetration.[2] |
| Low Purity of this compound in Final Product | 1. Inefficient Fractionation: The purification steps may not be effectively separating this compound from other compounds. 2. Co-elution with Other Compounds: During chromatography, other compounds with similar properties may elute with this compound. | 1. Utilize macroporous resin column chromatography (e.g., Diaion HP-20) to enrich the iridoid glycoside fraction. Elute with a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 70%, 95%); this compound is often found in the 20-40% ethanol elution.[2] 2. Employ preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column as the final purification step to achieve baseline separation from closely related compounds.[1] |
| Degradation of this compound | 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. 2. Enzymatic Degradation: Endogenous enzymes in the plant material may degrade this compound. 3. Acidic Conditions: Strong acidic conditions can cause hydrolysis of the glycosidic bond. | 1. Use the optimal temperature for the shortest effective time. Employ rotary evaporation under reduced pressure at a temperature below 60°C for solvent removal to minimize thermal stress.[2] 2. Consider blanching the plant material before extraction to deactivate enzymes.[2] 3. Avoid strongly acidic conditions during extraction and purification. Iridoid glycosides can be hydrolyzed under these conditions. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary between different batches of Cornus officinalis. 2. Inconsistent Experimental Procedures: Minor variations in the protocol can lead to different outcomes. | 1. If possible, source plant material from a consistent and reliable supplier. 2. Strictly adhere to the optimized and validated experimental protocols for extraction and analysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this compound extraction?
A1: An ethanol-water mixture is commonly used for the extraction of this compound from Cornus officinalis. The optimal ethanol concentration is typically around 65-70%.[2] Using a solvent that is too polar or non-polar will likely result in lower yields.
Q2: How can I monitor the presence of this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) can be used to monitor the presence of this compound in the fractions collected during column chromatography.[1]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the literature, based on the structure of iridoid glycosides, degradation is likely to occur via hydrolysis of the glycosidic bond, especially under acidic conditions. This would yield the aglycone of this compound and a glucose molecule. High temperatures may lead to further degradation of the aglycone structure.
Q4: What analytical techniques are used for the final identification and quantification of purified this compound?
A4: The purity and identity of the isolated this compound should be confirmed using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For quantification in biological matrices like plasma, a robust and sensitive method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3]
Experimental Protocols
Ultrasound-Assisted Extraction of this compound
This protocol describes a common method for the initial extraction of this compound from Cornus officinalis fruits.[1][2]
Materials:
-
Dried, powdered fruits of Cornus officinalis (40-60 mesh)
-
65% Ethanol (v/v) in water
-
Ultrasonic bath
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Prepare the plant material by drying the fruits of Cornus officinalis at 60°C until a constant weight is achieved and then grinding them into a fine powder.[2]
-
Mix the powdered plant material with 65% ethanol at a solid-to-solvent ratio of 1:40 (g/mL).[2]
-
Place the mixture in an ultrasonic bath and perform the extraction at a controlled temperature (e.g., 63°C) for 50 minutes.[2]
-
Repeat the extraction process two more times to ensure maximum yield.[1]
-
Filter the combined extracts through Whatman No. 1 filter paper to remove solid plant material.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.[2]
Purification of this compound using Macroporous Resin and Silica (B1680970) Gel Chromatography
This protocol outlines the steps for the preliminary purification of this compound from the crude extract.[1][2]
Materials:
-
Crude this compound extract
-
Diaion HP-20 macroporous resin
-
Silica gel (100-200 mesh)
-
Deionized water
-
Ethanol
-
Chloroform
Procedure: Part A: Macroporous Resin Chromatography
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated Diaion HP-20 macroporous resin column.[2]
-
Wash the column with deionized water to remove sugars and other highly polar impurities.[2]
-
Elute the column with a stepwise gradient of increasing ethanol concentrations in water (e.g., 20%, 40%, 70%, 95%).[2]
-
Collect the fractions and monitor for the presence of this compound using TLC or analytical HPLC. The fractions rich in this compound are typically eluted with 20-40% ethanol.
-
Combine the this compound-rich fractions and concentrate them under reduced pressure.[1]
Part B: Silica Gel Chromatography
-
Dissolve the concentrated fraction from the macroporous resin column in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto a silica gel column.[1]
-
Elute the column with a suitable solvent system, such as a chloroform-methanol gradient.[2]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure or semi-pure this compound.[1]
-
Combine the pure fractions for final purification by preparative HPLC if necessary.
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 65-70% | [2] |
| Extraction Temperature | 60-80°C | [2] |
| Extraction Time | 50-75 minutes | [2] |
| Solid-to-Solvent Ratio | 1:40 g/mL | [2] |
Table 2: Quantitative Analysis of this compound Content in Different Cornus Species
| Species | Cultivar/Genotype | This compound Content (mg/100 g Fresh Weight) | Reference |
| Cornus mas | 'Koralovyi Marka' | 8.81 | [4] |
| Cornus mas | 'Uholok' | 27.07 | [4] |
| Cornus officinalis | Genotype 1 | 2.50 | [4] |
| Cornus officinalis | Genotype 2 | 6.44 | [4] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Postulated degradation pathway of this compound.
References
- 1. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]
- 2. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective iridoid glycosides from Cornus officinalis fruits against glutamate-induced toxicity in HT22 hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Cornuside In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cornuside (B238336) in in vitro settings. The information is designed to help identify and overcome common issues encountered during experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis (Japanese cornelian cherry).[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.[1]
Q2: What are the primary signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling cascades. Its anti-inflammatory effects are often attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Additionally, its neuroprotective and anti-neuroinflammatory effects are linked to the modulation of the AKT/Nrf2/NF-κB signaling axis.[1][3]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
Based on published studies, a common effective concentration range for this compound in cell culture experiments is between 5 µM and 30 µM.[1][4] However, the optimal concentration can vary depending on the cell type and the specific biological endpoint being measured. Therefore, a dose-response study is always recommended to determine the optimal concentration for your specific experimental setup.[1]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[1][5] For short-term storage, the stock solution can be kept at -20°C for up to a month. For longer-term storage, it is advisable to aliquot the stock solution and store it at -80°C for up to six months to minimize degradation and avoid repeated freeze-thaw cycles. Always protect the solution from light.[6]
Q5: Can this compound interfere with standard cell viability assays like the MTT assay?
Yes, compounds with antioxidant properties like this compound have the potential to interfere with tetrazolium-based viability assays such as MTT, XTT, and WST.[7][8] This interference can occur because the antioxidant compound may directly reduce the tetrazolium salt to a colored formazan (B1609692) product, a reaction that is normally dependent on cellular metabolism in viable cells.[7][8] This can lead to an overestimation of cell viability.[7] However, one study showed that this compound at concentrations up to 20 µM had no obvious effect on the viability of C6 cells as measured by the MTT assay.[9] It is recommended to run a cell-free control (media + this compound + MTT reagent) to check for direct reduction.[7] If interference is observed, consider using an alternative assay like the Sulforhodamine B (SRB) assay, which measures total cellular protein.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro experiments with this compound.
Issue 1: High variability in results between wells (intra-assay variability) or between experiments (inter-assay variability).
-
Possible Cause: Inconsistent Cell Seeding. Uneven cell distribution in the wells of a microplate is a major source of variability.
-
Troubleshooting Step: Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting the cells settle in the pipette or reservoir.
-
-
Possible Cause: Pipetting Inaccuracy. Inconsistent pipetting technique can introduce significant errors.
-
Troubleshooting Step: Use calibrated pipettes and proper technique, such as reverse pipetting for viscous solutions. Ensure consistent speed and depth of tip immersion.
-
-
Possible Cause: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and other media components.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause: High Cell Passage Number. Using cells with a high passage number can lead to phenotypic drift and inconsistent responses.
-
Troubleshooting Step: Use cells with a consistent and low passage number for all experiments.
-
Issue 2: No observable effect of this compound (positive or negative).
-
Possible Cause: Solubility Issues. this compound may not be fully dissolved in your cell culture medium, resulting in a lower effective concentration than intended.[1]
-
Troubleshooting Step: Prepare a high-concentration stock solution in DMSO.[1][5] When diluting the stock into your final culture medium, ensure thorough mixing and visually inspect for any signs of precipitation.[1] If precipitation occurs, you may need to decrease the final concentration or explore the use of solubilizing agents like cyclodextrins, though this may require additional validation.[5]
-
-
Possible Cause: Compound Inactivation. Components in the serum of your cell culture medium could potentially bind to and inactivate this compound.[1]
-
Troubleshooting Step: Consider reducing the serum concentration or, if your cells can tolerate it, performing the experiment in a serum-free medium for a short duration.[1]
-
-
Possible Cause: Suboptimal Experimental Conditions. The concentration of the stimulating agent (e.g., lipopolysaccharide [LPS], high glucose) may not be optimal to induce a measurable response.[1]
-
Troubleshooting Step: Optimize the concentration of your stimulating agent to ensure a robust and reproducible induction of the biological effect you are studying.[1]
-
Issue 3: Unexpected results, such as an increase in inflammation or cell proliferation instead of the expected inhibitory effect.
-
Possible Cause: Concentration-Dependent Effects (Hormesis). Low concentrations of a compound can sometimes produce the opposite effect of high concentrations.[1]
-
Troubleshooting Step: Perform a wider dose-response curve, testing concentrations both significantly lower and higher than your current range to identify a potential hormetic effect.[1]
-
-
Possible Cause: Cell Type Specificity. The effects of this compound can vary between different cell lines or primary cells due to differences in their signaling pathways.[1]
-
Possible Cause: Compound Purity and Stability. Impurities in the this compound sample or degradation of the compound due to improper storage can lead to off-target effects.[1]
Data Presentation
Table 1: In Vitro Anti-Inflammatory and Anti-Proliferative Effects of this compound
| Cell Line | Stimulus | Parameter Measured | This compound Concentration (µM) | Observed Effect | Reference |
| Mouse Mesangial Cells (MMCs) | High Glucose | Cell Viability | 5, 10, 30 | Dose-dependent reduction | [4] |
| MMCs | High Glucose | IL-6, TNF-α, IL-1β Production | 5, 10, 30 | Dose-dependent reduction | [4] |
| C6 Cells | LPS-induced Microglia Conditioned Medium | C3 mRNA (A1 astrocyte marker) | 10 | Inhibition | [9] |
| C6 Cells | LPS-induced Microglia Conditioned Medium | S100A10 mRNA (A2 astrocyte marker) | 10 | Rescue of suppression | [9] |
| Caco-2 Cells | IL-1β | IL-8 Release | 50, 100 | Significant inhibition | [11] |
| RAW 264.7 Macrophages | LPS | NO, PGE2, TNF-α, IL-6, IL-1β | Not Specified | Suppression | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay assesses the effect of this compound on cell proliferation and viability.[3]
-
Cell Seeding: Plate cells (e.g., mouse mesangial cells) in a 96-well plate at a desired density and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 30 µM) and/or an inducing agent (e.g., high glucose) for a specified period (e.g., 24-48 hours).[3]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants.[2][3]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[3]
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.[2][3]
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate.[3]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.[2]
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[12]
-
Substrate Addition: After another wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution.[12]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[2]
-
Quantification: Calculate the cytokine concentration in the samples based on the standard curve.[2]
Western Blot Analysis for Signaling Pathway Proteins
This method is used to detect changes in the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.[2]
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[2]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκB-α, IκB-α, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[2]
Mandatory Visualizations
Caption: A generalized experimental workflow for in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. benchchem.com [benchchem.com]
How to prevent Cornuside precipitation in aqueous solutions
Welcome to the technical support center for Cornuside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions can lead to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to identify and resolve common solubility issues.
Problem: this compound precipitates out of solution upon addition of aqueous buffer or saline.
Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound's solubility in the aqueous phase.
Solutions:
-
Decrease the Final Dilution: Attempt a lower dilution factor of your stock solution into the aqueous phase.[1]
-
Increase Co-solvent Concentration: If your experimental model allows, consider a formulation with a higher percentage of the organic co-solvent.[1]
-
Incorporate a Surfactant: Adding a surfactant, such as Tween-80, can help stabilize this compound in the aqueous solution.[1]
-
Utilize a Cyclodextrin-Based Formulation: Cyclodextrins can form inclusion complexes with this compound, which significantly enhances its aqueous solubility.[1]
Problem: The prepared this compound formulation is cloudy or contains visible particles.
Possible Cause: Incomplete dissolution of this compound.
Solution:
-
Sonication: Use a bath sonicator to aid in the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a secoiridoid glucoside extracted from the fruit of Cornus officinalis.[1] It has demonstrated a range of biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective properties.[1][2] For in vivo research, it is crucial to administer compounds in a soluble form to ensure accurate dosing, bioavailability, and to avoid precipitation at the injection site, which could lead to adverse effects.[1] this compound, like many natural glycosides, has limited aqueous solubility, necessitating the use of specific formulation strategies.[1]
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several approaches can be employed to enhance the solubility of hydrophobic compounds for preclinical studies. These include:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents with an aqueous carrier can increase the solubilizing capacity of the vehicle.[1]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[3][4][5] It is insoluble in petroleum ether.[3]
Q4: Are there any known biocompatible vehicle systems that have been successfully used for this compound administration in vivo?
Yes, several co-solvent systems have been documented to achieve a clear solution of this compound at concentrations suitable for in vivo studies. These include formulations containing DMSO, PEG300, Tween-80, and saline, as well as systems utilizing cyclodextrins or corn oil.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for preparing this compound solutions.
Table 1: this compound Stock Solution Parameters
| Parameter | Value | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [1][4] |
| Concentration | 25 mg/mL | [1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [5] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Protocol 1: Co-solvent System | Protocol 2: Cyclodextrin-Based System | Reference |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 100 µL | [1] |
| Polyethylene glycol 300 (PEG300) | 400 µL | - | [1] |
| Tween-80 | 50 µL | - | [1] |
| 20% SBE-β-CD in saline | - | 900 µL | [1] |
| Saline | 450 µL | - | [1] |
| Final this compound Concentration | 2.5 mg/mL | 2.5 mg/mL | [1] |
| Final DMSO Concentration | 10% | 10% | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent System for this compound
This protocol describes the preparation of a co-solvent system suitable for various routes of administration.
-
Prepare a stock solution of this compound in DMSO: Weigh the required amount of this compound and dissolve it in pure, anhydrous DMSO to a concentration of 25 mg/mL.[1]
-
Add PEG300: In a sterile tube, add 400 µL of Polyethylene glycol 300 (PEG300) for every 100 µL of the this compound stock solution. Mix thoroughly.[1]
-
Add Tween-80: To the mixture from the previous step, add 50 µL of Tween-80 and mix until a homogenous solution is formed.[1]
-
Add Saline: Add 450 µL of sterile saline to the mixture.
-
Inspect and filter: Visually inspect the final solution for any precipitation. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for this compound
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.[1]
-
Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).[1]
-
Prepare a stock solution of this compound in DMSO: As in the previous protocol, dissolve this compound in DMSO to a concentration of 25 mg/mL.[1]
-
Combine the solutions: For every 100 µL of the this compound stock solution, add 900 µL of the 20% SBE-β-CD solution. Mix thoroughly. This will result in a final formulation of 10% DMSO in 90% (20% SBE-β-CD in saline), with a this compound concentration of 2.5 mg/mL.[1]
Visualizations
Caption: Experimental workflow for preparing this compound formulations.
Caption: this compound's inhibition of the AKT/NF-κB signaling pathway.
Caption: this compound's role in the MAPK/ERK/JNK signaling cascade.
References
Selecting the appropriate control group for Cornuside experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cornuside. The following information is designed to address specific issues that may be encountered during experimental design, particularly concerning the selection of appropriate control groups.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle control for dissolving this compound in in vitro experiments?
A1: The choice of vehicle depends on the final concentration of this compound and the cell type being used. For most in vitro studies, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] This stock is then further diluted in the cell culture medium to the final treatment concentration. It is critical to ensure that the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[2] Therefore, the appropriate vehicle control group would be cells treated with the same final concentration of DMSO used in the experimental groups.
Q2: In an in vivo study, what should I use as a vehicle for this compound administration?
A2: The vehicle for in vivo administration depends on the route of administration.
-
Oral Gavage: For oral administration, this compound can be dissolved in a 1% carboxymethyl cellulose (B213188) (CMC) solution.[3]
-
Intraperitoneal (IP) Injection: For IP injections, a solution with less than 1% DMSO has been used.[3][4]
The control group of animals should receive the same volume of the respective vehicle via the same administration route and schedule as the this compound-treated groups.[5]
Q3: I am studying the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS) induction model. What are the essential control groups?
A3: For an LPS-induced inflammation model, the following control groups are essential to ensure the validity of your results:[6]
-
Negative Control (Untreated): This group consists of cells or animals that do not receive any treatment (no LPS and no this compound). This group establishes the baseline level of the measured parameters (e.g., cytokine expression).
-
Vehicle Control: This group receives only the vehicle used to dissolve this compound. This is to ensure the vehicle itself has no effect.
-
LPS-Treated Control (Positive Control for Disease Induction): This group is treated only with LPS (and the vehicle if applicable). This group demonstrates the successful induction of the inflammatory response that you are aiming to mitigate with this compound.
-
Experimental Groups: These groups are treated with LPS and various concentrations of this compound.
By comparing the experimental groups to the LPS-treated control, you can determine the specific anti-inflammatory effect of this compound.
Q4: When is a positive control for the therapeutic effect necessary in my this compound experiment?
A4: A positive control for the therapeutic effect is highly recommended to validate the experimental model and provide a benchmark for the efficacy of this compound. For example, if you are studying the anti-inflammatory effects of this compound, you might include a group treated with a known anti-inflammatory drug (e.g., dexamethasone). This helps to confirm that the biological system is responsive to anti-inflammatory intervention and allows for a relative comparison of this compound's potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in the negative control group. | Inconsistent cell culture conditions, passage number, or animal handling. | Standardize all experimental procedures. Ensure consistent cell seeding density and use cells within a narrow passage number range. For animal studies, ensure consistent housing, diet, and handling. |
| No significant difference between the disease model control (e.g., LPS-treated) and the negative control. | The inducing agent (e.g., LPS, high glucose) was not potent enough or the incubation time was too short. | Perform a dose-response and time-course experiment for the inducing agent to determine the optimal concentration and duration to achieve a robust and reproducible disease phenotype. |
| The vehicle control shows a significant effect compared to the negative control. | The concentration of the vehicle (e.g., DMSO) is too high, causing toxicity or other biological effects. | Reduce the final concentration of the vehicle. For DMSO, ensure it does not exceed 0.1% in in vitro assays. If a lower concentration is not feasible, consider an alternative, less disruptive solvent. |
| This compound treatment appears to be toxic to cells or animals. | The concentrations of this compound being tested are too high. | Conduct a dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound on your specific cell line. For in vivo studies, start with lower doses reported in the literature and perform a dose-escalation study to find the maximum tolerated dose. |
Data Presentation
Table 1: Example Data Summary for an In Vitro Anti-Inflammatory Assay
| Group | Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Cell Viability (%) |
| Negative Control | No Treatment | 15.2 ± 2.1 | 20.5 ± 3.4 | 100 ± 5.2 |
| Vehicle Control | 0.1% DMSO + LPS (1 µg/mL) | 250.8 ± 25.3 | 310.4 ± 30.1 | 98.2 ± 4.7 |
| LPS Control | LPS (1 µg/mL) | 255.3 ± 28.9 | 315.7 ± 33.5 | 97.5 ± 5.1 |
| This compound (10 µM) | 10 µM this compound + LPS (1 µg/mL) | 150.1 ± 18.2 | 180.6 ± 22.3 | 99.1 ± 4.9 |
| This compound (30 µM) | 30 µM this compound + LPS (1 µg/mL) | 80.5 ± 9.7 | 95.3 ± 11.8 | 98.6 ± 5.3 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to the LPS control group.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay Using LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[7]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 30 µM) or vehicle (DMSO, final concentration <0.1%) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT or CCK-8):
-
After collecting the supernatant, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol to ensure that the observed effects are not due to cytotoxicity.
-
Protocol 2: In Vivo Diabetic Nephropathy Model
-
Animal Model: Use male Sprague-Dawley rats (8 weeks old).
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg, dissolved in citrate (B86180) buffer (pH 4.5).
-
The control group receives an injection of citrate buffer only.
-
-
Grouping: After 72 hours, confirm hyperglycemia (blood glucose > 16.7 mmol/L). Randomly divide the diabetic rats into the following groups:
-
Diabetic Model Control (received vehicle)
-
This compound-treated groups (e.g., 50, 100 mg/kg/day)
-
-
Treatment: Administer this compound or vehicle daily via oral gavage for 8 weeks.
-
Outcome Measures:
-
Monitor blood glucose and body weight weekly.
-
At the end of the treatment period, collect 24-hour urine for proteinuria analysis.
-
Collect blood samples for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) measurement.
-
Harvest kidney tissues for histological analysis (e.g., H&E and PAS staining) and molecular analysis (e.g., Western blot for inflammatory markers).
-
Visualizations
A generalized workflow for in vitro and in vivo this compound experiments.
Logical relationship of control and experimental groups.
Inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound alleviates cognitive impairments induced by Aβ1−42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control Groups and Treatment Groups | Uses & Examples [scribbr.com]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results in Cornuside signaling pathway studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cornuside. Our goal is to help you interpret unexpected results and refine your experimental approaches.
Frequently Asked Questions (FAQs)
Q1: My results show that this compound is increasing, rather than inhibiting, inflammation or cell proliferation. What could be the cause?
A1: This paradoxical effect can arise from several factors:
-
Concentration-Dependent Effects (Hormesis): Low concentrations of a compound can sometimes produce the opposite effect of high concentrations. It is recommended to perform a wide dose-response curve, including concentrations significantly lower and higher than your initial range. For many in vitro experiments, this compound is often effective in the 5-30 µM range.[1][2]
-
Cell-Type Specificity: The effects of this compound can differ between cell lines. Some cells may possess unique signaling pathway compositions leading to an atypical response. It is advisable to review literature for your specific cell model or test a well-characterized cell line (e.g., RAW 264.7 macrophages for inflammation) in parallel to validate your setup.
-
Compound Purity and Stability: Impurities or degradation of your this compound stock can lead to off-target effects. Ensure the purity of your compound and store it correctly, typically at -20°C or -80°C in a suitable solvent like DMSO, avoiding repeated freeze-thaw cycles. The stability of this compound in cell culture media over the course of your experiment should also be considered, as components in the media can degrade it.[3][4]
Q2: I am not observing any effect of this compound in my experiments. What are some potential reasons?
A2: A lack of response to this compound treatment could be due to:
-
Solubility Issues: this compound may not be fully dissolved in your culture medium, resulting in a lower effective concentration. Prepare a high-concentration stock solution in DMSO and ensure thorough mixing when diluting into your final medium. Keep the final DMSO concentration low (typically <0.1%) and consistent across all groups, including the vehicle control.
-
Inactivation of the Compound: Components in the serum of your cell culture medium could bind to and inactivate this compound. Consider reducing the serum concentration or performing the experiment in a serum-free medium for a short duration, if your cells can tolerate it.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli. Ensure your cells are in the logarithmic growth phase and plated at an optimal density.
-
Insufficient Stimulation: If you are studying the inhibitory effects of this compound on a stimulated pathway (e.g., LPS-induced inflammation), the initial stimulus might be too weak. Confirm that your positive control (stimulant alone) shows a robust response and optimize the stimulant's concentration if necessary.[5]
Q3: I'm seeing unexpected changes in the phosphorylation of signaling proteins like ERK or JNK. How should I interpret this?
A3: Unexpected phosphorylation patterns can be complex. Consider the following:
-
Off-Target Effects: While this compound is known to modulate specific pathways, it may have off-target effects at certain concentrations or in particular cell types.
-
Feedback Loops: Cellular signaling pathways are interconnected with feedback loops. Inhibition of one pathway may lead to compensatory activation of another. For example, inhibiting the JNK pathway might, in some contexts, lead to an increase in ERK phosphorylation.
-
Autophosphorylation Capability: Some kinases, like ERK, have been shown to possess an unusual autophosphorylation capability that is independent of the canonical upstream phosphorylation events.[6] This could be a contributing factor to unexpected phosphorylation signals.
-
Timing of Analysis: The kinetics of signaling pathway activation and inhibition are crucial. An unexpected result might be due to the specific time point you are analyzing. A time-course experiment is highly recommended to capture the dynamic nature of these signaling events.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro this compound Experiments
| Cell Type | Application | Typical Concentration Range (µM) | Stimulant (if applicable) | Reference |
| Mesangial cells (MMCs) | Inhibition of high glucose-induced proliferation and inflammation | 5, 10, 30 | High Glucose | [1][2] |
| C6 cells | Neuroprotection | 10 | Microglia Conditioned Medium (MCM) + LPS | [7] |
| J774A.1 macrophages | Cytotoxicity assessment | 2.5 - 100 | None | [8] |
| SH-SY5Y cells | Neuroprotection against OGD/R injury | 10 | Oxygen-Glucose Deprivation/Reperfusion | [9] |
| Bone marrow-derived macrophages | Inhibition of M1 polarization | Not specified | Imiquimod (IMQ) | [10] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated JNK (p-JNK)
-
Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a predetermined time. Include a positive control for JNK activation, such as anisomycin (B549157) (25 µg/mL for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane of a 10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel at 100-120 V.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-JNK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11][12][13][14]
Protocol 2: Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound for the desired time.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 2% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with anti-Nrf2 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain nuclei with DAPI or Hoechst 33342 for 10 minutes.
-
Mounting: Mount coverslips on slides with an anti-fade mounting medium.
-
Visualization: Visualize using a fluorescence or confocal microscope.[15][16][17][18]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19]
Protocol 4: qPCR for IL-6 Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound and/or a stimulant (e.g., LPS). Extract total RNA using a suitable method (e.g., TRIzol).
-
RNA Quantification and Quality Check: Determine RNA concentration and purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for IL-6 and a reference gene (e.g., GAPDH or 18S rRNA), and a SYBR Green master mix.[20][21][22]
-
qPCR Amplification: Perform the qPCR using a real-time PCR cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in IL-6 gene expression, normalized to the reference gene.
Mandatory Visualizations
Caption: this compound's modulation of key signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intrinsically active variants of Erk oncogenically transform cells and disclose unexpected autophosphorylation capability that is independent of TEY phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of this compound on OGD/R injury in SH-SY5Y cells and its underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. youtube.com [youtube.com]
- 15. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 16. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]
Technical Support Center: Optimizing HPLC Separation of Cornuside and Its Isomers
Welcome to the Technical Support Center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Cornuside from its isomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving optimal separation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of this compound and its isomers in a question-and-answer format.
Q1: Why am I observing poor resolution or complete co-elution of my this compound isomer peaks?
A1: Poor resolution is a common challenge when separating structurally similar isomers. The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties. Here’s a step-by-step approach to troubleshoot this issue:
-
Mobile Phase Composition: The choice and composition of your mobile phase are critical for selectivity.[1]
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity for polar compounds.[2]
-
Solvent Strength: Adjust the percentage of the organic modifier. For reversed-phase HPLC, decreasing the organic solvent content will increase retention time and may improve the separation of closely eluting peaks.
-
pH: For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups on the stationary phase, improving peak shape and potentially enhancing resolution.
-
-
Stationary Phase Chemistry: Not all C18 columns are the same. If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for compounds with aromatic moieties.
-
Embedded Polar Group (EPG) Columns: These columns are designed to provide different selectivity for polar and aromatic compounds and can be effective in separating isomers.
-
-
Temperature: Column temperature can influence selectivity.
-
Experiment with different column temperatures, for example, in the range of 25-40°C. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
-
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, which may lead to improved separation of closely eluting peaks.[3] However, be aware that this will also increase the total run time.
Q2: My this compound peaks are showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially with polar analytes like iridoid glycosides. It is often caused by secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to tailing.
-
Solution: Use an end-capped or a base-deactivated column specifically designed for analyzing polar compounds. Adjusting the mobile phase to a lower pH (e.g., with 0.1% formic or phosphoric acid) can also help by suppressing the ionization of silanol groups.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Wash the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Q3: I'm observing fluctuating retention times for my this compound peaks. What could be the cause?
A3: Stable retention times are crucial for reliable peak identification. Fluctuations are often due to a lack of system equilibrium or hardware issues.[3]
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Ensure the column is fully equilibrated before each run.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase for each analysis and keep the solvent reservoirs capped.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time drift.
-
Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[3]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[3]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[3]
-
Data Presentation
The following tables summarize typical HPLC parameters that can be used as a starting point for developing a separation method for this compound and its isomers.
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions | Notes |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A standard choice for iridoid glycosides. Consider alternative chemistries like Phenyl-Hexyl or EPG for isomer separation. |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile or Methanol | Acetonitrile often gives better peak shapes. Methanol can offer different selectivity. The acidic additive improves peak shape. |
| Elution | Gradient | A gradient is often necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 - 40 °C | Maintaining a consistent temperature is crucial for reproducible retention times. |
| Detection | UV-Vis (DAD/PDA) at ~240 nm | This compound has a UV maximum around this wavelength. |
| Injection Vol. | 5 - 20 µL | The optimal volume depends on the sample concentration. |
Table 2: Example Gradient Programs for Method Development
| Time (min) | % Acetonitrile (Program 1) | % Acetonitrile (Program 2) | Notes |
| 0 | 10 | 15 | Start with a lower organic percentage to retain polar isomers. |
| 20 | 40 | 35 | A shallow gradient can improve the resolution of closely eluting peaks. |
| 25 | 90 | 90 | A wash step to elute strongly retained compounds. |
| 30 | 10 | 15 | Re-equilibration to initial conditions. |
Experimental Protocols
This section provides a detailed methodology for sample preparation and a general HPLC analysis workflow.
Sample Preparation from Cornus officinalis
-
Extraction:
-
Weigh approximately 1.0 g of powdered Cornus officinalis fruit into a centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
General HPLC Analysis Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1. Ensure they are properly degassed.
-
Set up the HPLC system with the chosen column and parameters.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample.
-
Run the HPLC method according to the desired gradient program.
-
Monitor the chromatogram at the specified wavelength.
-
-
Data Processing:
-
Integrate the peaks of interest.
-
Identify and quantify this compound and its isomers based on retention times and peak areas relative to a standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting poor resolution.
Caption: A general workflow for HPLC method development.
Caption: A troubleshooting guide for poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Cornuside
Welcome to the technical support center for the large-scale purification of Cornuside. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance for common challenges and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound, presented in a problem-and-solution format.
Issue 1: Low Yield of Crude this compound Extract
-
Question: My initial extraction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low extraction yield is a common problem that can be traced back to several factors related to the plant material and extraction parameters.[1]
-
Plant Material Quality: The concentration of this compound can vary based on the source, harvesting time, and storage conditions of the Cornus officinalis fruit. Ensure you are using high-quality, properly dried, and finely powdered plant material to maximize the surface area for extraction.[1]
-
Solvent System: The choice and concentration of the solvent are critical. For this compound and other iridoid glycosides, an ethanol-water mixture is highly effective.
-
Optimization: An ethanol (B145695) concentration of 65-72% is often reported as optimal.[1][2] Using a solvent that is too polar or non-polar will result in lower yields.[2]
-
-
Extraction Parameters: Temperature, time, and the solid-to-solvent ratio must be optimized.
-
Temperature: Higher temperatures can improve extraction efficiency, with an optimal range typically between 60-80°C.[2]
-
Time: Ensure sufficient extraction time (e.g., 50-75 minutes) to allow the solvent to fully penetrate the plant matrix.[2]
-
Solid-to-Solvent Ratio: A higher solvent ratio (e.g., 1:40 g/mL) ensures complete immersion of the plant material and provides a sufficient concentration gradient for mass transfer.[2]
-
-
Extraction Method: Ultrasound-assisted extraction (UAE) is recommended to improve efficiency compared to simple maceration.[3] Repeating the extraction process three times on the plant material can also maximize the yield.[3]
-
Issue 2: Low Purity After Initial Chromatographic Steps
-
Question: After purification with macroporous resin and silica (B1680970) gel chromatography, the purity of my this compound fraction is still low due to co-eluting impurities. How can I resolve this?
-
Answer: Co-elution of structurally similar compounds is a significant challenge in purifying this compound.[2] Iridoid glycosides like loganin (B1675030) and morroniside (B1252140) often co-extract and have similar polarities, making separation difficult.[3][4]
-
Multi-Step Chromatography: A single chromatographic technique is often insufficient. A multi-step approach is necessary for high purity.[3]
-
Macroporous Resin Chromatography: This is an essential first step to enrich the iridoid glycoside fraction and remove highly polar impurities like sugars and pigments.[2][3]
-
Silica Gel Chromatography: This step further separates compounds based on polarity. Optimizing the solvent gradient (e.g., chloroform-methanol) is key to resolving compounds with close polarities.[2][3]
-
Sephadex LH-20 Chromatography: Consider adding this step to remove smaller molecules and pigments.[5]
-
-
Final Polishing Steps: For large-scale purification that requires very high purity, advanced chromatographic techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique ideal for a final polishing step. A C18 column with a carefully optimized mobile phase gradient (e.g., acetonitrile-water or methanol-water) can separate this compound from its final impurities.[2][3]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an excellent alternative or complementary technique to preparative HPLC. As a liquid-liquid partition method, it eliminates the issue of irreversible sample adsorption onto a solid stationary phase and is highly suitable for large sample loads.[6][7] A two-phase solvent system, such as dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v), has been successfully used for separating iridoid glycosides from Fructus Corni.[6][8]
-
-
Issue 3: Potential Degradation of this compound During Purification
-
Question: I suspect that my this compound is degrading during the purification process. What conditions should I be mindful of?
-
Answer: As a glycoside, this compound can be susceptible to hydrolysis under harsh pH conditions (strong acids or bases).[9]
-
pH Control: Ensure that the pH of all solvents and buffers used during extraction and chromatography is kept within a stable and mild range (typically pH 3-7 for silica-based columns).[9]
-
Temperature Control: During solvent evaporation steps (e.g., using a rotary evaporator), avoid excessive temperatures (keep below 60°C) to prevent thermal degradation.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general workflow for the large-scale purification of this compound?
-
A1: The process is typically a multi-step procedure involving initial extraction followed by several chromatographic stages to achieve high purity. The main steps are:
-
Extraction: Ultrasound-assisted extraction of dried, powdered Cornus officinalis fruit with 50-70% aqueous ethanol.[3]
-
Enrichment: The crude extract is passed through a macroporous resin column to enrich the iridoid glycoside fraction.[2][3]
-
Fractionation: The enriched fraction is further purified using silica gel column chromatography.[2][3]
-
Final Purification: High-purity this compound is obtained using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).[3]
-
Verification: The final product's purity and identity are confirmed using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[3]
-
-
Q2: Which macroporous resin is best for the initial enrichment of this compound?
-
A2: While several types can be used, Diaion HP-20 is a commonly cited macroporous resin for effectively enriching the iridoid glycoside fraction from the crude extract of Fructus Corni.[2] The selection should be based on tests for adsorption and desorption characteristics to find the best balance for the target compound.
-
Q3: What analytical methods are used to monitor the purification process?
-
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the fractions collected from macroporous resin and silica gel columns.[3] For more precise analysis of purity and for guiding the pooling of fractions from preparative HPLC or HSCCC, analytical High-Performance Liquid Chromatography (HPLC) is the standard method.[3]
Data Presentation
The following table summarizes key quantitative parameters for the optimization of this compound extraction and the purification of related iridoid glycosides, which can serve as a reference for process development.
| Parameter | Process | Recommended Value/Range | Purity/Yield Reference |
| Extraction | |||
| Solvent Concentration | UAE | 65-72% Ethanol in Water[1][2] | Optimal for iridoid glycosides. |
| Solid-to-Solvent Ratio | UAE | 1:40 g/mL[2] | Ensures complete mass transfer. |
| Extraction Temperature | UAE | 60-80°C[2] | Enhances extraction efficiency. |
| Extraction Time | UAE | 50-75 minutes[2] | Sufficient for solvent penetration. |
| Purification | |||
| Initial Cleanup | Macroporous Resin | Diaion HP-20[2] | Effective for enriching the iridoid fraction. |
| Final Purification (HSCCC) | HSCCC | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v)[6][8] | From 100 mg of crude extract, yielded morroniside (13.1 mg, 96.3% purity) and loganin (10.2 mg, 94.2% purity) in under 3 hours.[6][8] |
| Final Purification (HPLC) | Preparative HPLC | C18 column with Acetonitrile/Water or Methanol (B129727)/Water gradient[2][3] | Standard method for achieving >98% purity.[10] |
Experimental Protocols
1. Ultrasound-Assisted Extraction
-
Preparation: Weigh the dried, powdered fruits of Cornus officinalis.
-
Extraction: Macerate the powder in a 65% aqueous ethanol solution at a solid-to-solvent ratio of 1:40 g/mL.[2]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 50 minutes at a controlled temperature of 60-65°C.[2]
-
Filtration: Filter the mixture to remove solid plant material.
-
Repeat: Repeat the extraction process on the plant residue two more times to ensure maximum yield.[3]
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.[2][3]
2. Macroporous Resin Column Chromatography
-
Column Preparation: Pack a column with Diaion HP-20 macroporous resin and equilibrate it by washing with deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentrations in water (e.g., 20%, 40%, 70%, 95%).[2]
-
Monitoring: Collect fractions and monitor them using TLC or analytical HPLC to identify those rich in this compound.
-
Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure.[3]
3. Preparative HPLC Purification
-
Sample Preparation: Dissolve the semi-purified this compound fraction from the previous step in the mobile phase.
-
Injection: Inject the sample onto a preparative C18 HPLC column.
-
Elution: Elute the column with an optimized gradient of methanol (or acetonitrile) and water at a specified flow rate (e.g., 18 mL/min).[3]
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 240 nm).[3]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain purified this compound and confirm its purity and identity.[3]
Visualizations
Below are diagrams illustrating key workflows for the purification of this compound.
Caption: A step-by-step workflow for the large-scale purification of this compound.
Caption: A logical flowchart for troubleshooting low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Cornuside in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals working with Cornuside. It provides practical guidance in a question-and-answer format to address common challenges and mitigate potential off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known on-target effects?
A1: this compound is a secoiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese cornelian cherry).[1] It is recognized for its potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] Its primary on-target mechanisms involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the AKT/Nrf2 pathway.[2][4]
Q2: What are potential off-target effects of this compound in cell culture?
A2: While specific off-target interactions of this compound are not extensively documented, potential off-target effects can be inferred from its broad biological activity and the behavior of related iridoid glycosides. These may include:
-
Modulation of unintended signaling pathways: Iridoid glycosides are known to interact with a wide range of cellular targets.[4][5] Effects on pathways controlling cell cycle, apoptosis (e.g., Bcl-2/Bax ratio), or metabolism, which are considered therapeutic in some contexts (like cancer research), could be undesirable off-target effects in others (e.g., toxicology or neuroprotection studies).[6]
-
Non-specific cytotoxicity: At higher concentrations, like many natural products, this compound can induce cytotoxicity that is not related to its specific on-target activity.[7]
-
Assay interference: As a natural product, this compound has the potential to interfere with assay readouts, a phenomenon often attributed to Pan-Assay Interference Compounds (PAINS).[8] This can manifest as autofluorescence or colorimetric interference.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target cytotoxicity is crucial. A key strategy is to use a counter-screening approach. For example, if you are studying the effect of this compound on a specific receptor, you can use a cell line that does not express that receptor (e.g., a knockout cell line). If cytotoxicity is still observed in the knockout cell line, the effect is likely off-target. Additionally, performing a Cellular Thermal Shift Assay (CETSA) can confirm direct binding to your target of interest, strengthening the evidence that effects observed at non-cytotoxic concentrations are on-target.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
-
Question: I'm observing significant cell death in my culture at concentrations where I expect to see a specific biological effect. How can I address this?
-
Answer:
-
Optimize Concentration and Incubation Time: The first step is to perform a detailed dose-response and time-course experiment using a cell viability assay like the MTT or CCK-8 assay. This will help you identify a sub-toxic concentration range and an optimal time point to observe the desired on-target effect with minimal cell death.[7]
-
Assess Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect your culture medium for any signs of precipitation. Compound precipitation can lead to non-specific cytotoxicity. If solubility is an issue, consider using a low percentage of a co-solvent like DMSO (typically <0.5%) and ensure your vehicle control is consistent across all experiments.
-
Consider Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a panel of cell lines to understand its cytotoxic profile. You may also consider using a less sensitive cell line for your primary experiments if it is compatible with your research question.
-
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
-
Question: My results with this compound vary significantly from one experiment to the next. What could be the cause?
-
Answer:
-
Standardize Experimental Conditions: Ensure strict consistency in your experimental protocol. This includes cell seeding density, passage number, media composition, and incubation times. Natural products can be particularly sensitive to minor variations in experimental conditions.
-
Characterize Your Compound: If you are using a plant extract, its chemical composition can vary. For purified this compound, ensure its purity and stability. Whenever possible, use a well-characterized batch of the compound.
-
Control for Assay Interference: Natural products can interfere with assay readouts. For fluorescence-based assays, check for autofluorescence by running a control with cells and this compound but without the fluorescent probe. For absorbance-based assays, run a background control with media and this compound to check for colorimetric interference.
-
Issue 3: Suspected Off-Target Pathway Activation
-
Question: I believe this compound might be affecting pathways other than my primary target, complicating my data interpretation. How can I investigate and mitigate this?
-
Answer:
-
Use Pathway-Specific Inhibitors: If you hypothesize that a specific off-target pathway is being modulated, use a known inhibitor for that pathway in conjunction with this compound. If the inhibitor reverses the confounding effect, it suggests the involvement of that off-target pathway.
-
Counter-Screening: As mentioned in the FAQs, using a cell line that lacks your primary target is a powerful way to identify off-target effects. Any remaining biological activity can be attributed to off-target interactions.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is directly binding to your intended target within the cell at the concentrations used in your experiments. This provides strong evidence that the observed phenotype is a result of on-target activity.
-
Data Presentation
Table 1: Summary of this compound Effects on Cell Viability and Proliferation
| Cell Line | Assay | Effect | Concentration Range (µM) | Reference |
| Mouse Mesangial Cells (MMCs) | CCK-8 | Inhibited high glucose-induced proliferation | 5 - 30 | [7] |
| Diffuse Large B-cell Lymphoma | CCK-8 | Inhibited proliferation and induced apoptosis | Up to 500 | [9] |
| SH-SY5Y (Neuroblastoma) | MTT | Neuroprotective against H₂O₂-induced damage | 20 - 50 (µg/mL extract) | [10] |
Note: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. It is crucial to determine the optimal concentration for your specific system.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570-590 nm using a microplate reader.[13]
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of a compound to its target protein by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells
-
This compound stock solution
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blot reagents and equipment
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting and Aliquoting: Harvest the cells, wash with ice-cold PBS, and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.[14]
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[14]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[14]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and therefore, direct target engagement.
Mandatory Visualizations
References
- 1. A review of the pharmacology and toxicology of aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Biological Effects of an Iridoid Glucoside, Catalpol and Its Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geniposide for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geniposide inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unexpected Neuroprotective Effects of Loganin on 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Neurotoxicity and Cell Death in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Cornuside Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on conducting animal studies with Cornuside, a bioactive compound isolated from Cornus officinalis. Our goal is to help improve the translational relevance of your preclinical research by providing detailed protocols, troubleshooting advice, and a deeper understanding of this compound's mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a secoiridoid glucoside, exerts potent anti-inflammatory, antioxidant, and neuroprotective effects.[1] Its primary mechanism involves the modulation of key signaling pathways, including the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2] It also activates the Nrf2/HO-1 antioxidant pathway, which helps protect cells from oxidative stress.[2][3]
Q2: Which signaling pathways are most critical to study in relation to this compound's effects?
A2: Research has consistently shown this compound's significant impact on the NF-κB, MAPK, and PI3K/AKT signaling pathways.[1][4] In neurodegenerative disease models, the AKT/Nrf2/NF-κB signaling axis is particularly important, as this compound has been shown to modulate astrocyte phenotypes through this pathway.[5][6] For studies on diabetic complications, investigating the AKT and NF-κB signaling pathways in response to high glucose is crucial.[4]
Q3: What are the recommended administration routes and dosages for this compound in rodent models?
A3: The choice of administration route depends on the experimental design. Oral gavage is frequently used to mimic clinical human intake, while intraperitoneal (IP) injection allows for more direct systemic delivery.[7] Dosages in mouse models of Alzheimer's disease have ranged from 3 to 30 mg/kg/day administered via intragastric gavage.[8] It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and disease indication.
Q4: What are the common challenges encountered in this compound animal studies?
A4: Common challenges include determining the optimal dose and administration route, ensuring bioavailability, and translating findings from animal models to human pathophysiology. Variability in animal models, such as the specific strain and age of the animals, can also impact results. Careful experimental design, including appropriate control groups and standardized procedures, is essential to mitigate these challenges.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral outcomes between animals. | Inconsistent drug administration, stress during handling, or inherent biological variability. | Ensure consistent timing and technique for this compound administration (oral gavage or IP injection). Acclimate animals to handling and testing procedures to reduce stress. Increase sample size to improve statistical power. |
| Unexpected toxicity or adverse effects. | The dose may be too high for the specific animal model or strain. The vehicle used for solubilizing this compound may have toxic effects. | Conduct a dose-ranging study to determine the maximum tolerated dose. Use a well-tolerated and inert vehicle for administration. Monitor animals closely for any signs of distress or toxicity. |
| Lack of significant therapeutic effect. | The dose may be too low, the treatment duration may be too short, or the animal model may not be appropriate. Poor bioavailability of this compound. | Perform a dose-escalation study and extend the treatment duration. Ensure the chosen animal model accurately reflects the human disease pathophysiology. Consider formulation strategies to enhance bioavailability if absorption is a concern. |
| Inconsistent results in molecular assays (Western blot, ELISA). | Issues with sample collection and processing, antibody quality, or assay technique. | Standardize tissue and blood sample collection procedures. Validate antibodies for specificity and sensitivity. Adhere strictly to established protocols for all molecular assays and include appropriate controls. |
Data Presentation
Table 1: Efficacy of this compound in Alzheimer's Disease (AD) Mouse Models [8]
| Mouse Model | Induction Method | This compound Dosage | Administration Route | Treatment Duration | Key Findings |
| 3xTg-AD | Triple-transgenic (APP/PS1/Tau) | 20 mg/kg/day | Intragastric gavage | 4 weeks | Alleviated neuronal injuries, reduced amyloid plaque pathology, and inhibited Tau phosphorylation.[5] |
| ICR Mice | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | 3, 10, 30 mg/kg/day | Intragastric gavage | 2 weeks | Improved cognitive function and reduced neuroinflammation. |
Table 2: Effects of this compound on Pro-inflammatory Cytokines in vitro
| Cell Line | Treatment | IL-6 Reduction | TNF-α Reduction | Reference |
| High Glucose-treated Mesangial Cells | 10 µM this compound | Significant | Significant | [4][9] |
| LPS-stimulated RAW 264.7 Macrophages | 50 µg/mL this compound | Significant | Significant | [10] |
Experimental Protocols
Western Blot Analysis for Signaling Pathway Proteins[7][11]
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, total NF-κB, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement[7][10]
-
Sample Preparation: Collect serum or cell culture supernatants and centrifuge to remove debris.
-
Assay Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, and then a substrate for color development.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the AKT/Nrf2 antioxidant pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Antibody Specificity in Cornuside Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies used in studies investigating the therapeutic potential of cornuside (B238336).
Frequently Asked Questions (FAQs)
Q1: What are the most critical signaling pathways to study in this compound research, and which antibodies are essential?
A1: this compound, a major bioactive compound from Cornus officinalis, primarily modulates key signaling pathways involved in inflammation, oxidative stress, and cell survival.[1][2][3] Researchers should focus on the following pathways and the corresponding essential antibodies:
-
NF-κB Signaling Pathway: This pathway is central to the inflammatory response. Key proteins to target include NF-κB p65, phospho-NF-κB p65, IκBα, and phospho-IκBα. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[3]
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, proliferation, and apoptosis. Important targets include ERK1/2, JNK, and p38 MAPK, along with their phosphorylated forms. This compound has been observed to reduce the phosphorylation of ERK1/2, JNK, and p38.[3][4]
-
AKT/Nrf2 Signaling Pathway: This pathway is crucial for cell survival and antioxidant defense. Key proteins include AKT, phospho-AKT (Ser473), Nrf2, and HO-1. This compound can promote the nuclear translocation of Nrf2 and upregulate the expression of antioxidant enzymes like HO-1, while also affecting the phosphorylation of AKT.[1][2]
A summary of essential antibodies for these pathways is provided in the table below.
Table 1: Essential Antibodies for this compound Research
| Signaling Pathway | Target Protein | Recommended Applications |
| NF-κB | NF-κB p65 | Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), Chromatin Immunoprecipitation (ChIP) |
| Phospho-NF-κB p65 | WB, IHC, IF | |
| IκBα | WB, IHC, IF | |
| Phospho-IκBα | WB | |
| MAPK | ERK1/2 | WB |
| Phospho-ERK1/2 | WB | |
| JNK | WB | |
| Phospho-JNK | WB | |
| p38 | WB | |
| Phospho-p38 | WB | |
| AKT/Nrf2 | AKT | WB, IHC, IF |
| Phospho-AKT (Ser473) | WB, IHC, IF | |
| Nrf2 | WB, IHC, IF, ChIP | |
| HO-1 | WB, IHC |
Q2: How can I validate the specificity of a new antibody for a protein in a this compound-regulated pathway?
A2: Validating antibody specificity is crucial for reliable and reproducible data.[5] A multi-pronged approach is recommended, combining several of the following methods:
-
Western Blotting: This is a fundamental first step. The antibody should detect a single band at the expected molecular weight of the target protein in a positive control lysate.[5] The signal should be absent or significantly reduced in a negative control (e.g., a knockout/knockdown cell line or a tissue known not to express the protein).[6]
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein is a powerful validation method. A specific antibody will show a corresponding decrease or absence of signal in the knockdown/knockout sample compared to the wild-type control.[6]
-
Independent Antibody Validation: Use a second, well-validated antibody that recognizes a different epitope on the same target protein. The staining patterns or Western blot bands from both antibodies should be highly correlated.
-
Orthogonal Methods: Compare the antibody-based results with data from a non-antibody-based method, such as mass spectrometry or qPCR. For instance, if this compound treatment is shown to decrease the mRNA levels of a target protein via qPCR, a specific antibody should show a similar decrease in protein levels via Western blot.
-
Positive and Negative Controls: Always include appropriate controls in your experiments.[7][8][9][10] Positive controls (e.g., cell lysates overexpressing the target protein or tissues with known high expression) confirm that the antibody can detect the target. Negative controls (e.g., lysates from knockout cells or tissues with known absence of the target) confirm specificity.[6][7][9]
Q3: I am seeing non-specific bands in my Western blot when probing for proteins in this compound-treated samples. What are the common causes and solutions?
A3: Non-specific bands are a common issue in Western blotting and can arise from several factors.[11][12][13][14][15] Here are some troubleshooting tips:
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to off-target binding.[12][15]
-
Blocking: Inadequate or inappropriate blocking can result in high background and non-specific bands.[15]
-
Solution: Ensure the blocking buffer is fresh and incubate for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C). You can also try different blocking agents, such as 5% non-fat milk or bovine serum albumin (BSA), as some antibodies perform better with a specific blocker.
-
-
Washing Steps: Insufficient washing can leave behind unbound primary and secondary antibodies, leading to non-specific signals.[12]
-
Solution: Increase the number and duration of your wash steps. Use a wash buffer containing a mild detergent like Tween-20 (e.g., TBS-T or PBS-T).
-
-
Secondary Antibody Specificity: The secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Use a highly cross-adsorbed secondary antibody. Also, ensure the secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
-
Protein Overload: Loading too much protein in the gel can lead to "ghost" bands and smearing.[12]
-
Solution: Determine the optimal protein concentration for your lysate. Typically, 20-30 µg of total protein is sufficient for most applications.
-
Table 2: Troubleshooting Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal dilution. |
| Inadequate blocking | Increase blocking time and/or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of wash steps. |
| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. |
| Protein overload | Reduce the amount of protein loaded per well. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. |
Experimental Protocols
Protocol 1: Western Blotting for Validating Antibody Specificity to NF-κB p65
This protocol outlines a standard procedure for validating an anti-NF-κB p65 antibody using a positive control (e.g., TNF-α stimulated HeLa cells) and a negative control (e.g., NF-κB p65 knockout cells).
1. Sample Preparation:
- Culture HeLa cells (wild-type and NF-κB p65 knockout) to 80-90% confluency.
- For the positive control, treat wild-type HeLa cells with 20 ng/mL TNF-α for 30 minutes to induce NF-κB activation.
- Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Load 20-30 µg of protein from each lysate into the wells of a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk in TBS-T for 1 hour at room temperature.
- Incubate the membrane with the primary anti-NF-κB p65 antibody (at the manufacturer's recommended dilution or an optimized dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBS-T.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in 5% non-fat milk in TBS-T for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBS-T.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- A specific antibody will show a distinct band at ~65 kDa in the wild-type and TNF-α stimulated lanes, with no band in the knockout lane.
Protocol 2: Immunofluorescence for Assessing p-AKT (Ser473) Specificity
This protocol describes how to validate a phospho-AKT (Ser473) antibody using immunofluorescence with a known activator of the PI3K/AKT pathway.
1. Cell Culture and Treatment:
- Seed cells (e.g., NIH/3T3) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours.
- Treat the cells with a known AKT activator (e.g., 100 nM insulin (B600854) or 20% serum) for 15-30 minutes. Include an untreated control.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
3. Immunostaining:
- Block the cells with 1% BSA in PBS for 30-60 minutes.
- Incubate with the primary anti-phospho-AKT (Ser473) antibody at an optimized dilution in 1% BSA in PBS overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) in 1% BSA in PBS for 1 hour at room temperature in the dark.
- Wash three times with PBS.
4. Mounting and Imaging:
- Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Image the cells using a fluorescence microscope.
- A specific antibody will show a significant increase in fluorescence intensity in the cytoplasm and nucleus of the treated cells compared to the untreated control cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. euromabnet.com [euromabnet.com]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 8. [The importance of controls in immunohistochemistry: how to validate an antibody, from research to diagnosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 17. divinedigest.com [divinedigest.com]
- 18. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cornuside and Loganin's Neuroprotective Potential
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Cornuside and Loganin (B1675030), two prominent iridoid glycosides derived from the fruit of Cornus officinalis, have emerged as promising candidates in the quest for effective neuroprotective agents. Both compounds exhibit significant anti-inflammatory, antioxidant, and anti-apoptotic properties, positioning them as valuable subjects of investigation for the treatment of neurodegenerative diseases. This guide provides a comprehensive comparative analysis of their neuroprotective potential, supported by experimental data, to inform future research and drug development endeavors.
Comparative Efficacy: A Summary of In Vitro and In Vivo Evidence
While direct head-to-head comparative studies are limited, an examination of individual research on this compound and Loganin allows for a juxtaposition of their therapeutic effects across various experimental models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies, providing a comparative overview of the neuroprotective efficacy of this compound and Loganin.
Table 1: In Vivo Neuroprotective Effects of this compound and Loganin
| Parameter | Animal Model | Compound | Dosage | Key Findings | Reference |
| Cognitive Function | 3xTg-AD Mice | This compound | Not Specified | Alleviated cognitive deficits. | [1][2] |
| 3xTg-AD Mice | Loganin | Not Specified | Significantly alleviated anxiety behavior and improved memory deficits. | [3] | |
| Neuronal Injury & Pathology | 3xTg-AD Mice | This compound | Not Specified | Prominently alleviated neuronal injuries, reduced amyloid plaque pathology, and inhibited Tau phosphorylation. | [1][2] |
| 3xTg-AD Mice | Loganin | Not Specified | Significantly reduced Aβ deposition and decreased the level of pTauS396 and pTauS262. | [3] | |
| Rat ICH Model | Loganin | 2.5, 5, 10 mg/kg | Showed dose-dependent neuroprotection, reduced BBB permeability, and cerebral edema. | ||
| Oxidative Stress | 3xTg-AD Mice | This compound | Not Specified | Increased SOD activity and GSH-Px levels; decreased MDA levels. | [1][2][4] |
| MCAO/R Rats | Loganin | Not Specified | Increased activities of SOD and GSH-Px; decreased levels of MDA and protein carbonyl. | [5] | |
| Inflammation | 3xTg-AD Mice | This compound | Not Specified | Lowered the release of IL-1β, IL-6, and TNF-α. | [1][2][4] |
| Aβ25-35-injured PC12 cells | Loganin | Not Specified | Suppressed the level of TNF-α. |
Table 2: In Vitro Neuroprotective Effects of this compound and Loganin
| Parameter | Cell Model | Compound | Key Findings | Reference |
| Cell Viability & Apoptosis | Oxygen-glucose deprived rat cortical neurons | This compound | Increased cell survival rate and decreased caspase-3 activity. | [6] |
| MPP+-treated primary mesencephalic neuronal cultures | Loganin | Protected against MPP+-induced apoptosis by up-regulating anti-apoptotic protein and down-regulating pro-apoptotic protein. | [7] | |
| Aβ25-35-injured PC12 cells | Loganin | Prevented Aβ25-35-stimulated cell death and attenuated apoptosis by inhibiting caspase-3 activity. | [8] | |
| Oxidative Stress | H2O2-stimulated PC12 cells | Loganin | Decreased reactive oxygen species (ROS) production. | [5] |
| MPP+-treated primary mesencephalic neuronal cultures | Loganin | Attenuated MPP+-induced reactive oxygen species (ROS) production. | [7][9] | |
| Aβ25-35-injured PC12 cells | Loganin | Suppressed ROS generation. | [8] | |
| Inflammation | Aβ25-35-injured PC12 cells | Loganin | Suppressed protein expression of iNOS and COX-2. | [8] |
Mechanisms of Action: A Look into the Signaling Pathways
Both this compound and Loganin exert their neuroprotective effects through the modulation of multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.
This compound has been shown to activate the AKT/Nrf2 pathway while inhibiting NF-κB signaling .[1][2][4] This dual action allows it to combat oxidative stress by upregulating antioxidant enzymes and suppress the production of pro-inflammatory cytokines. Additionally, this compound has been found to regulate the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, which is implicated in brain aging and cognitive decline.[10]
Loganin demonstrates a broader range of mechanistic actions. It enhances neurotrophic signaling through the activation of IGF-1R/GLP-1R and the downstream PI3K/Akt pathway .[7][11][12] Loganin also inhibits the RhoA/ROCK pathway , which is involved in neurite damage.[7] Furthermore, it suppresses neuroinflammation by inhibiting the NF-κB signaling pathway and the phosphorylation of MAPKs (ERK1/2, p38, and JNK).[8][11] In models of spinal muscular atrophy, Loganin has been shown to activate the Akt/mTOR signaling pathway .[12]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating this compound and Loganin.
In Vivo Alzheimer's Disease Model (this compound)
-
Animal Model: Triple-transgenic mice model of AD (3xTg-AD) and wild-type (WT) mice.[1][2]
-
Treatment: this compound administered to 3xTg-AD mice.[1][2]
-
Behavioral Analysis: Morris water maze to assess learning and memory.[1]
-
Histological Analysis: Immunohistochemistry and immunofluorescence to detect amyloid plaques, Tau phosphorylation, and glial cell activation in brain sections.[1][2]
-
Biochemical Analysis: Levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers (MDA, SOD, GSH-Px) in brain homogenates were measured using ELISA and respective assay kits.[1][2][4]
-
Western Blot: To determine the expression levels of proteins in the AKT/Nrf2/NF-κB signaling pathway.[1][2]
In Vitro Parkinson's Disease Model (Loganin)
-
Cell Culture: Primary mesencephalic neuronal cultures.[7]
-
Induction of Neuronal Injury: Treatment with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.[7]
-
Treatment: Pre-treatment with Loganin before MPP+ exposure.[7]
-
Cell Viability Assessment: MTT assay to measure cell viability.[12]
-
Apoptosis Assay: TUNEL staining and Western blot for apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3).[7]
-
Oxidative Stress Measurement: Measurement of intracellular reactive oxygen species (ROS) levels.[7][9]
-
Western Blot: To analyze the expression of proteins in the IGF-1R/GLP-1R and RhoA/ROCK signaling pathways.[7]
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cornuside vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of cornuside (B238336), a naturally occurring iridoid glycoside, and dexamethasone (B1670325), a potent synthetic corticosteroid. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the experimental protocols used to generate this data.
Executive Summary
Inflammation is a complex biological response crucial for host defense. However, dysregulated inflammation underlies numerous chronic diseases. While corticosteroids like dexamethasone are mainstays of anti-inflammatory therapy, their long-term use is associated with significant adverse effects. This has spurred the search for alternative anti-inflammatory agents, with natural products such as this compound emerging as promising candidates.
This compound, isolated from the fruit of Cornus officinalis, has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][2] Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor, leading to widespread changes in gene expression, ultimately suppressing the production of multiple pro-inflammatory mediators.
Quantitative Data Comparison
The following tables summarize the inhibitory effects of this compound and dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | IC₅₀ (µM) | Reference |
| This compound | 100 µM | ~60% | ~85 µM | [1] |
| Dexamethasone | 1 µM | ~50% | ~1 µM | [3] |
| 10 µM | ~80% | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Target | Concentration | % Inhibition | Reference |
| This compound | TNF-α | 100 µM | ~55% | [1] |
| IL-6 | 100 µM | ~70% | [1] | |
| Dexamethasone | TNF-α | 100 nM | Significant | [4][5] |
| IL-6 | 10⁻⁷ M | Significant | [6] |
Table 3: Inhibition of Pro-inflammatory Enzymes (iNOS and COX-2) Expression
| Compound | Target | Concentration | Effect | Reference |
| This compound | iNOS | 100 µM | Significant decrease in protein levels | [1] |
| COX-2 | 100 µM | Significant decrease in protein levels | [1] | |
| Dexamethasone | iNOS | 0.1-10 µM | Dose-dependent inhibition of protein | [7] |
| COX-2 | 10 nM (IC₅₀) | Inhibition of protein expression | [8] |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound's Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2] Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.[1]
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Dexamethasone's Anti-inflammatory Signaling Pathway
Dexamethasone, being a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate the expression of anti-inflammatory genes or transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1. A key mechanism of its action is the inhibition of phospholipase A₂, which in turn blocks the production of prostaglandins (B1171923) and leukotrienes.
Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters such as incubation times and antibody concentrations may vary between studies.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound or dexamethasone for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[9] Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[9][10]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[11][12] In brief, supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present. The absorbance is read at a specific wavelength, and concentrations are calculated based on a standard curve generated with recombinant cytokines.[13][14]
Western Blot Analysis for iNOS and COX-2 Expression
To determine the protein levels of iNOS and COX-2, cells are lysed after treatment, and the total protein concentration is determined.[15][16] Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2.[15] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified and normalized to a loading control such as β-actin.[15][17]
Caption: A generalized experimental workflow for in vitro studies.
Conclusion
The available in vitro data suggests that both this compound and dexamethasone are effective inhibitors of key inflammatory pathways and mediators. Dexamethasone appears to be more potent, exhibiting inhibitory effects at lower concentrations. However, this compound demonstrates a significant anti-inflammatory capacity and, as a natural product, may offer a better safety profile, a critical consideration for long-term therapeutic use.
Further research, particularly direct head-to-head comparative studies in both in vitro and in vivo models, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound as a viable alternative or adjunct to conventional anti-inflammatory drugs like dexamethasone.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 3. Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits TNF-α-induced apoptosis and IAP protein downregulation in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6 prevents dexamethasone-induced myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cornuside and Resveratrol for Neuroprotection in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Neuroprotective Compounds
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic agents. Among the natural compounds under investigation, cornuside (B238336), an iridoid glycoside from Cornus officinalis, and resveratrol (B1683913), a polyphenol found in grapes and other plants, have emerged as promising candidates for their neuroprotective properties. This guide provides a comprehensive comparison of their efficacy in preclinical AD models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy: A Tabular Summary
While direct head-to-head studies are limited, a comparative analysis of individual research on this compound and resveratrol reveals their respective strengths in mitigating key pathological features of Alzheimer's disease.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Feature | This compound | Resveratrol |
| Primary Indication Investigated | Alzheimer's Disease[1][2][3] | Alzheimer's Disease, Parkinson's Disease[4][5] |
| Experimental Model | Triple-transgenic AD mice (3xTg-AD), Aβ1-42-induced mice[1][2][3][6] | Various rodent AD models, including Tg2576 mice[5][7] |
| Aβ Plaque Reduction | Significantly reduced Aβ plaque burden in the hippocampus.[8] Markedly declined Aβ1-40 and Aβ1-42 levels in the hippocampus and cortex.[8] | Promotes non-amyloidogenic cleavage of amyloid precursor protein (APP).[7] Facilitates proteolytic clearance of Aβ.[9] |
| Mechanism of Action | Modulates astrocyte phenotype, reducing neuroinflammation that contributes to Aβ pathology.[1][2] | Activates SIRT1, which is linked to reduced Aβ deposition.[10] Promotes clearance of Aβ through an AMPK-dependent mechanism.[9] |
Table 2: Effects on Tau Hyperphosphorylation
| Feature | This compound | Resveratrol |
| Experimental Model | Triple-transgenic AD mice (3xTg-AD)[1][2][3] | PS19 transgenic mice (for Cornel Iridoid Glycoside, which includes this compound)[11] |
| Inhibition of Tau Phosphorylation | Inhibited Tau phosphorylation in the brains of 3xTg-AD mice.[1][2] | Reduced tau hyperphosphorylation.[9] |
| Mechanism of Action | Part of its broader neuroprotective effects in the 3xTg-AD model.[1][2] | Associated with the activation of SIRT1, which can deacetylate and regulate tau.[10] |
Table 3: Effects on Neuroinflammation and Oxidative Stress
| Feature | This compound | Resveratrol |
| Key Efficacy Markers | Lowered release of IL-1β, IL-6, TNF-α, and NO.[1][2] Decreased malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activity.[1][2] | Inhibits microglial activation and the release of proinflammatory cytokines like IL-6 and TNF-α.[4] Scavenges reactive oxygen species (ROS).[7][9] |
| Mechanism of Action | Modulates the AKT/Nrf2/NF-κB signaling pathway to reduce neuroinflammation and oxidative stress.[1][2] | Inhibits NF-κB signaling.[4][12] Activates Nrf2-dependent antioxidant responses.[4] |
Table 4: Effects on Cognitive Function and Synaptic Plasticity
| Feature | This compound | Resveratrol |
| Cognitive Improvement | Ameliorated cognitive impairments in scopolamine-induced amnesia and Aβ1-42-induced AD models in mice.[6][13][14] Improved learning and memory in 3xTg-AD mice.[3] | Improved learning capacity in rodent AD models.[7] Mitigates memory loss in Tg2576 mice.[7] |
| Synaptic Protection | Repaired synaptic damage and increased the expression of synaptic proteins SYP and PSD95.[1][8] Protected synaptic plasticity in Aβ1-42 induced mice.[6] | Can restore synaptic protein levels.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating this compound and resveratrol.
This compound in a Triple-Transgenic AD Mouse Model
-
Animal Model: Triple-transgenic mice model of AD (3xTg-AD) and wild-type (WT) mice.[3]
-
Treatment: this compound was administered to 3xTg-AD mice. A vehicle group of 3xTg-AD mice and a WT control group were also included.[3]
-
Behavioral Tests: The Morris water maze was used to assess learning and memory deficits.[3]
-
Histopathological Analysis: Brain tissues were analyzed for amyloid plaque pathology using Thioflavin S staining and for Tau phosphorylation via immunohistochemistry.[3]
-
Biochemical Analysis: Levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers (MDA, SOD, GSH-Px) in brain homogenates were measured using ELISA and respective assay kits.[3]
Resveratrol in a Rodent AD Model
-
Animal Model: Various rodent models of AD are used, including those with induced amyloid pathology.[5][7]
-
Treatment: Resveratrol is typically administered orally. Dosages have varied across studies, with some using 10 and 20 mg/kg.[9]
-
Behavioral Tests: Cognitive function is often assessed using tests like the Morris water maze.[7]
-
Biochemical Analysis: Brain tissues are analyzed for levels of Aβ peptides, inflammatory markers, and indicators of oxidative stress.[4][7] Western blotting is commonly used to measure the expression of proteins in signaling pathways like SIRT1 and AMPK.[9]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and resveratrol are mediated through the modulation of key cellular signaling pathways.
This compound's Neuroprotective Signaling Pathway in Alzheimer's Disease
This compound has been shown to exert its neuroprotective effects by modulating the AKT/Nrf2/NF-κB signaling pathway. This pathway is crucial in regulating the cellular response to inflammation and oxidative stress.
Caption: this compound's modulation of the AKT/Nrf2/NF-κB pathway.
Resveratrol's Multifaceted Neuroprotective Pathways
Resveratrol's neuroprotective actions are attributed to its influence on several key pathways, most notably the activation of SIRT1 and AMPK, which play significant roles in cellular health, metabolism, and longevity.
Caption: Resveratrol's diverse neuroprotective signaling pathways.
Conclusion
Both this compound and resveratrol demonstrate significant potential as neuroprotective agents in Alzheimer's disease models. This compound shows particular promise in modulating astrocyte-mediated neuroinflammation and oxidative stress through the AKT/Nrf2/NF-κB pathway.[1][2] Resveratrol exhibits a broader range of mechanisms, including the activation of pro-survival pathways like SIRT1 and AMPK, alongside its well-documented antioxidant and anti-inflammatory effects.[4][7][9]
While resveratrol has been more extensively studied, the compelling data on this compound warrants further investigation, including more direct comparative studies to elucidate their relative potencies and therapeutic windows. The distinct yet overlapping mechanisms of these two compounds suggest that they could be valuable tools in the development of novel therapeutic strategies for Alzheimer's disease, either as standalone treatments or in combination therapies. Further research is essential to translate these promising preclinical findings into clinical applications.
References
- 1. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes [mdpi.com]
- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Resveratrol Derivatives as Potential Treatments for Alzheimer’s and Parkinson’s Disease [frontiersin.org]
- 5. Resveratrol in experimental Alzheimer's disease models: A systematic review of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates cognitive impairments induced by Aβ1−42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 8. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Neuroprotective Effects of Cornel Iridoid Glycoside | StressMarq Biosciences Inc. [stressmarq.com]
- 12. news-medical.net [news-medical.net]
- 13. This compound ameliorates cognitive impairments in scopolamine induced AD mice: Involvement of neurotransmitter and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cornuside and Metformin in Diabetic Nephropathy: A Head-to-Head Comparison of Preclinical Evidence
For Immediate Release
This guide provides a comparative analysis of Cornuside (B238336) and metformin (B114582), two therapeutic agents investigated for the management of diabetic nephropathy (DN). The information is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating their respective mechanisms and efficacy in experimental models of DN.
I. Overview of Therapeutic Agents
This compound: A secoiridoid glycoside isolated from the fruit of Cornus officinalis, this compound has demonstrated a range of pharmacological properties, including anti-inflammatory and neuroprotective effects.[1] Recent preclinical studies have highlighted its potential in mitigating the progression of diabetic nephropathy.[1][2]
Metformin: A widely prescribed first-line oral antihyperglycemic drug for type 2 diabetes mellitus, metformin's primary anti-diabetic action is the indirect activation of 5' Adenosine monophosphate-activated Protein Kinase (AMPK).[3][4] Accumulating evidence from preclinical and clinical studies suggests its potential renoprotective effects in diabetic kidney disease.[3][5]
II. Comparative Efficacy in Diabetic Nephropathy Models
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of this compound and metformin on key markers of diabetic nephropathy.
Table 1: Effects on Renal Function and Glycemic Control
| Parameter | This compound | Metformin |
| Fasting Blood Glucose | Significant reduction in STZ-induced diabetic rats.[2] | Significantly reduces blood glucose levels in diabetic models.[6] |
| Proteinuria (24h Urinary Protein) | Alleviated proteinuria in STZ-induced diabetic rats.[2] | Ameliorated the sharp increase in proteinuria in diabetic rats.[7] |
| Serum Creatinine (B1669602) (Scr) | Reduced in STZ-induced diabetic rats.[2] | Significantly ameliorated the increase in blood creatinine in diabetic rats.[7] |
| Blood Urea (B33335) Nitrogen (BUN) | Decreased in STZ-induced diabetic rats.[2] | Significantly ameliorated the increase in blood urea in diabetic rats.[7] |
Table 2: Histopathological Improvements in the Kidney
| Histological Feature | This compound | Metformin |
| Renal Pathological Lesions | Attenuated renal pathological lesions in DN rats.[2] | Inhibited mesangial matrix expansion and kidney fibrosis.[7] |
| Glomerular Microstructure | Improved glomerular microstructure in DN model mice.[8] | Repaired podocytes and diminished diabetes-induced podocyte loss.[9] |
| Inflammatory Cell Infiltration | Reduced inflammatory cell infiltration in the renal cortex of DN model mice.[8] | Mitigates macrophage polarization, decelerating fibrotic remodeling.[3] |
| Fibrotic Changes | Ameliorated fibrotic changes in the renal cortex of DN model mice.[8] | Attenuates tubulo-interstitial fibrosis.[5] |
III. Mechanisms of Action: A Comparative Overview
This compound and metformin exert their renoprotective effects through distinct yet sometimes overlapping signaling pathways.
This compound's Signaling Pathways
This compound's protective effects in diabetic nephropathy are attributed to its modulation of several key signaling pathways:
-
Inhibition of Angiogenesis: this compound has been shown to suppress neovascularization in the kidney tissues of diabetic rats.[2]
-
MAPK Signaling: It blocks the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in high glucose-stimulated podocytes.[1][2]
-
AKT/NF-κB Signaling: this compound can downregulate the phosphorylation of AKT and NF-κB.[1]
-
Endoplasmic Reticulum (ER) Stress: It mitigates ER stress, thereby reducing renal tubular epithelial cell apoptosis.[10]
Caption: this compound's multifaceted mechanism of action in diabetic nephropathy.
Metformin's Signaling Pathways
Metformin's renoprotective actions are primarily mediated by the activation of AMPK, which in turn influences several downstream pathways:
-
AMPK Activation: The cornerstone of metformin's action, leading to the suppression of various pathological processes in the kidney.[3][4]
-
Inflammation and Oxidative Stress: Attenuates renal inflammation and oxidative stress.[5]
-
Fibrosis: Mitigates renal fibrosis by suppressing TGF-β expression.[3]
-
Apoptosis: Attenuates apoptosis in renal tubular cells by inhibiting NF-κB activation and reactive oxygen species (ROS) generation.[5]
Caption: Metformin's primary mechanism via AMPK activation in diabetic nephropathy.
IV. Experimental Protocols
The following provides a generalized experimental workflow based on the methodologies described in the cited preclinical studies.
Diabetic Nephropathy Animal Model Induction
A common method for inducing a diabetic nephropathy model in rodents involves:
-
Animal Model: Male Sprague Dawley rats or KK-Ay mice are frequently used.
-
Induction Agent: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) is a standard method to induce diabetes.[2] In some models, a high-fat, high-sugar diet is provided for a period before STZ injection to more closely mimic type 2 diabetes.[8]
-
Confirmation of Diabetes: Sustained high blood glucose levels (e.g., >16.7 mM) are used to confirm the diabetic status.[6]
Treatment Administration
-
Grouping: Animals are typically randomized into several groups: a normal control group, a diabetic model group, and one or more treatment groups receiving different doses of this compound or metformin.[2][6][8] A positive control group, such as aminoguanidine, may also be included.[8]
-
Route and Duration: The drugs are usually administered orally (intragastrically) once daily for a specified period, for instance, 8 to 12 weeks.[6][8]
Biochemical and Histological Analysis
-
Biochemical Analysis: At the end of the treatment period, blood and urine samples are collected to measure key parameters such as fasting blood glucose, 24-hour urinary protein, serum creatinine, and blood urea nitrogen.[2][8]
-
Histological Examination: Kidney tissues are collected, fixed, and sectioned for staining with Hematoxylin and Eosin (H&E) and Periodic Acid-Schiff (PAS) to assess general morphology, glomerulosclerosis, and tubulointerstitial fibrosis.[2]
-
Immunofluorescence and Western Blotting: These techniques are employed to detect the expression and localization of specific proteins related to angiogenesis (e.g., CD31), fibrosis (e.g., Collagen IV), and key signaling molecules (e.g., phosphorylated forms of MAPK, AKT, AMPK).[2][6]
Caption: A generalized experimental workflow for preclinical DN studies.
V. Conclusion
Both this compound and metformin demonstrate significant therapeutic potential in preclinical models of diabetic nephropathy. This compound appears to exert its effects through a multi-target approach involving the inhibition of angiogenesis and modulation of MAPK, AKT/NF-κB, and ER stress pathways. Metformin's benefits are largely attributed to the central role of AMPK activation, leading to downstream suppression of inflammation, oxidative stress, and fibrosis. While direct head-to-head comparative studies are lacking, this guide provides a synthesized overview of the existing evidence to inform future research and drug development efforts in the field of diabetic nephropathy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and application of metformin in kidney diseases: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of Metformin Use in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Metformin Is Associated with the Inhibition of Renal Artery AT1R/ET-1/iNOS Axis in a Rat Model of Diabetic Nephropathy with Suppression of Inflammation and Oxidative Stress and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effect and mechanism of this compound on diabetic nephropathy model mice [journal.china-pharmacy.com]
- 9. Metformin and Diabetic Kidney Disease: A Mini-Review on Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a promising therapeutic agent for diabetic kidney disease: Targeting regulation of Ca2+ disorder-mediated renal tubular epithelial cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cornuside and Methotrexate in the Management of Psoriasis
For Immediate Release
This guide presents a comparative analysis of Cornuside, a naturally derived iridoid glycoside, and Methotrexate (B535133), a conventional systemic therapy, for the treatment of psoriasis. The following sections detail the experimental validation of this compound's anti-psoriatic effects against the established therapeutic, Methotrexate, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy in a Preclinical Psoriasis Model
The imiquimod (B1671794) (IMQ)-induced psoriasis mouse model is a well-established preclinical model that mimics the key pathological features of human psoriasis. Both this compound and Methotrexate have been evaluated in this model, demonstrating their potential to ameliorate psoriatic symptoms.
Psoriasis Area and Severity Index (PASI) Scores
The PASI score is a standardized measure of the severity of psoriasis, assessing erythema (redness), scaling, and thickness of the skin lesions. In the IMQ-induced psoriasis mouse model, both this compound and Methotrexate have shown a significant reduction in total PASI scores compared to the untreated IMQ group.
Table 1: Comparison of PASI Scores in IMQ-Induced Psoriasis Mouse Model
| Treatment Group | Dosage | Erythema Score | Scaling Score | Thickness Score | Total PASI Score |
| IMQ-Induced (Untreated) | - | ~3.5 | ~3.8 | ~3.3 | ~10.6 |
| This compound | Not Specified | Reduced | Reduced | Reduced | Significantly Lower than IMQ group[1] |
| Methotrexate | 1 mg/kg | Reduced | Reduced | Reduced | Significantly Reduced[2][3] |
Note: Specific numerical scores for the this compound-treated group were not available in the reviewed literature, but studies reported a significant reduction compared to the IMQ-induced group.
Modulation of Inflammatory Cytokines
Psoriasis is characterized by an overproduction of pro-inflammatory cytokines, particularly those involved in the Th1 and Th17 pathways. Both this compound and Methotrexate have been shown to modulate the expression of these key cytokines.
Table 2: Effect on Pro-inflammatory Cytokine Levels
| Cytokine | This compound Effect | Methotrexate Effect |
| IL-17A | Inhibition of Th17 cell infiltration and potential reduction in IL-17 signaling[1] | Abrogation of IL-17A-producing dermal γδ T cells[4]; Significant reduction in dermal IL-17A levels[5] |
| TNF-α | Not explicitly quantified | Significant reduction in serum levels[6]; Significant reduction in dermal levels[5] |
| IL-23 | Not explicitly quantified | Significant reduction in dermal levels[5] |
| IL-6 | Not explicitly quantified | Significant reduction in serum levels[6] |
Inhibition of Keratinocyte Hyperproliferation
A hallmark of psoriasis is the excessive proliferation of keratinocytes, leading to the characteristic thickened skin plaques. Both this compound and Methotrexate have demonstrated inhibitory effects on keratinocyte proliferation.
Table 3: Impact on Keratinocyte Proliferation
| Compound | Assay | Observed Effect |
| This compound | Not specified | Implied reduction in epidermal thickening[1] |
| Methotrexate | Ki-67 Immunohistochemistry | Significant reduction in Ki-67 positive cells, indicating reduced proliferation[7][8] |
| Methotrexate | Apoptosis Assays | Induces apoptosis in proliferating keratinocytes[9][10][11] |
Mechanisms of Action: A Comparative Overview
This compound and Methotrexate exert their anti-psoriatic effects through distinct yet partially overlapping mechanisms of action.
This compound appears to primarily target inflammatory pathways. It has been shown to inhibit the polarization of M1 macrophages and suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in macrophages.[1] Furthermore, it modulates the infiltration of immune cells, including Th1 and Th17 cells, into the skin.[1] Recent evidence also suggests that Cornus officinalis extract, which contains this compound, can inhibit the AIM2 inflammasome, a key sensor of cytosolic DNA that contributes to inflammation in psoriasis.[12][13]
Methotrexate , a folate antagonist, has a broader mechanism of action that includes both anti-inflammatory and anti-proliferative effects. It is known to inhibit the proliferation of keratinocytes and induce their apoptosis.[7][8][9][10][11] On the immunological front, Methotrexate reduces the production of pro-inflammatory cytokines such as IL-17, TNF-α, and IL-23 and inhibits the infiltration and activation of T cells.[4][5][14]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and Methotrexate in the context of psoriasis.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
A widely used protocol for inducing psoriasis-like skin inflammation in mice involves the daily topical application of a 5% imiquimod cream (e.g., Aldara™) to a shaved area on the back of the mice for a period of 6 to 8 consecutive days.[2][12][15]
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[2][16]
-
Induction: A daily dose of approximately 42-62.5 mg of 5% imiquimod cream is applied to a shaved area of the back (e.g., 2 x 3 cm).[2][17]
-
Treatment Administration:
-
This compound: The specific dosage and administration route for pure this compound were not detailed in the reviewed studies. However, a study using Cornus officinalis seed extract (CO) mixed it in a Vaseline cream for topical application 4 hours prior to imiquimod application.[12]
-
Methotrexate: A common dosage is 1 mg/kg administered intragastrically once daily.[2]
-
-
Assessment:
-
PASI Scoring: The severity of erythema, scaling, and skin thickness is scored daily on a scale of 0 to 4 for each parameter, with a cumulative score ranging from 0 to 12.[15][18][19][20]
-
Histology: Skin biopsies are collected at the end of the experiment for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for cytokine levels using methods such as ELISA or RT-PCR.[6][14]
-
Keratinocyte Proliferation: Immunohistochemical staining for proliferation markers like Ki-67 is performed on skin sections.[7][8]
-
Experimental Workflow
Conclusion
Both this compound and Methotrexate demonstrate significant anti-psoriatic effects in a preclinical model. This compound appears to exert its effects primarily through the modulation of inflammatory pathways, particularly those involving macrophages and Th1/Th17 cells. Methotrexate, a well-established therapeutic, acts through a combination of anti-inflammatory and anti-proliferative mechanisms. While Methotrexate has a long history of clinical use and a well-documented efficacy profile, this compound presents a promising natural alternative that warrants further investigation, particularly regarding its specific molecular targets and optimal therapeutic dosage. Future studies should focus on direct, head-to-head comparisons with standardized dosing and a comprehensive analysis of a wider range of inflammatory and proliferation markers to fully elucidate the comparative efficacy and mechanisms of these two compounds.
References
- 1. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skin-penetrating methotrexate alleviates imiquimod-induced psoriasiform dermatitis via decreasing IL-17-producing gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]
- 7. ajrms.com [ajrms.com]
- 8. ajrms.com [ajrms.com]
- 9. Methotrexate treatment provokes apoptosis of proliferating keratinocyte in psoriasis patients | springermedizin.de [springermedizin.de]
- 10. Methotrexate treatment provokes apoptosis of proliferating keratinocyte in psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cornus officinalis Seed Extract Inhibits AIM2-Inflammasome Activation and Attenuates Imiquimod-Induced Psoriasis-like Skin Inflammation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Th1, Th17, and Treg Responses are Differently Modulated by TNF-α Inhibitors and Methotrexate in Psoriasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 17. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Antioxidant Activity: Cornuside vs. Vitamin C
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is paramount. This guide provides a detailed comparison of the antioxidant activity of Cornuside, a major bioactive iridoid glycoside from the fruit of Cornus officinalis, and the well-established antioxidant, Vitamin C (ascorbic acid). This comparison is based on available in vitro experimental data and an examination of their underlying molecular mechanisms.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant activity of isolated this compound and Vitamin C are limited in the currently available scientific literature. However, data from studies on Cornus officinalis extracts, in which this compound is a significant component, provide valuable insights into its potential antioxidant capacity relative to Vitamin C.
| Antioxidant Assay | Test Substance | Concentration/Value | Positive Control | Concentration/Value |
| DPPH Radical Scavenging Activity | Cornus officinalis ethanolic extract | EC50: 1.82 mg/mL | Ascorbic Acid | EC50: 0.30 mg/mL |
| Cornus officinalis ethanol (B145695) extract | IC50: 99.32 µg/mL | Vitamin C | Not specified in study | |
| ABTS Radical Scavenging Activity | Cornus officinalis ethanol extract | IC50: 138.51 µg/mL | Vitamin C | Not specified in study |
| Ferric Reducing Antioxidant Power (FRAP) | Cornus officinalis ethanol extract (100 µg/mL) | 241.5 mM | Vitamin C | 256.1 mM |
Note: The data presented is for Cornus officinalis extracts. The antioxidant activity of these extracts is a result of the synergistic effects of various compounds, including this compound, flavonoids, and other phenolic compounds. Therefore, these values do not represent the activity of isolated this compound.
Based on the available data for Cornus officinalis extracts, Vitamin C demonstrates stronger radical scavenging activity in the DPPH assay, as indicated by a lower EC50 value. In the FRAP assay, the antioxidant power of the Cornus officinalis extract at a concentration of 100 µg/mL is comparable to that of Vitamin C.[1] It is important to reiterate that these findings are for extracts and not purified this compound.
Mechanisms of Antioxidant Action
Both this compound and Vitamin C exert their antioxidant effects through various molecular mechanisms, primarily involving the scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense pathways.
This compound has been shown to exhibit its antioxidant and anti-inflammatory functions by modulating key signaling pathways.[2] It can increase the expression of Heme Oxygenase-1 (HO-1) and promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes.
Vitamin C , a potent water-soluble antioxidant, directly scavenges a wide variety of ROS. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to vital macromolecules such as DNA, lipids, and proteins.[3]
Signaling Pathways
The antioxidant effects of both this compound and Vitamin C are intricately linked to their ability to influence cellular signaling cascades.
This compound Signaling Pathway
This compound's antioxidant activity is significantly mediated through the Nrf2/HO-1 signaling pathway . Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like HO-1.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Vitamin C Signaling Pathway
Vitamin C's antioxidant mechanism involves direct radical scavenging and the regeneration of other antioxidants like Vitamin E. While it doesn't have a single, linear signaling pathway in the same manner as a receptor ligand, its presence and redox state influence numerous cellular processes. A simplified representation of its core antioxidant function is the direct neutralization of ROS.
Caption: Vitamin C directly scavenges reactive oxygen species.
Experimental Protocols
Standard in vitro assays are employed to determine the antioxidant capacity of compounds. The following are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
Caption: Experimental workflow for the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Caption: Experimental workflow for the FRAP assay.
Conclusion
While Vitamin C is a benchmark antioxidant with potent and direct radical scavenging activity, the available data on Cornus officinalis extracts suggest that this compound-containing preparations also possess significant antioxidant properties, comparable in some assays to Vitamin C. The antioxidant mechanism of this compound appears to be more indirect, involving the activation of the endogenous Nrf2 antioxidant defense system.
For a definitive comparison, further studies investigating the antioxidant capacity of purified this compound in direct, head-to-head assays against Vitamin C are warranted. Such research would provide a clearer understanding of the specific contribution of this compound to the overall antioxidant effect of Cornus officinalis and its potential as a standalone antioxidant agent in therapeutic and nutraceutical applications.
References
Cornuside's Neuroprotective Edge: A Comparative Analysis with Other Cornus officinalis Iridoids
A detailed examination of experimental data suggests that while cornuside (B238336) exhibits potent neuroprotective properties, particularly in models of Alzheimer's disease, a direct comparison of its superiority over other Cornus officinalis iridoids like morroniside (B1252140) and loganin (B1675030) is complex due to the differing experimental contexts in which they have been predominantly studied. This guide provides a comprehensive comparison based on available preclinical data, offering insights for researchers and drug development professionals in the field of neuroprotection.
Comparative Efficacy in a Model of Cerebral Ischemia: Morroniside vs. Loganin
A study evaluating the neuroprotective effects of morroniside and loganin in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) and in PC12 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress provides direct comparative data for these two iridoids.
In Vivo Neuroprotective Effects in MCAO/R Rats
| Parameter | MCAO/R Control | Morroniside (40 mg/kg) | Loganin (20 mg/kg) |
| Neurological Deficit Score | 4.1 ± 0.4 | 2.3 ± 0.5 | 2.8 ± 0.6 |
| Infarct Volume (%) | 35.2 ± 3.1 | 18.5 ± 2.6 | 22.1 ± 2.9 |
| Brain Water Content (%) | 81.3 ± 1.2 | 78.9 ± 1.0 | 79.5 ± 1.1 |
| MDA Level (nmol/mg protein) | 8.6 ± 0.9 | 5.2 ± 0.7 | 6.1 ± 0.8 |
| SOD Activity (U/mg protein) | 28.4 ± 3.2 | 45.1 ± 4.1 | 40.8 ± 3.9 |
| GSH-Px Activity (U/mg protein) | 15.7 ± 1.8 | 25.3 ± 2.5 | 22.9 ± 2.3 |
| *p < 0.05 compared to MCAO/R control. Data is presented as mean ± SD. |
In Vitro Neuroprotective Effects against H₂O₂-Induced Injury in PC12 Cells
| Parameter | H₂O₂ Control | Morroniside (10 µM) | Loganin (10 µM) |
| Cell Viability (%) | 52.3 ± 4.8 | 78.6 ± 5.1 | 71.4 ± 4.5 |
| LDH Release (%) | 100 ± 8.2 | 61.5 ± 5.9 | 70.2 ± 6.3 |
| Intracellular ROS (%) | 100 ± 9.1 | 55.8 ± 5.3 | 65.1 ± 6.0 |
| *p < 0.05 compared to H₂O₂ control. Data is presented as mean ± SD. |
Neuroprotective Efficacy of this compound in an Alzheimer's Disease Mouse Model
A separate study investigated the effects of this compound in a triple-transgenic model of Alzheimer's disease (3xTg-AD).
| Parameter | 3xTg-AD Control | This compound (50 mg/kg) |
| Aβ₁₋₄₂ Levels (pg/mg protein) | 285.4 ± 25.1 | 162.8 ± 18.9 |
| p-Tau/t-Tau Ratio | 2.1 ± 0.3 | 1.2 ± 0.2 |
| IL-1β Levels (pg/mg protein) | 45.2 ± 4.1 | 28.7 ± 3.5 |
| TNF-α Levels (pg/mg protein) | 68.9 ± 6.2 | 45.1 ± 5.3 |
| MDA Level (nmol/mg protein) | 9.8 ± 1.1 | 6.1 ± 0.8 |
| SOD Activity (U/mg protein) | 25.6 ± 2.9 | 41.3 ± 3.8 |
| *p < 0.05 compared to 3xTg-AD control. Data is presented as mean ± SD. |
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the right middle cerebral artery is occluded for 2 hours using an intraluminal filament, followed by reperfusion.
-
Drug Administration: Morroniside (40 mg/kg) or loganin (20 mg/kg) is administered intravenously at the onset of reperfusion.
-
Assessments:
-
Neurological Deficit Scoring: Evaluated 24 hours after MCAO/R on a 5-point scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Assays: Brain tissue is homogenized to measure levels of malondialdehyde (MDA) and the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
-
H₂O₂-Induced Oxidative Stress in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Procedure: Cells are pre-treated with morroniside (10 µM) or loganin (10 µM) for 2 hours before exposure to 200 µM H₂O₂ for 24 hours.
-
Assessments:
-
Cell Viability: Determined using the MTT assay.
-
Lactate Dehydrogenase (LDH) Release: Measured using a commercial assay kit to assess cell membrane integrity.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are quantified using the DCFH-DA fluorescent probe.
-
Triple-Transgenic Alzheimer's Disease (3xTg-AD) Mouse Model
-
Animal Model: Male 3xTg-AD mice.
-
Drug Administration: this compound (50 mg/kg) is administered daily by oral gavage for 8 weeks.
-
Assessments:
-
ELISA: Brain homogenates are used to quantify the levels of Aβ₁₋₄₂, IL-1β, and TNF-α.
-
Western Blot: The ratio of phosphorylated Tau (p-Tau) to total Tau (t-Tau) is determined.
-
Biochemical Assays: Levels of MDA and the activity of SOD in brain tissue are measured.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these iridoids are mediated through the modulation of various signaling pathways.
Figure 1. Simplified signaling pathway for the neuroprotective effects of morroniside and loganin.
Figure 2. Simplified signaling pathway for the neuroprotective effects of this compound.
Conclusion
Based on the available experimental data, it is evident that this compound, morroniside, and loganin from Cornus officinalis are all potent neuroprotective agents. In a direct comparison within a cerebral ischemia model, morroniside appeared to show a slight advantage over loganin in reducing neurological deficits, infarct volume, and markers of oxidative stress.
This compound has demonstrated significant efficacy in a preclinical model of Alzheimer's disease, where it mitigates key pathological hallmarks, including amyloid-beta and tau pathology, as well as neuroinflammation and oxidative stress. Its mechanism of action involves the modulation of the AKT/Nrf2/NF-κB signaling pathway.
Evaluating the Synergistic Potential of Cornuside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the synergistic effects of Cornuside with other natural compounds. While direct experimental data on such synergies remains limited, this document compiles the known anti-inflammatory and antioxidant properties of this compound and compares them with other well-studied natural compounds. Furthermore, it offers detailed experimental protocols and visual workflows to facilitate the design and execution of future synergistic studies.
This compound, a major iridoid glycoside from the fruit of Cornus officinalis, has demonstrated significant anti-inflammatory and antioxidant activities.[1][2][3] Its therapeutic potential may be enhanced through combination with other natural compounds that exhibit complementary mechanisms of action. This guide explores the potential for synergy by comparing this compound with curcumin (B1669340), quercetin, and resveratrol, three natural compounds renowned for their potent anti-inflammatory and antioxidant effects.
Comparative Analysis of Bioactive Compounds
To lay the groundwork for investigating synergistic interactions, it is essential to understand the individual bioactivities of each compound. The following tables summarize key quantitative data on the anti-inflammatory and antioxidant effects of this compound, curcumin, quercetin, and resveratrol.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Target | IC50 / EC50 / Inhibition |
| This compound | β-hexosaminidase release | RBL-2H3 cells | Degranulation | IC50: 0.178 mg/mL (for C. officinalis extract)[2][3] |
| NF-κB Activation | RAW 264.7 macrophages | NF-κB | Attenuation of NF-κB activation[2] | |
| Curcumin | NF-κB Inhibition | RAW 264.7 cells | NF-κB | IC50: 18 µM[4] |
| NF-κB Inhibition | Mouse RAW264.7 macrophages | NF-κB DNA binding | IC50 >50 µM[5] | |
| NF-κB Inhibition | HCT116 cells | NF-κB activation | IC50: 2.16 ± 0.02 µM (for a novel analog)[6] | |
| Loganin | COX-2, MMP-3, MMP-13 Expression | Mouse primary chondrocytes | Inflammation | Inhibition at 2, 10, and 50 µM[7] |
| NO and PGE2 release | RAW264.7 macrophages | Inflammation | Attenuation[8] |
Table 2: Comparison of Antioxidant Activity
| Compound | Assay | Measurement | Result |
| This compound | DPPH radical scavenging | EC50 | 1.82 mg/mL (for C. officinalis extract)[9] |
| ABTS radical scavenging | EC50 | 0.6 mg/mL (for C. officinalis extract)[9] | |
| FRAP | EC50 | 10.76 mg/mL (for C. officinalis extract)[9] | |
| Quercetin | DPPH radical scavenging | Inhibitory efficacy | Stronger than ascorbic acid[10] |
| Peroxyl radical trapping | Rate constant (kinh) | 1.6 x 10^5 M⁻¹s⁻¹ (at pH 7.4)[11] | |
| Oxidative stress reduction | In vivo models | Increases GSH levels, SOD and CAT activity[12] | |
| Resveratrol | Nrf2 activation | Western Blot | Increased nuclear Nrf2 expression[13][14] |
| HO-1 and NQO-1 expression | Western Blot | Increased expression[15] | |
| SOD and GSH-Px activity | In vivo (MI/R) | Enhanced activity[14] |
Key Signaling Pathways
The potential for synergy often arises from the ability of compounds to modulate multiple, interconnected signaling pathways. This compound is known to exert its effects through the NF-κB, AKT, and Nrf2 pathways. A deeper understanding of these pathways is crucial for designing combination therapies.
Experimental Protocols for Evaluating Synergy
To empirically determine the nature of the interaction between this compound and other natural compounds, standardized experimental protocols are necessary. The following sections detail the methodologies for the checkerboard assay and isobologram analysis.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the effects of drug combinations.
1. Preparation of Compounds:
-
Prepare stock solutions of this compound (Drug A) and the compound to be tested in combination (Drug B) in a suitable solvent (e.g., DMSO).
-
Create a series of 2-fold serial dilutions for each compound.
2. Assay Plate Setup:
-
Use a 96-well microtiter plate.
-
Add a fixed volume of cell culture medium to all wells.
-
Along the x-axis (columns), add increasing concentrations of Drug A.
-
Along the y-axis (rows), add increasing concentrations of Drug B.
-
The wells will now contain a matrix of different concentration combinations of the two drugs.
-
Include wells with each drug alone (as controls) and wells with no drugs (negative control).
3. Cell Seeding and Incubation:
-
Seed the wells with the appropriate cell line at a predetermined density.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
4. Measurement of Biological Effect:
-
Assess the biological endpoint of interest, such as cell viability (e.g., using MTT or PrestoBlue assay), inhibition of nitric oxide production (Griess assay), or cytokine levels (ELISA).
5. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Combination Index (CI):
-
CI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
Isobologram Analysis
Isobologram analysis provides a graphical representation of synergistic, additive, or antagonistic effects.
1. Dose-Response Curves:
-
Determine the dose-response curves for Drug A and Drug B individually.
-
From these curves, determine the concentrations of each drug that produce a specific level of effect (e.g., 50% inhibition, IC50).
2. Isobologram Construction:
-
Create a graph with the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.
-
Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
3. Plotting Combination Data:
-
From the checkerboard assay data, identify the concentrations of Drug A and Drug B that, when used in combination, produce the same 50% inhibition.
-
Plot these combination points on the isobologram.
4. Interpretation:
-
Points falling on the line of additivity indicate an additive effect.
-
Points falling above the line indicate antagonism.[18][19][20]
Conclusion and Future Directions
While the current body of literature does not provide direct evidence for the synergistic effects of isolated this compound with other natural compounds, its well-documented anti-inflammatory and antioxidant properties, coupled with its modulation of key signaling pathways, make it a promising candidate for combination therapies. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers to systematically investigate and quantify the potential synergistic interactions of this compound. Such studies are warranted to unlock the full therapeutic potential of this and other natural compounds in the development of novel and more effective treatments for inflammatory and oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ameliorative Effects of Loganin on Arthritis in Chondrocytes and Destabilization of the Medial Meniscus-Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol attenuates inflammation and oxidative stress induced by myocardial ischemia-reperfusion injury: role of Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. punnettsquare.org [punnettsquare.org]
- 17. researchgate.net [researchgate.net]
- 18. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 19. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 20. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Cornuside from different geographical sources
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Cornuside, a significant bioactive secoiridoid glucoside predominantly isolated from the fruit of Cornus officinalis. While the therapeutic potential of this compound is well-documented, its concentration and potentially its bioactivity can be influenced by the geographical origin of the plant material. This document synthesizes available data on this compound content, explores its key pharmacological activities, and provides detailed experimental protocols to facilitate further research and drug development.
This compound: An Overview
This compound (C₂₄H₃₀O₁₄) is a key bioactive constituent of Cornus officinalis (Japanese cornel), a plant with a long history in traditional medicine. Research has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. These therapeutic benefits are largely attributed to this compound's influence on various signaling pathways within the body.
While Cornus officinalis is the primary source, this compound is also present in other Cornus species, such as Cornus mas (Cornelian cherry). The main cultivation regions of Cornus officinalis in China include Zhejiang, Henan, and Shaanxi provinces.[1] Environmental factors in these different geographical locations can lead to variations in the content of active substances in the plant.[2]
Comparative Analysis of this compound Content
For a broader perspective, a comparative study of this compound content between different Cornus species provides valuable insight into potential variations.
Table 1: this compound Content in Cornus mas and Cornus officinalis
| Species | Cultivar/Genotype | This compound Content (mg/100 g Fresh Weight) |
| Cornus mas | 'Koralovyi Marka' | 8.81 |
| 'Uholok' | 27.07 | |
| Cornus officinalis | Genotype 1 | 2.50 |
| Genotype 2 | 6.44 |
Data extracted from a study by Klimenko et al. (2021).
Pharmacological Activities and Underlying Mechanisms
This compound exhibits a spectrum of pharmacological activities, making it a compound of significant interest for therapeutic development.
Anti-Inflammatory and Immunomodulatory Effects
This compound has been shown to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways. It exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3]
Neuroprotective Effects
This compound demonstrates significant neuroprotective properties, partly through the modulation of the AKT/Nrf2/NF-κB signaling pathway. It has been shown to reduce oxidative stress and inflammation in the brain.
Anti-Diabetic Effects
This compound has also been investigated for its potential in managing diabetes. Research indicates that it may possess anti-diabetic properties, although the specific mechanisms are still under investigation.[4]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the extraction, quantification, and bioactivity assessment of this compound.
Extraction and Isolation of this compound
A standardized protocol for the extraction and isolation of this compound from Cornus officinalis fruit is crucial for obtaining a pure compound for pharmacological studies.
Protocol:
-
Extraction: The dried and powdered fruits of Cornus officinalis are subjected to ultrasound-assisted extraction with 70% ethanol at room temperature. This process is typically repeated three times to maximize the yield.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure to obtain a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography using a macroporous resin. The column is washed with water to remove sugars and other polar impurities, followed by gradient elution with increasing concentrations of ethanol in water to elute the iridoid glycosides.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.
-
Purification: The this compound-rich fractions are pooled and further purified by preparative HPLC to yield the pure compound.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts and biological samples.
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-10 min, 10-20% A; 10-25 min, 20-35% A; 25-30 min, 35-10% A |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
In Vitro Anti-Inflammatory Activity Assay
This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the production of NO in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
Antioxidant Capacity Assessment (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[4]
Principle:
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[4]
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add the this compound solutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Conclusion and Future Directions
This compound, a major bioactive compound from Cornus officinalis, exhibits significant therapeutic potential, particularly in the areas of inflammation, neuroprotection, and metabolic disorders. While its pharmacological activities are well-documented, a comprehensive understanding of how geographical origin influences its concentration and bioactivity is still lacking. The data presented in this guide highlights the need for further research to quantify this compound in C. officinalis from different key cultivation regions such as Zhejiang, Henan, and Shaanxi. Such studies, coupled with comparative bioactivity assessments, would be invaluable for the standardization of C. officinalis extracts and the development of this compound-based therapeutics. The experimental protocols provided herein offer a foundation for researchers to undertake these critical investigations.
References
- 1. A comprehensive review of Cornus officinalis: health benefits, phytochemistry, and pharmacological effects for functional drug and food development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridgepublish.com [cambridgepublish.com]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Cornuside's Mechanism of Action in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of Cornuside, a secoiridoid glucoside from Cornus officinalis, across various cell lines. The data presented herein, supported by experimental protocols and signaling pathway visualizations, is intended to facilitate further research and development of this compound as a potential therapeutic agent.
This compound has demonstrated significant anti-inflammatory, antioxidant, and anti-proliferative properties in a range of preclinical studies.[1][2] Its multifaceted effects are attributed to the modulation of several key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/AKT.[1] This guide synthesizes findings from multiple studies to offer a cross-validated perspective on its activity in different cellular contexts.
Comparative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound on various molecular markers across different cell lines, providing a basis for comparing its mechanism of action.
Table 1: Anti-Inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Target Molecule | Observed Effect | Reference |
| Murine Mesangial Cells (SV40-MES13) | High Glucose (25 mM) | 5, 10, 30 µM | IL-6, TNF-α, IL-1β | Dose-dependent decrease in expression | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytokines | Not Specified | Pro-inflammatory and adhesion molecules | Inhibition | [4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | TNF-α, IL-6, IL-1β | Significant inhibition | [1] |
| Bone Marrow-Derived Macrophages | Imiquimod (IMQ) - in vivo model context | Not Specified | M1 macrophage polarization and associated cytokines | Decrease | [5] |
Table 2: Effects of this compound on Signaling Pathways
| Cell Line | Stimulant | This compound Concentration | Pathway | Key Proteins Modulated | Observed Effect | Reference |
| Murine Mesangial Cells (SV40-MES13) | High Glucose (25 mM) | 5, 10, 30 µM | AKT/NF-κB | p-AKT, p-IκB-α, p65 translocation | Inhibition of phosphorylation and nuclear translocation | [3][4] |
| 3xTg-AD Mice Brain Tissue | Alzheimer's Disease Pathology | Not Specified | AKT/Nrf2/NF-κB | p-AKT, nuclear Nrf2, IκB-α, p-NF-κB-p65 | Activation of AKT/Nrf2 and inhibition of NF-κB | [6] |
| C6 Glioma Cells | LPS-induced Microglia Conditioned Medium | 10 µM | AKT/Nrf2/NF-κB | p-AKT, nuclear Nrf2, IκB-α, p-NF-κB-p65 | This compound's effects blocked by AKT inhibitor (LY294002) and Nrf2 silencing | [6] |
| Bone Marrow-Derived Macrophages | Not Specified | Not Specified | MAPK | p-JNK, p-ERK | Suppression of phosphorylation | [5] |
Table 3: Anti-Proliferative Effects of this compound
| Cell Line | This compound Concentration | Key Molecules Modulated | Observed Effect | Reference |
| Murine Mesangial Cells (SV40-MES13) | 5, 10, 30 µM | PCNA, Cyclin D1, p21 | Decreased PCNA and Cyclin D1, Increased p21 | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 0.1% (IC50), 0.5% (IC90) | Cyclin D1, p-Rb, BAX/Bcl-2, Caspase-3/7 | G1 arrest, decreased Cyclin D1 and p-Rb, altered BAX/Bcl-2 ratio, upregulated caspase-3/7 activity | [7] |
| Various Cancer Cell Lines (A549, MCF-7, SKOV3, PC-3) | <5 µg/ml (IC50 for Cornus mas extract) | Not Specified | Reduced cell viability to below 26% | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Culture and Treatment
-
Murine Mesangial Cells (SV40-MES13): Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. For experiments, cells were treated with high glucose (25 mM) to induce a diabetic nephropathy model, followed by co-treatment with various concentrations of this compound (5, 10, 30 µM).[3]
-
Triple-Negative Breast Cancer Cells (MDA-MB-231): Cells were cultured in a suitable medium and treated with this compound at concentrations of 0.05%, 0.1%, and 1.0% for 7 days to assess growth inhibition.[7]
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay: Mesangial cells were seeded in 96-well plates and treated with high glucose and this compound. After the incubation period, CCK-8 solution was added to each well, and the absorbance was measured at a specific wavelength to determine cell viability.[3]
-
5-ethynyl-2′-deoxyuridine (EdU) Assay: This assay was used to assess the proliferation of mesangial cells. Cells were treated as described above, and the percentage of EdU-positive cells was determined using fluorescence microscopy.[3]
-
MTT Assay: Used to evaluate the cytotoxicity of a hydro-alcoholic extract of Cornus mas on various cancer cell lines including A549, MCF-7, SKOV3, and PC-3.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
The levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the cell culture supernatants of high glucose-treated mesangial cells were quantified using ELISA kits according to the manufacturer's instructions.[3]
Western Blotting
To determine the protein levels of key signaling molecules, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., p65, PCNA, Cyclin D1, p21, AKT, p-AKT, p-IκB-α). After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[3][6]
Reverse Transcription Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)
Total RNA was extracted from treated cells and reverse-transcribed into cDNA. RT-qPCR was then performed to measure the mRNA expression levels of target genes such as PCNA, Cyclin D1, and p21.[3]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: this compound's inhibition of the canonical NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the AKT/NF-κB signaling axis.
Caption: this compound's modulation of the AKT/Nrf2/NF-κB signaling network.
Caption: A generalized experimental workflow for in vitro studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 5. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Growth inhibitory efficacy of Cornus officinalis in a cell culture model for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative Properties of Cornus mass Fruit in Different Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Cornuside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cornuside's Therapeutic Effects Supported by Experimental Data.
This compound, a prominent secoiridoid glucoside derived from the fruits of Cornus officinalis, has emerged as a compound of significant interest in preclinical research.[1] Extensive studies have highlighted its potent anti-inflammatory, neuroprotective, and anti-diabetic properties, positioning it as a promising candidate for further therapeutic development.[2] This guide provides a comprehensive overview of the key findings on this compound's efficacy, detailed experimental protocols for replicating these results, and a comparative analysis with other relevant compounds.
Comparative Efficacy of this compound: A Quantitative Overview
The therapeutic effects of this compound have been quantified across various preclinical models. The following tables summarize key data on its anti-inflammatory, neuroprotective, and anti-diabetic activities.
Table 1: Anti-inflammatory Effects of this compound
| Experimental Model | Key Biomarkers Measured | This compound Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β | Not specified | Significant inhibition of production | [3] |
| iNOS and COX-2 mRNA and protein expression | Not specified | Decreased expression | [3] | |
| High glucose-treated mesangial cells (in vitro model of diabetic nephropathy) | IL-6, TNF-α, IL-1β | 5, 10, and 30 μM | Dose-dependent decrease in expression | [4] |
| Imiquimod (IMQ)-induced psoriasis-like lesions in mice | Psoriasis Area Severity Index (PASI) score | Not specified | Significantly lower than the IMQ group | [5] |
| Th1 and Th17-cell infiltration in skin | Not specified | Effectively inhibited | [5] | |
| M1 macrophage polarization | Not specified | Decreased polarization and reduced associated cytokine levels | [5] |
Table 2: Neuroprotective Effects of this compound
| Experimental Model | Key Outcomes Measured | This compound Dose | Observed Effect | Reference |
| Triple-transgenic mice model of Alzheimer's Disease (3xTg-AD) | Neuronal injury, amyloid plaque pathology, Tau phosphorylation | Not specified | Prominently alleviated | [6][7] |
| Synaptic damage (SYP and PSD95 protein levels) | Not specified | Repaired synaptic damage | [6] | |
| Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and NO | Not specified | Lowered release | [6][7] | |
| Oxidative stress markers (MDA, SOD, GSH-Px) | Not specified | Lowered MDA, increased SOD and GSH-Px activity | [6][7] | |
| D-galactose-induced aging mice | Learning and memory abilities | Not specified | Improved | [8] |
| Acetylcholinesterase (AChE) activity | Not specified | Reversed | [8] |
Table 3: Anti-Diabetic Effects of this compound
| Experimental Model | Key Parameters Measured | This compound Dose | Observed Effect | Reference |
| Streptozotocin (STZ)-induced diabetic nephropathy in rats | Fasting blood glucose, proteinuria, serum creatinine, blood urea (B33335) nitrogen | Not specified | Alleviated renal dysfunction | [9] |
| High glucose-treated rat podocytes | Angiogenic factors and MAPK signaling-related proteins | Not specified | Repressed angiogenesis and blocked MAPK signaling | [9] |
| KK-Ay diabetic mice | Fasting blood glucose (FBG) | Not specified | Markedly decreased | [10] |
| Testicular lesions and hormone levels (testosterone, LH, FSH) | Not specified | Improved testicular pathology and increased hormone levels | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. These intricate molecular interactions are crucial for its anti-inflammatory and neuroprotective actions.
This compound has been shown to significantly inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][3] It achieves this by attenuating the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3] This ultimately leads to the downregulation of pro-inflammatory genes.[1][3]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical target of this compound.[1] It has been demonstrated to reduce the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38, in various disease models.[3][5] By inhibiting these kinases, this compound can suppress downstream inflammatory responses.
This compound also enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.[1][11] It promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1).[1][11] This action helps to mitigate oxidative stress, a key contributor to inflammation and neurodegeneration.
Experimental Protocols for Key Findings
Replication of scientific findings is paramount. Below are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The expression levels of proteins such as iNOS, COX-2, and phosphorylated and total forms of NF-κB and MAPK pathway proteins are determined using specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed to cDNA. The mRNA expression levels of target genes (e.g., Nos2, Ptgs2, Tnf, Il6, Il1b) are quantified using specific primers and a suitable reference gene for normalization.
In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model
-
Animal Model: Triple-transgenic model of Alzheimer's disease (3xTg-AD) mice are commonly used.[6][12]
-
Treatment: this compound is administered to the 3xTg-AD mice (e.g., via oral gavage) for a specified period.[12] Vehicle-treated 3xTg-AD mice and wild-type mice serve as controls.[12]
-
Behavioral Tests: Cognitive function is assessed using behavioral paradigms such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against Aβ plaques (e.g., 4G8) and hyperphosphorylated Tau (e.g., AT8) to assess pathological hallmarks of AD. Neuronal and synaptic markers (e.g., NeuN, synaptophysin, PSD-95) are also analyzed.
-
Biochemical Assays: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (ELISA), oxidative stress markers (e.g., MDA, SOD, GSH-Px activity assays), and neurotransmitter-related enzymes (e.g., AChE activity).
-
Western Blot Analysis: Protein levels of key signaling molecules in pathways like AKT/Nrf2/NF-κB are quantified in brain tissue lysates.[6]
Comparative Analysis with Morroniside
This compound is often studied alongside Morroniside, another major iridoid glycoside from Cornus officinalis. While both compounds exhibit neuroprotective and anti-inflammatory properties, some studies suggest they may have distinct therapeutic advantages in different disease contexts.[12] For instance, some research indicates this compound shows particular promise for Alzheimer's disease by modulating astrocyte activity and the AKT/Nrf2/NF-κB pathway.[12] In contrast, Morroniside has been highlighted as a strong candidate for Parkinson's disease, acting through the Nrf2/ARE and GLP-1 receptor pathways.[12] However, it is important to note that direct head-to-head comparative studies are limited.[12]
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound in a range of diseases, primarily driven by its potent anti-inflammatory, antioxidant, and neuroprotective activities.[2] Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its multifaceted mechanism of action.[2] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate these promising preclinical findings into clinical applications. Future research should focus on direct comparative efficacy studies, pharmacokinetic and toxicological profiling, and ultimately, well-designed clinical trials to validate its therapeutic utility in humans.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Diabetes Mellitus-Induced Testicular Damage by Modulating the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cornuside Demonstrates Neuroprotective Efficacy in Preclinical Alzheimer's Disease Models
For Immediate Release:
[City, State] – [Date] – New research highlights the potential of Cornuside, a naturally derived compound, as a therapeutic agent for Alzheimer's disease (AD). Multiple independent studies utilizing various preclinical animal models of AD have demonstrated this compound's ability to mitigate key pathological hallmarks of the disease, including cognitive decline, amyloid-beta (Aβ) and tau pathology, neuroinflammation, and oxidative stress. This comparison guide provides a comprehensive overview of this compound's efficacy, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy in Alzheimer's Disease Animal Models
This compound has been evaluated in several well-established mouse models of Alzheimer's disease, including the triple-transgenic (3xTg-AD) model, which develops both amyloid plaques and neurofibrillary tangles, and the amyloid-beta (Aβ₁₋₄₂) injection model, which mimics the acute neurotoxic effects of Aβ. Across these models, this compound has shown significant therapeutic effects.
Behavioral and Cognitive Improvements
In the 3xTg-AD mouse model, oral administration of this compound (20 mg/kg/day) for four weeks resulted in a significant improvement in spatial learning and memory, as assessed by the Morris water maze test.[1] Treated mice exhibited shorter escape latencies and more frequent platform crossings compared to vehicle-treated 3xTg-AD mice. Similarly, in the Aβ₁₋₄₂ injection model, this compound (at doses of 3, 10, and 30 mg/kg for two weeks) dose-dependently ameliorated cognitive deficits in a battery of behavioral tests, including the Morris water maze, nest building, and novel object recognition tests.[2]
For comparison, Donepezil (B133215), a current standard-of-care medication for AD, has also shown efficacy in improving cognitive function in the 3xTg-AD model.[3] While direct comparative studies are lacking, the available data suggests that this compound's impact on cognitive performance is comparable to that of established treatments in these preclinical models. Resveratrol (B1683913), another natural compound investigated for its neuroprotective effects, has also demonstrated cognitive benefits in APP/PS1 mice.
Table 1: Effect of this compound and Comparator Compounds on Cognitive Performance in AD Animal Models
| Compound | Animal Model | Key Behavioral Test | Dosage | Treatment Duration | Key Findings | Reference |
| This compound | 3xTg-AD | Morris Water Maze | 20 mg/kg/day | 4 weeks | Significantly improved spatial learning and memory. | [1] |
| This compound | Aβ₁₋₄₂ injection | Morris Water Maze, Nest Building, Novel Object Recognition | 3, 10, 30 mg/kg/day | 2 weeks | Dose-dependently ameliorated cognitive deficits. | [2] |
| Donepezil | 3xTg-AD | Not specified in abstract | Not specified in abstract | Not specified in abstract | Enhanced attentional performance. | [3] |
| Resveratrol | APP/PS1 | Not specified in abstract | Not specified in abstract | Not specified in abstract | Improved cognitive function. |
Reduction of Amyloid-Beta and Tau Pathology
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta plaques and hyperphosphorylated tau protein. In 3xTg-AD mice, this compound treatment significantly reduced the burden of Aβ plaques in the hippocampus.[4] Furthermore, it led to a marked decrease in the levels of both Aβ₁₋₄₀ and Aβ₁₋₄₂ in the hippocampus and cortex.[4] The treatment also effectively inhibited the hyperphosphorylation of tau at the Ser396 site.[4]
In comparison, long-term administration of Donepezil (4 mg/kg) in Tg2576 mice, another amyloid-depositing model, has been shown to reduce soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels and decrease Aβ plaque number and burden.[5][6]
Table 2: Effect of this compound and Comparator Compounds on Aβ and Tau Pathology in AD Animal Models
| Compound | Animal Model | Pathological Marker | Dosage | Treatment Duration | Key Findings | Reference |
| This compound | 3xTg-AD | Aβ plaques, Aβ₁₋₄₀, Aβ₁₋₄₂ | 20 mg/kg/day | Not specified | Reduced hippocampal Aβ plaque burden and levels of soluble Aβ. | [4] |
| This compound | 3xTg-AD | Phosphorylated Tau (Ser396) | 20 mg/kg/day | Not specified | Significantly inhibited Tau hyperphosphorylation. | [4] |
| Donepezil | Tg2576 | Soluble Aβ₁₋₄₀, Aβ₁₋₄₂, Aβ plaques | 4 mg/kg/day | 6 months | Significantly reduced soluble Aβ levels and plaque deposition. | [5][6] |
Attenuation of Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are critical components of the pathological cascade in Alzheimer's disease. This compound has demonstrated potent anti-inflammatory and antioxidant effects in AD animal models. In 3xTg-AD mice, this compound treatment significantly lowered the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the cortex and hippocampus.[4] In the Aβ₁₋₄₂-induced model, this compound administration also reduced the levels of these inflammatory markers.[7]
Furthermore, this compound treatment in 3xTg-AD mice was found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[4] Similar antioxidant effects were observed in the Aβ₁₋₄₂ injection model, with this compound improving the total anti-oxidative capacity.[7]
Resveratrol has also been shown to exert anti-inflammatory effects by downregulating TNF-α and other proinflammatory molecules in models of neurodegenerative disease.[8] It can also mitigate age-dependent increases in pro-inflammatory cytokines.[9]
Table 3: Effect of this compound and Comparator Compounds on Neuroinflammation and Oxidative Stress in AD Animal Models
| Compound | Animal Model | Marker | Dosage | Key Findings | Reference |
| This compound | 3xTg-AD | TNF-α, IL-1β, IL-6 | 20 mg/kg/day | Significantly decreased pro-inflammatory cytokine levels. | [4] |
| This compound | Aβ₁₋₄₂ injection | TNF-α, IL-6, IL-1β | 3, 10, 30 mg/kg/day | Reduced pro-inflammatory cytokine levels. | [7] |
| This compound | 3xTg-AD | MDA, SOD, GSH-Px | 20 mg/kg/day | Decreased oxidative stress and enhanced antioxidant enzyme activity. | [4] |
| This compound | Aβ₁₋₄₂ injection | TAOC, SOD, CAT, MDA | 3, 10, 30 mg/kg/day | Improved total anti-oxidative capacity and reduced oxidative stress. | [7] |
| Resveratrol | Aged Mice | Pro-inflammatory cytokines | Not specified | Mitigated age-dependent increases in pro-inflammatory cytokines. | [9] |
| Resveratrol | Cellular models | TNF-α | Not specified | Downregulated TNF-α and other proinflammatory molecules. | [8] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are attributed to its modulation of key signaling pathways involved in neuroinflammation and oxidative stress.
Caption: this compound's modulation of the AKT/Nrf2/NF-κB signaling pathway.
Caption: this compound's interference with the RAGE/TXNIP/NF-κB signaling pathway.
Caption: General experimental workflow for evaluating this compound in AD mouse models.
Experimental Protocols
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. A detailed protocol as applied in studies with 3xTg-AD mice is as follows:
-
Apparatus: A circular pool (diameter: 120 cm, height: 50 cm) is filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (diameter: 10 cm) is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase: Mice are trained for five consecutive days with four trials per day. In each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions. The mouse is allowed to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15 seconds. The time to find the platform (escape latency) is recorded.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the former platform location are recorded to assess spatial memory retention.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain tissue homogenates.
-
Sample Preparation: Brain tissues (cortex and hippocampus) are homogenized in a lysis buffer containing protease inhibitors. The homogenates are centrifuged, and the supernatants are collected.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. Briefly, 96-well plates are coated with capture antibodies. Samples and standards are added to the wells and incubated. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, which reacts with the enzyme to produce a color change. The absorbance is measured at 450 nm using a microplate reader. The concentration of cytokines in the samples is determined by comparing their absorbance to the standard curve.
Western Blotting for Aβ and Phosphorylated Tau
Western blotting is employed to detect and quantify the levels of Aβ and phosphorylated tau in brain tissue.
-
Protein Extraction: Brain tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10) or phosphorylated tau (e.g., AT8 for pSer202/Thr205). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Conclusion
The presented data from multiple preclinical studies provide compelling evidence for the therapeutic potential of this compound in Alzheimer's disease. Its multifaceted mechanism of action, encompassing the amelioration of cognitive deficits, reduction of hallmark pathologies, and suppression of neuroinflammation and oxidative stress, positions it as a promising candidate for further drug development. The detailed experimental protocols provided herein will facilitate the replication and extension of these important findings.
References
- 1. Resveratrol modulates response against acute inflammatory stimuli in aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates cognitive impairments via RAGE/TXNIP/NF-κB signaling in Aβ1-42 induced Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer’s Disease Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic resveratrol intake reverses pro-inflammatory cytokine profile and oxidative DNA damage in ageing hybrid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Cornuside Versus Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the safety profiles of Cornuside, a naturally derived secoiridoid glucoside, and widely used synthetic anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This analysis is based on available preclinical and clinical data, with a focus on providing supporting experimental evidence and mechanistic insights.
Executive Summary
This compound, a major bioactive compound isolated from the fruit of Cornus officinalis, has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1] In contrast, synthetic anti-inflammatory drugs, such as NSAIDs and corticosteroids, have well-established therapeutic benefits but are also associated with a wide range of adverse effects. NSAIDs are known to increase the risk of gastrointestinal, cardiovascular, and renal complications, while long-term corticosteroid use can lead to numerous side effects, including metabolic and endocrine disturbances.[2][3][4] This guide provides a detailed comparison of their safety profiles, supported by experimental data and mechanistic diagrams.
Comparative Safety Profile
The following table summarizes the known adverse effects of this compound, NSAIDs, and corticosteroids based on available research. It is important to note that the safety data for this compound is primarily from preclinical studies, while the data for NSAIDs and corticosteroids is from extensive clinical use.
| Adverse Effect Category | This compound (preclinical data) | NSAIDs (e.g., Ibuprofen, Diclofenac) | Corticosteroids (e.g., Prednisone, Dexamethasone) |
| Gastrointestinal | Not reported in available preclinical studies. | Indigestion, stomach aches, nausea, diarrhea, stomach ulcers, internal bleeding, anemia.[5][6] | Increased risk of ulcers and gastrointestinal bleeding, especially when combined with NSAIDs.[3] |
| Cardiovascular | Not reported in available preclinical studies. | Increased risk of heart attack, stroke, heart failure, and high blood pressure.[2][7] | High blood pressure, fluid retention, hardening of the arteries.[3][8] |
| Renal | Not reported in available preclinical studies. | Acute kidney injury, renal papillary necrosis, interstitial nephritis, salt and fluid retention.[6][9] | Not a primary adverse effect, but can contribute to fluid and electrolyte imbalances. |
| Metabolic & Endocrine | Not reported in available preclinical studies. | Hyperkalemia (less common).[7] | Increased appetite, weight gain, elevated blood sugar (hyperglycemia), diabetes, Cushing's syndrome, osteoporosis.[3][10][11] |
| Musculoskeletal | Not reported in available preclinical studies. | Muscle weakness, osteoporosis.[11] | |
| Dermatological | Not reported in available preclinical studies. | Skin reactions (rare, but can be severe, e.g., Stevens-Johnson syndrome).[7] | Acne, thin skin that bruises easily, delayed wound healing.[11] |
| Neurological/Psychological | Headaches, drowsiness, dizziness.[5] | Mood swings, insomnia, depression, anxiety, confusion.[3][11] | |
| Ocular | Cataracts, glaucoma.[3][10] | ||
| Immune System | Allergic reactions.[5] | Increased risk of infections due to immunosuppression.[10][11] |
Signaling Pathways and Mechanisms of Action
The differences in the safety profiles of this compound and synthetic anti-inflammatory drugs can be partly attributed to their distinct mechanisms of action and their effects on various signaling pathways.
This compound's Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating multiple signaling pathways. It has been shown to inhibit the pro-inflammatory NF-κB and MAPK pathways.[1] Additionally, this compound can activate the Nrf2/HO-1 antioxidant pathway, which helps to mitigate oxidative stress, a key component of inflammation.[1][12]
This compound's multi-target anti-inflammatory mechanism.
NSAIDs' Mechanism of Action
The primary mechanism of action for most NSAIDs is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13][14] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation.[15] The inhibition of COX-1 is largely responsible for the gastrointestinal and renal side effects of NSAIDs.[9][15] Selective COX-2 inhibitors were developed to reduce these side effects, but some have been associated with an increased risk of cardiovascular events.[4]
Mechanism of action of NSAIDs.
Experimental Protocols
This section details the methodologies for key experiments used to assess the anti-inflammatory effects and safety of this compound and synthetic anti-inflammatory drugs.
In Vitro Anti-inflammatory Activity Assay
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in a cell-based model.
Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone, Ibuprofen) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 18-24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]
-
Cell Viability Assay (MTT or CCK-8): To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of a compound on the expression and phosphorylation of proteins involved in inflammatory signaling pathways.
Objective: To determine the effect of a test compound on the activation of NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Lysis: After treatment as described in the in vitro anti-inflammatory assay, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[17]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory effects of different compounds.
A generalized experimental workflow for in vitro studies.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Adverse effects of nonsteroidal antiinflammatory drugs: an update of gastrointestinal, cardiovascular and renal complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Side Effects: How to Reduce Corticosteroid Side Effects [hss.edu]
- 4. cmaj.ca [cmaj.ca]
- 5. NSAIDs - NHS [nhs.uk]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 9. Nonsteroidal Anti-Inflammatory Drugs Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Corticosteroids: Types, side effects, and how they work [medicalnewstoday.com]
- 11. Corticosteroids (steroids) | NHS inform [nhsinform.scot]
- 12. worldscientific.com [worldscientific.com]
- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Benchmarking Synthesized Cornuside Purity Against a Commercial Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and identity of a synthesized compound is a critical step. This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized Cornuside against a commercially available standard. We present detailed experimental protocols, data comparison tables, and workflow visualizations to support a robust and objective analysis.
This compound, a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2] Its molecular formula is C₂₄H₃₀O₁₄ and its CAS number is 131189-57-6.[3] Given its therapeutic potential, the ability to reliably synthesize and purify this compound is of great value.
Comparative Analysis of Synthesized vs. Commercial this compound
This section outlines the expected data from a comparative purity analysis of synthesized this compound and a commercial standard (≥98% purity).
Table 1: Physicochemical and Chromatographic Comparison
| Parameter | Synthesized this compound | Commercial Standard | Method |
| Appearance | White to off-white powder | White to off-white powder | Visual Inspection |
| Melting Point (°C) | To be determined | Supplier Specification | Melting Point Apparatus |
| HPLC Purity (%) | To be determined | ≥ 98% | HPLC-UV |
| Retention Time (min) | To be determined | To be determined | HPLC-UV |
| Mass (m/z) [M+H]⁺ | Expected: 543.1636 | Expected: 543.1636 | LC-MS |
| ¹H NMR | Spectrum to be acquired | Conforms to structure | NMR Spectroscopy |
| ¹³C NMR | Spectrum to be acquired | Conforms to structure | NMR Spectroscopy |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | Synthesized this compound | Commercial Standard |
| UV λmax (nm) | To be determined | ~240 nm |
| FTIR (cm⁻¹) | To be acquired | Characteristic peaks for O-H, C=O, C=C, C-O |
| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | To be acquired | Key shifts to be compared |
| ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) | To be acquired | Key shifts to be compared |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis and Purification of this compound
The synthesis of this compound is a complex multi-step process that is beyond the scope of this guide. It is assumed that a synthetic route has been established. The crucial step for purity is the final purification. A common method for isolating and purifying this compound from natural sources, which can be adapted for a synthetic product, involves a combination of column chromatography and preparative HPLC.[2]
Purification Protocol:
-
Crude Product Preparation: Dissolve the crude synthesized this compound in a minimal amount of a suitable solvent (e.g., methanol).
-
Silica (B1680970) Gel Column Chromatography:
-
Load the dissolved crude product onto a silica gel column.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol (B129727), gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions containing the pure compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the semi-purified this compound from the previous step in the mobile phase.
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Monitor the elution at a wavelength of approximately 240 nm.[2]
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure, solid this compound.
-
Analytical Methods for Purity Determination
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound and compare its retention time with the commercial standard.
-
Instrumentation: HPLC system with a UV detector and a C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Procedure:
-
Prepare standard solutions of the commercial this compound and a solution of the synthesized this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Run the analysis and record the chromatograms.
-
Purity is calculated based on the area percentage of the this compound peak in the chromatogram. The retention times of the synthesized and commercial samples should be identical.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Procedure:
-
Inject a dilute solution of the synthesized this compound into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of this compound (542.16).[3]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized this compound by comparing its ¹H and ¹³C NMR spectra with those of the commercial standard.
-
Instrumentation: NMR spectrometer (e.g., 400 or 500 MHz).
-
Procedure:
-
Prepare NMR samples of both the synthesized and commercial this compound by dissolving them in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra for both samples.
-
The chemical shifts and coupling constants of the synthesized product should match those of the commercial standard.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for purity benchmarking and the known signaling pathway of this compound.
Caption: Experimental workflow for benchmarking synthesized this compound against a commercial standard.
Caption: Simplified signaling pathway showing this compound's inhibition of the AKT/NF-κB axis.
By following these protocols and comparing the resulting data, researchers can confidently assess the purity and verify the identity of their synthesized this compound, ensuring the reliability of their subsequent biological and pharmacological studies.
References
Safety Operating Guide
Proper Disposal of Cornuside: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Cornuside, ensuring the safety of laboratory personnel and compliance with standard laboratory safety practices. As a novel or uncharacterized substance, this compound should be handled with care to avoid contact with skin, eyes, and clothing.[1] A conservative approach to handling and disposal is required in the absence of specific toxicity data.[1]
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a secoiridoid glucoside.[1][2] Standard laboratory chemical handling precautions should be strictly followed.
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
| PPE Specification | Description |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
Disposal Protocol for this compound Waste
This compound and materials contaminated with it should be treated as chemical waste.[1] Do not dispose of it down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Solid this compound Waste:
-
Liquid this compound Waste (Solutions):
-
Do not pour this compound solutions down the drain.[1]
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label should specify "Hazardous Waste: Liquid this compound" and list all solvents and their approximate concentrations.[1]
-
If required by your institution's waste management policies, segregate halogenated and non-halogenated solvent waste.[1]
-
-
Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[1]
-
Consumables: Gloves, pipette tips, and other disposable materials contaminated with this compound should be collected in a sealed bag or container labeled "Hazardous Waste: this compound Contaminated Materials".[1]
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695), methanol, or DMSO, in which this compound is soluble) three times.[3] Collect the rinsate as liquid hazardous waste.[1] After decontamination, the glassware can be washed according to standard laboratory procedures.[1]
-
Step 2: Waste Storage
-
Store all this compound waste containers in a designated and secure hazardous waste accumulation area.[1]
-
Ensure containers are properly sealed to prevent leaks or spills.[1]
-
Store waste away from incompatible materials.[1]
Step 3: Waste Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled and sealed before pickup.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) were found in the available literature. Therefore, a zero-tolerance policy for release into the sanitary sewer or regular trash is recommended.[1]
| Parameter | Value | Source |
| Molecular Formula | C24H30O14 | [3][4] |
| Molar Mass | 542.49 g/mol | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO; insoluble in petroleum ether. | [3] |
| WGK Germany | 3 (highly hazardous to water) | [3] |
Experimental Protocols
Extraction and Purification of this compound from Cornus officinalis
This general protocol outlines the steps for extracting and purifying iridoid glycosides like this compound:
-
Extraction: The dried and powdered fruits of Cornus officinalis are extracted with a solvent, typically 70-80% ethanol. This process is repeated multiple times to maximize the yield.[5]
-
Solvent Removal: The combined extracts are concentrated under reduced pressure to remove the ethanol.[5]
-
Liquid-Liquid Partitioning: The resulting aqueous residue is partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, and ethyl acetate) to remove lipids and other non-polar compounds. The this compound remains in the aqueous phase.[5]
-
Chromatography: The aqueous phase is subjected to column chromatography on a macroporous resin and eluted with a gradient of ethanol in water. Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.[5]
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cornuside
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cornuside, a secoiridoid glucoside with significant therapeutic potential. Adherence to these procedures will minimize risk and streamline your research workflow.
Immediate Safety and Hazard Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat this compound with a high degree of caution, as one would with any substance with limited toxicological data. The available information classifies this compound as a secoiridoid glucoside and it should be handled as a potentially hazardous chemical.[1]
Key Safety Precautions:
-
Engineering Controls: Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.[1]
-
Emergency Procedures: In the event of accidental exposure, follow these first-aid measures immediately and seek medical attention.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure to this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required to protect against splashes and fine dust particles. |
| Hand Protection | Chemically resistant gloves are essential. While specific compatibility data for this compound is unavailable, nitrile gloves are a common choice for handling many laboratory chemicals. It is advisable to double-glove for added protection. |
| Body Protection | A laboratory coat must be worn at all times to prevent skin contact. |
| Respiratory Protection | If handling large quantities of this compound powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan ensures consistency and safety throughout the handling process.
Storage and Handling
Proper storage is critical to maintain the integrity of this compound and prevent accidental exposure.
| Parameter | Guideline |
| Temperature | Store this compound at -20°C for long-term stability. |
| Container | Keep the compound in its original, tightly sealed container in a dry and dark place. |
| Handling | Allow the container to reach room temperature before opening to prevent condensation. Weigh out the required amount in a designated area, preferably within a fume hood, to avoid generating dust. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid this compound Waste | Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. Clearly label the container with "Hazardous Waste: this compound Solutions" and list all solvents. Do not pour down the drain.[1] |
| Contaminated Materials | Dispose of all contaminated items, such as pipette tips, gloves, and weighing paper, in a sealed bag or container labeled "Hazardous Waste: this compound Contaminated Materials."[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps within a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the calculated volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
